molecular formula C14H11NO3 B133755 6-Benzyloxy-2-benzoxazolinone CAS No. 158822-84-5

6-Benzyloxy-2-benzoxazolinone

Cat. No.: B133755
CAS No.: 158822-84-5
M. Wt: 241.24 g/mol
InChI Key: JVUPJESJQYCFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-2-benzoxazolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenylmethoxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-15-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPJESJQYCFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584666
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158822-84-5
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxy-2-benzoxazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxy-2-benzoxazolinone is a heterocyclic organic compound featuring a benzoxazolinone core functionalized with a benzyloxy group. This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The benzoxazolinone moiety is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound, designed to support research and development endeavors.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been reported by chemical suppliers. These are summarized below.

Physicochemical Data

The primary physicochemical properties of this compound are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.25 g/mol [1]
CAS Number 158822-84-5[1]
Appearance Off-white amorphous powder/solid[1]
Melting Point 179-188 °C[1]
Purity ≥98% (HPLC)[1]
Predicted XlogP 2.6[2]
Storage Conditions 0-8°C[1]
Solubility

Spectral Analysis

Experimental spectra for this compound are not publicly available. This section provides predicted mass spectrometry data and an analysis of the expected features in IR, ¹H NMR, and ¹³C NMR spectra based on its functional groups and data from analogous structures.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are crucial for its identification in mass spectrometry analyses.

AdductPredicted m/zReference(s)
[M+H]⁺ 242.08118[2]
[M+Na]⁺ 264.06312[2]
[M-H]⁻ 240.06662[2]
[M+NH₄]⁺ 259.10772[2]
[M+K]⁺ 280.03706[2]
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

  • N-H Stretch: A moderate to sharp band is expected around 3300-3200 cm⁻¹, characteristic of the secondary amine within the lactam ring.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).

  • Aliphatic C-H Stretch: The benzylic -CH₂- group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • C=O (Amide I) Stretch: A strong, sharp absorption band is predicted in the range of 1780-1740 cm⁻¹, characteristic for the carbonyl group in a five-membered lactam ring.

  • C=C Stretch: Aromatic ring stretching will produce medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O-C (Ether) Stretch: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to display the following signals:

  • N-H Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Aromatic Protons (Benzyl Group): A multiplet corresponding to 5 protons in the range of 7.3-7.5 ppm.

  • Aromatic Protons (Benzoxazolinone Ring): Three protons on the benzoxazolinone ring system, likely appearing as multiplets or doublets between 6.8 and 7.2 ppm.

  • Benzylic Protons (-O-CH₂-Ph): A sharp singlet corresponding to 2 protons, expected around 5.0-5.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals corresponding to:

  • C=O (Carbonyl Carbon): A signal in the downfield region, typically around 154-158 ppm.

  • Aromatic Carbons: Multiple signals between 110 and 150 ppm. The carbon attached to the ether oxygen (C6) and the carbons of the fused ring system will be in this region. The benzyl group carbons will also appear here.

  • Benzylic Carbon (-O-CH₂-Ph): A distinct signal expected around 70-75 ppm.

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 2-Methyl-3-nitrophenol C 6-Benzyloxy-2-nitrotoluene A->C K₂CO₃, DMF 90°C, 3 hr B Benzyl Chloride D 6-Benzyloxy-2-nitrobenzoic acid C->D KMnO₄, Pyridine, H₂O E 6-Benzyloxy-2-aminobenzoic acid D->E H₂, Pd/C Ethanol F This compound E->F Triphosgene, Et₃N THF, Reflux

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene This step is adapted from a known Organic Syntheses procedure. A stirred mixture of 2-methyl-3-nitrophenol (1.0 eq.), benzyl chloride (1.1 eq.), and anhydrous potassium carbonate (1.0 eq.) in dimethylformamide (DMF) is heated at 90°C for 3 hours. After cooling, the DMF is removed under reduced pressure. The residue is partitioned between 1 N sodium hydroxide and ether. The combined organic extracts are dried over sodium sulfate, filtered, and evaporated to yield the crude product, which can be recrystallized from methanol to afford pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.

Step 2: Oxidation to 6-Benzyloxy-2-nitrobenzoic acid The benzylic methyl group of 6-benzyloxy-2-nitrotoluene is oxidized to a carboxylic acid. The toluene derivative is refluxed in a mixture of pyridine and water while potassium permanganate (KMnO₄) is added portion-wise. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with HCl to precipitate the product, which is then filtered, washed with water, and dried.

Step 3: Reduction to 6-Benzyloxy-2-aminobenzoic acid The nitro-substituted benzoic acid is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the amino acid derivative.

Step 4: Cyclization to this compound The 2-aminobenzoic acid derivative is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N, 2.2 eq.). The solution is cooled to 0°C, and a solution of triphosgene (0.4 eq.) in THF is added dropwise. After the addition, the reaction mixture is heated to reflux and maintained for several hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

The benzoxazolinone core is a versatile scaffold known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3]

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as a key building block in the synthesis of more complex pharmaceuticals.[1] It is particularly noted for its application in developing drugs that target neurological disorders.[1] The benzyloxy group can serve as a protecting group for the phenol or as a key pharmacophoric element that can be modified to optimize binding to biological targets.

Enzyme Inhibition

This compound plays a role in enzyme inhibition studies, which are fundamental to drug discovery for identifying potential therapeutic targets.[1] While specific enzyme targets for this compound are not detailed, a closely related structural class, 6-benzyloxyphthalides, has been shown to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[4] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.

Hypothetical Signaling Pathway: MAO-B Inhibition in Neuroprotection

Given the evidence from related structures and its stated use in developing drugs for neurological disorders, a plausible mechanism of action for a derivative of this compound could involve the inhibition of MAO-B. This inhibition would prevent the breakdown of dopamine in the brain and reduce the generation of reactive oxygen species (ROS), thereby conferring a neuroprotective effect.

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by Neuroprotection Neuroprotection Dopamine->Neuroprotection Increased levels contribute to DOPAC DOPAC MAOB->DOPAC Produces ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Derivative This compound Derivative Derivative->MAOB Inhibits Derivative->Neuroprotection Leads to NeuronalDamage Oxidative Stress & Neuronal Damage ROS->NeuronalDamage Causes

Caption: Hypothetical neuroprotective mechanism via MAO-B inhibition.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. While comprehensive experimental data on the compound itself is limited, its core structure and the known activities of related molecules highlight its importance as a synthetic intermediate. The provided physicochemical data, predicted spectral characteristics, and proposed synthetic protocol offer a foundational guide for researchers. Future work should focus on the experimental validation of its properties, exploration of its synthetic utility, and investigation into its specific biological targets to fully unlock its therapeutic potential.

References

In-Depth Technical Guide: 6-Benzyloxy-2-benzoxazolinone (CAS Number: 158822-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-2-benzoxazolinone, with the CAS number 158822-84-5, is a heterocyclic organic compound featuring a benzoxazolinone core substituted with a benzyloxy group at the 6-position. The benzoxazolinone scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. This structural motif is known to be a versatile starting point for the development of novel therapeutic agents.[1] The presence of the benzyloxy group at the 6-position offers a strategic point for molecular interactions with biological targets and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its physicochemical properties, synthesis, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 158822-84-5[2]
IUPAC Name 6-(Phenylmethoxy)-3H-1,3-benzoxazol-2-oneN/A
Molecular Formula C₁₄H₁₁NO₃[2]
Molecular Weight 241.24 g/mol [2]
Melting Point 181-186 °C[3]
Appearance Solid[3]
Purity ≥ 97%[3]

Synthesis

A potential synthetic pathway for this compound is outlined below. This pathway is a generalized representation based on established synthetic methodologies for similar compounds.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Benzyloxy-2-aminophenol 4-Benzyloxy-2-aminophenol Reaction_Vessel Cyclization Reaction 4-Benzyloxy-2-aminophenol->Reaction_Vessel Carbonylating_Agent Carbonylating Agent (e.g., Phosgene, Triphosgene, CDI) Carbonylating_Agent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (General)

A general procedure for the synthesis of benzoxazolinones involves the following steps:

  • Dissolution: The substituted 2-aminophenol (in this case, 4-benzyloxy-2-aminophenol) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Addition of Carbonylating Agent: A carbonylating agent, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI), is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzoxazolinone.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the chemical structure, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoxazolinone core and the benzyloxy group, as well as a singlet for the methylene protons of the benzyloxy group.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the oxazolinone ring, the aromatic carbons, and the methylene carbon of the benzyloxy group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the cyclic carbamate, as well as C-O and aromatic C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.24 g/mol ), along with fragmentation patterns characteristic of the benzoxazolinone and benzyloxy moieties.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the benzoxazolinone scaffold is associated with a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

5.1. Enzyme Inhibition

Benzoxazolinone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the HIV-1 nucleocapsid protein.[4] Additionally, the structurally related 6-benzyloxyphthalides have been reported as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.[5] This suggests that this compound could be a candidate for screening against MAO-B and other enzymes relevant to neurological disorders.

5.2. Anti-inflammatory Activity

Derivatives of the benzoxazolinone core have been investigated for their anti-inflammatory properties. For example, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6. This indicates that the 6-position of the benzoxazolinone ring is a key site for modifications that can modulate inflammatory responses.

5.3. Potential in Neurological Disorders

The recurring theme of enzyme inhibition relevant to neurological conditions, such as MAO-B, suggests that this compound may have potential applications in the research and development of therapeutics for neurodegenerative diseases.

The potential mechanism of action could involve the modulation of key signaling pathways implicated in neuroinflammation and neuronal survival. A hypothetical workflow for investigating the neuroprotective effects of this compound is presented below.

Neurological_Activity_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound This compound Enzyme_Assay Enzyme Inhibition Assays (e.g., MAO-B, Cholinesterases) Compound->Enzyme_Assay Cell_Viability Neuronal Cell Viability Assays (e.g., MTT, LDH) Compound->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Assay->Pathway_Analysis ROS_Measurement Reactive Oxygen Species (ROS) Measurement Cell_Viability->ROS_Measurement Animal_Model Animal Models of Neurological Disorders Pathway_Analysis->Animal_Model ROS_Measurement->Animal_Model Behavioral_Tests Behavioral and Histological Analysis Animal_Model->Behavioral_Tests

Caption: Workflow for investigating the neuroprotective potential of this compound.

Conclusion

This compound is a compound of interest for researchers in drug discovery and development, primarily due to its core benzoxazolinone structure, which is a known pharmacophore. While specific biological and detailed synthetic data for this particular derivative are scarce in the public domain, the broader family of benzoxazolinones exhibits a range of promising biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of the benzyloxy group at the 6-position provides a unique chemical handle for potential interactions with biological targets, particularly enzymes involved in neurological pathways. Further research is warranted to fully elucidate the synthetic route, spectroscopic characteristics, and pharmacological profile of this compound to unlock its full potential as a lead compound in medicinal chemistry.

References

6-Benzyloxy-2-benzoxazolinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Benzyloxy-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile compound with significant applications in pharmaceutical research and development. Its unique benzoxazolinone core structure is a key feature in the synthesis of novel therapeutic agents.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

PropertyValue
Molecular Formula C₁₄H₁₁NO₃[1][2][3]
Molecular Weight 241.25 g/mol [1]
Alternate Molecular Weight 241.24 g/mol [2][4]
CAS Number 158822-84-5[1][2]
IUPAC Name 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one[3]
Melting Point 179-188 °C[1]
Appearance Off-white amorphous powder[1]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is particularly relevant in the development of agents targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1] Furthermore, its fluorescent properties are utilized in the creation of probes for biological imaging, enabling the real-time visualization of cellular processes.[1] This is invaluable for understanding the mechanisms of various diseases. The compound is also employed in enzyme inhibition studies, aiding in the identification of potential therapeutic targets.[1]

Logical Relationship of Physicochemical Properties

The following diagram illustrates the foundational relationship between the molecular formula and the calculation of the molecular weight, which are cornerstone properties for any chemical compound.

A Molecular Formula (C₁₄H₁₁NO₃) C Molecular Weight (241.25 g/mol) A->C Summation of Atomic Masses B Atomic Weights (C, H, N, O) B->C Summation of Atomic Masses

Caption: Derivation of Molecular Weight from Molecular Formula.

References

An In-depth Technical Guide to the Melting Point of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 6-benzyloxy-2-benzoxazolinone, a key intermediate in pharmaceutical development.[1] Moving beyond a simple data point, this document delves into the scientific principles underpinning melting point determination, detailed experimental protocols, and the critical role of this physical constant in assessing compound purity and identity. The benzoxazolinone core is a significant scaffold in medicinal chemistry, recognized for its diverse biological activities.[2]

Core Compound Specifications

Quantitative data for this compound is summarized in the table below. It is critical to note that the melting point is reported as a range, which is indicative of the transition from the solid to the liquid phase. A narrow range is a key indicator of high purity.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO₃Chem-Impex[1], Sigma-Aldrich[3]
Molecular Weight 241.24 g/mol Sigma-Aldrich[3]
CAS Number 158822-84-5Chem-Impex[1], Sigma-Aldrich[3]
Melting Point 179-188 °CChem-Impex[1]
181-186 °CSigma-Aldrich[3]
Appearance Off-white amorphous powderChem-Impex[1]
Purity ≥ 97%Sigma-Aldrich[3]

The Science of Melting Point: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This phase change occurs at a specific temperature for a pure substance at a given pressure. The sharpness of the melting point range provides a reliable indication of purity.

Several factors can influence the observed melting point:

  • Purity: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental concept in the characterization of organic compounds.[4]

  • Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, directly affects the melting point. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

  • Heating Rate: An excessively rapid heating rate during measurement can lead to an artificially elevated and broad melting point range, as there is insufficient time for complete heat transfer from the heating block to the sample. A slow and controlled heating rate of 1-2 °C per minute is crucial for accurate determination.[5]

  • Crystal Packing: The efficiency with which molecules are packed in the crystal lattice can also influence the melting point. More symmetrical molecules often pack more tightly, leading to higher melting points.

Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of this compound using a Mel-Temp apparatus.

Instrumentation and Materials
  • Mel-Temp apparatus or equivalent

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Watch glass

  • Reference standards for calibration (e.g., benzoic acid, caffeine)

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_verification Verification (Optional) prep1 Grind sample to a fine powder prep2 Pack capillary tube to 2-3 mm height prep1->prep2 prep3 Tap to compact the sample prep2->prep3 meas1 Place capillary in Mel-Temp prep3->meas1 meas2 Rapidly heat to ~15-20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record T_initial (first liquid droplet) meas3->meas4 meas5 Record T_final (all solid melted) meas4->meas5 ver1 Prepare 1:1 mixture with known standard meas5->ver1 For identity confirmation ver2 Determine mixed melting point ver1->ver2 ver3 Compare with original MP ver2->ver3

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol
  • Apparatus Calibration: Ensure the Mel-Temp apparatus is calibrated using certified reference standards with known melting points.[6][7][8] This step is crucial for the trustworthiness of the obtained data. A calibration curve of observed vs. certified melting points should be plotted.

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • If the sample is not a fine powder, gently grind it using a spatula.

    • Press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

    • If the approximate melting point is known (179-188 °C), rapidly heat the block to a temperature about 15-20 °C below the expected melting point.

    • Reduce the heating rate to a slow and steady 1-2 °C per minute.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T_initial).

    • Continue heating at the same slow rate and record the temperature at which the last crystal melts (T_final).

    • The melting point is reported as the range T_initial - T_final.

  • Mixed Melting Point Technique (for Identity Confirmation):

    • To confirm the identity of the synthesized compound, a mixed melting point determination can be performed.[4][9][10]

    • Thoroughly mix a small amount of the sample with an authentic sample of this compound in a 1:1 ratio.

    • Determine the melting point of the mixture using the same procedure.

    • If the melting point of the mixture is sharp and not depressed compared to the individual samples, it provides strong evidence that the two samples are the same compound.[4] A depression or broadening of the melting range indicates that the samples are different.[4]

Synthesis of this compound: A Plausible Route

A related and well-documented procedure is the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene, which shares a key benzyloxy-substituted aromatic intermediate.[11] This procedure from Organic Syntheses provides a reliable method for the benzylation of a nitrophenol derivative, a key step in the proposed synthesis of this compound.

Conceptual Synthesis Pathway

SynthesisPathway start 2-Nitrophenol intermediate1 4-Benzyloxy-2-nitrophenol start->intermediate1 Benzyl Halide, Base intermediate2 4-Benzyloxy-2-aminophenol intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) product This compound intermediate2->product Carbonylating Agent (e.g., Phosgene equivalent)

Caption: A plausible synthetic route to this compound.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the parent compound, 2-benzoxazolinone, provides valuable guidance.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • Inhalation: Move to fresh air.

Always consult the specific SDS for the chemicals used in the synthesis and handling of this compound.

Conclusion

The melting point of this compound, reported in the range of 179-188 °C, is a critical parameter for its identification and purity assessment. This guide has provided a detailed protocol for its accurate determination, grounded in the fundamental principles of physical chemistry. By adhering to calibrated instrumentation, controlled experimental conditions, and sound scientific reasoning, researchers and drug development professionals can confidently utilize this physical constant as a reliable quality control metric in their work with this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 6-Benzyloxy-2-benzoxazolinone, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It details the compound's structure, nomenclature, physicochemical properties, and potential biological activities, supported by experimental context and methodologies for its synthesis and evaluation.

Chemical Structure and Nomenclature

IUPAC Name: 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one[1]

Synonyms: 6-Benzyloxy-2(3H)-benzoxazolone, 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one

CAS Number: 158822-84-5[1][2]

The structure of this compound consists of a fused bicyclic system where a benzene ring is fused to an oxazole ring, forming the benzoxazole core. A ketone group at position 2 results in the "-2-one" suffix. The key feature is the benzyloxy group (a benzyl group linked via an oxygen atom) attached at position 6 of the benzoxazole ring system.

Chemical Structure:

(Note: This is a simplified 2D representation. The formal structure consists of the numbered benzoxazole ring system.)

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for its identification, purification, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁NO₃[2]
Molecular Weight 241.24 g/mol [2]
Appearance Off-white amorphous powder
Melting Point 181-186 °C
Purity ≥ 98% (by HPLC)
SMILES String O=C1Nc2ccc(OCc3ccccc3)cc2O1
InChI Key JVUPJESJQYCFOB-UHFFFAOYSA-N

Biological Activity and Therapeutic Potential

This compound belongs to the benzoxazolinone class of compounds, which is recognized for a wide range of biological activities.[3][4] While specific quantitative data for this exact molecule is limited in publicly available literature, it serves as a key intermediate in the synthesis of bioactive molecules.[3] Its utility is noted in several research areas:

  • Pharmaceutical Development: It is a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3]

  • Enzyme Inhibition: The benzoxazolinone scaffold is a known pharmacophore for enzyme inhibitors.[3] Research on related compounds suggests potential activity against various enzymes.

  • Fluorescent Probes: The structure is used in the creation of fluorescent probes for biological imaging applications.[3]

  • Antioxidant Studies: The compound has been investigated for its potential antioxidant properties.[3]

To provide context for its potential efficacy, the table below summarizes quantitative biological data for structurally related benzoxazolinone derivatives.

Compound Class / DerivativeBiological Target / EffectReported Activity (IC₅₀ / Concentration)Reference(s)
6-Acylamino/sulfonamido benzoxazolonesInterleukin-6 (IL-6) Inhibition (in LPS-induced RAW264.7 cells)Superior or equivalent to celecoxib (dose-dependent)[5]
6-Benzyloxyphthalides (related scaffold)Monoamine Oxidase B (MAO-B) InhibitionIC₅₀ = 0.02 nM to 1.33 nM[6]
Acanthus ilicifolius alkaloid derivative (BOABB)Cytotoxicity against C-33A cervical cancer cellsIC₅₀ = 32.3 μM[7]
6-Methoxy-2-benzoxazolinone (MBOA)Inhibition of cress seed germinationEffective at concentrations > 0.03 mM[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound. Below are representative protocols based on established chemical methodologies for this class of compounds.

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available 2-amino-4-nitrophenol.

Step 1: Benzylation of 2-amino-4-nitrophenol

  • To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product (2-amino-4-(benzyloxy)phenol) by column chromatography on silica gel.

Step 2: Cyclization to form this compound This step is based on a general procedure for forming benzoxazolones from o-aminophenols using urea.[8][9]

  • Combine the 2-amino-4-(benzyloxy)phenol (1.0 eq) from the previous step with urea (1.5 eq) in a high-boiling point solvent like xylene or in an aqueous solution of a mineral acid (e.g., sulfuric acid).[8][9]

  • Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring for 4-6 hours.[8] The reaction involves the elimination of ammonia.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • If performed in acid, neutralize the mixture to a pH of 5-6 to facilitate precipitation.[8]

  • Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

General Protocol for Enzyme Inhibition Assay (Example: MAO-B)

Given the potent MAO-B inhibitory activity of the related 6-benzyloxyphthalides,[6] a similar assay would be appropriate to evaluate this compound. This is a representative protocol.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the substrate (e.g., kynuramine) and the test compound (this compound) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme buffer.

    • Add varying concentrations of the test compound (e.g., from 0.01 nM to 10 µM) or a reference inhibitor (e.g., selegiline).

    • Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate the plate at 37 °C for 30 minutes.

  • Detection: Stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Workflow and Pathway Diagrams

To visualize the process of discovery and evaluation for compounds like this compound, the following workflow diagram is provided.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization start Starting Materials (e.g., 2-Amino-4-nitrophenol) synth Chemical Synthesis (Benzylation & Cyclization) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify screening Primary Screening (e.g., Enzyme Inhibition Assay) purify->screening ic50 IC50 Determination (Dose-Response Analysis) screening->ic50 selectivity Selectivity Profiling (Against related targets) ic50->selectivity kinetics Enzyme Kinetics (e.g., Lineweaver-Burk Plot) ic50->kinetics sar Structure-Activity Relationship (SAR) Studies selectivity->sar cellular Cell-Based Assays (e.g., Anti-inflammatory) kinetics->cellular adme In Silico / In Vitro ADME (Solubility, Permeability) sar->adme adme->synth Design New Analogs

Caption: General workflow for the synthesis and evaluation of novel benzoxazolinone derivatives.

References

An In-depth Technical Guide to the Spectral Data of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 6-Benzyloxy-2-benzoxazolinone, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to its structural similarity to known bioactive molecules, understanding its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic chemistry and medicinal applications.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol
Appearance Off-white amorphous powder[2]
Melting Point 181-186 °C
CAS Number 158822-84-5

Spectral Data

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is valuable for identifying the compound in complex mixtures and confirming its synthesis.[1]

AdductPredicted m/z
[M+H]⁺242.08118
[M+Na]⁺264.06312
[M-H]⁻240.06662
[M+NH₄]⁺259.10772
[M+K]⁺280.03706
[M]⁺241.07335
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of a compound. Although specific experimental NMR data for this compound was not found in the reviewed literature, a typical experimental protocol for acquiring such data is provided in the "Experimental Protocols" section.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. An experimental IR spectrum for this compound is not currently available in public databases. A general procedure for obtaining an FT-IR spectrum is detailed in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range for aromatic and benzylic protons (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range for all carbon environments (typically 0-200 ppm).

    • Employ a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the deuterated solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample using a suitable technique for solid compounds. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a modern FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Set the mass range to cover the expected molecular weight of the compound and potential fragments.

    • The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectral characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Benzyloxy-2-benzoxazolinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Benzyloxy-2-benzoxazolinone, a key consideration for its application in research and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its solubility, provides detailed experimental protocols for its determination, and presents a framework for data presentation and interpretation.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in various organic solvents is paramount for processes such as purification, crystallization, and the development of suitable dosage forms.

Predicted Solubility Profile

Based on its chemical structure, which includes a benzoxazolinone core and a benzyloxy substituent, this compound is expected to be a largely non-polar, aromatic molecule. Consequently, it is predicted to exhibit favorable solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar aprotic. The principle of "like dissolves like" suggests good solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Conversely, its solubility is expected to be limited in highly polar protic solvents like water and lower alcohols.

Quantitative Solubility Data

The following table provides an illustrative template for the presentation of experimentally determined solubility data for this compound in a variety of organic solvents at a standard temperature. It is crucial to note that these values are hypothetical and should be determined experimentally.

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
DichloromethaneHalogenated25> 50> 0.196Shake-Flask
Dimethyl SulfoxideSulfoxide25> 50> 0.196Shake-Flask
TetrahydrofuranEther25~ 30~ 0.118Shake-Flask
AcetoneKetone25~ 20~ 0.078Shake-Flask
Ethyl AcetateEster25~ 15~ 0.059Shake-Flask
AcetonitrileNitrile25~ 10~ 0.039Shake-Flask
IsopropanolAlcohol25< 5< 0.020Shake-Flask
MethanolAlcohol25< 2< 0.008Shake-Flask
TolueneAromatic25~ 10~ 0.039Shake-Flask
HexaneAliphatic25< 1< 0.004Shake-Flask

Note: The above data is illustrative. Experimental determination is required for accurate values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable and reproducible research. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2][3]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter appropriate for the solvent used (e.g., PTFE for organic solvents) into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4]

    • Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

Visualizing Experimental and Conceptual Frameworks

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G start Start: Define Solvents and Temperature add_compound Add Excess This compound to Vials start->add_compound add_solvent Add Precise Volume of Organic Solvent add_compound->add_solvent equilibrate Equilibrate (e.g., 24-48h) with Agitation at Constant Temperature add_solvent->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate end End: Report Data calculate->end

Workflow for the experimental determination of solubility.
Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below conceptualizes these relationships.

G solubility Solubility of This compound solute_prop Solute Properties solute_prop->solubility crystal_form Crystal Form (Polymorphism) solute_prop->crystal_form molecular_structure Molecular Structure (e.g., Benzyl Group) solute_prop->molecular_structure purity Purity solute_prop->purity solvent_prop Solvent Properties solvent_prop->solubility polarity Polarity (Dielectric Constant) solvent_prop->polarity h_bond Hydrogen Bonding (Donor/Acceptor) solvent_prop->h_bond external_factors External Factors external_factors->solubility temperature Temperature external_factors->temperature pressure Pressure external_factors->pressure

Key factors influencing the solubility of the compound.

References

The Benzoxazolinone Core: A Journey from Natural Discovery to Synthetic Versatility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry and agrochemistry. Its journey, from identification as a natural plant defense compound to a versatile pharmacophore in drug discovery, is a testament to the synergy between natural product chemistry and synthetic innovation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with benzoxazolinone compounds, presented for the discerning scientific audience.

Discovery and Historical Milestones

The story of benzoxazolinone compounds unfolds along two parallel narratives: the discovery of its derivatives in nature and the independent chemical synthesis of the core structure.

The Natural Debut: Allelochemicals in Gramineae

The first encounter with the biological significance of benzoxazolinones came from the plant kingdom. In the mid-20th century, researchers investigating the chemical basis of plant resistance to pests and diseases uncovered a class of cyclic hydroxamic acids in certain grasses (Gramineae), such as rye and maize.

A pivotal moment arrived in 1955 , when 6-methoxy-2-benzoxazolinone (MBOA) was identified as a degradation product of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a naturally occurring hydroxamic acid.[1] This discovery, spearheaded by the work of Virtanen and Hietala, established the existence of benzoxazolinones as stable, biologically active metabolites in plants.[2] These compounds were found to play a crucial role in the plant's defense mechanisms, exhibiting allelopathic, insecticidal, and antimicrobial properties.[3]

G DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) MBOA MBOA (6-methoxy-2-benzoxazolinone) DIMBOA->MBOA spontaneous degradation Plant_Damage Plant Tissue Damage (e.g., herbivory, pathogens) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidases) Plant_Damage->Enzymatic_Hydrolysis releases Enzymatic_Hydrolysis->DIMBOA acts on precursor

The Synthetic Genesis: A Chemical Landmark

Independent of the discoveries in natural product chemistry, the parent 2-benzoxazolinone ring system was first synthesized in 1902 by Graebe and Rostovzeff. They achieved this through the Hofmann rearrangement of salicylamide, a classic reaction in organic chemistry.[4] This marked the beginning of the synthetic exploration of the benzoxazolinone scaffold, paving the way for the creation of a vast array of derivatives with diverse functionalities.

Evolution of Synthetic Methodologies

The synthesis of benzoxazolinone and its derivatives has evolved significantly since its inception, with modern methods focusing on efficiency, safety, and substrate scope.

The Classic Approach: Hofmann Rearrangement

The pioneering synthesis by Graebe and Rostovzeff remains a fundamental method for preparing the core 2-benzoxazolinone structure.

Experimental Protocol: Hofmann Rearrangement of Salicylamide [4]

  • Preparation of the N-haloamide: Salicylamide is treated with a halogenating agent, such as sodium hypochlorite or N-bromosuccinimide, in an aqueous alkaline solution. This step forms the corresponding N-halosalicylamide intermediate.

  • Rearrangement: The N-halosalicylamide is then subjected to heat in the presence of a base (e.g., sodium hydroxide). This induces the Hofmann rearrangement, where the amide is converted to an isocyanate intermediate.

  • Intramolecular Cyclization: The isocyanate, being in close proximity to the phenolic hydroxyl group, undergoes rapid intramolecular cyclization to yield 2-benzoxazolinone.

  • Workup: The reaction mixture is acidified to precipitate the 2-benzoxazolinone product, which is then collected by filtration and purified by recrystallization.

G Salicylamide Salicylamide NHaloamide N-Halosalicylamide Salicylamide->NHaloamide Halogenation Isocyanate Isocyanate Intermediate NHaloamide->Isocyanate Hofmann Rearrangement (Base, Heat) Benzoxazolinone 2-Benzoxazolinone Isocyanate->Benzoxazolinone Intramolecular Cyclization

Modern Synthetic Routes

While the Hofmann rearrangement is historically significant, contemporary organic synthesis employs a variety of other efficient methods.

Table 1: Modern Synthetic Approaches to 2-Benzoxazolinones

MethodStarting MaterialsReagentsKey Features
Urea-based Cyclization o-Aminophenol, UreaHeatA straightforward and cost-effective method.
Phosgene-based Cyclization o-AminophenolPhosgene or a phosgene equivalent (e.g., triphosgene)Highly efficient but requires handling of toxic reagents.
Oxidative Carbonylation o-Aminophenol, Carbon MonoxidePalladium catalyst, OxidantA modern approach utilizing transition-metal catalysis.
Reductive Carbonylation o-Nitrophenol, Carbon MonoxideSelenium catalyst, Reducing agentA one-pot method starting from readily available nitro compounds.

Spectrum of Biological Activities

Benzoxazolinone and its derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for both agricultural and pharmaceutical applications.

Antimicrobial and Allelopathic Effects

The initial interest in benzoxazolinones stemmed from their role in plant defense. They exhibit significant activity against a variety of microorganisms and competing plants.

Table 2: Antimicrobial and Allelopathic Activity of Benzoxazolinone Derivatives

CompoundOrganism/PlantActivity TypeQuantitative Data (MIC/IC50)Reference
MBOAFusarium culmorumAntifungal-[3]
BOAStaphylococcus aureusAntibacterialMIC: >100 µg/mL[5]
BOAEscherichia coliAntibacterialMIC: >100 µg/mL[5]
BOACandida albicansAntifungalIC50: 80 µg/mL[5]
3-AlkylbenzoxazolinonesFusarium oxysporumAntifungal-[6]
3-AlkylbenzoxazolinonesVarious weedsHerbicidalED50 values reported[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The benzoxazolinone compound is serially diluted in the growth medium in a multi-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The plate is incubated under optimal growth conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacological Properties

The structural features of the benzoxazolinone core have been exploited to develop compounds with a variety of pharmacological effects.

Table 3: Pharmacological Activities of Benzoxazolinone Derivatives

Derivative ClassTherapeutic AreaKey FindingsReference
1-(2-Benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanolsAnalgesiaSome derivatives showed higher activity than aspirin in Koster's test.[9]
3-Substituted-2-oxo-3H-benzoxazolesAnti-inflammatoryInhibition of prostaglandin synthesis.[3]
5-Nitro-3-piperazinomethyl-2-benzoxazolinonesAnti-inflammatory, AnalgesicCompounds with electron-withdrawing groups showed promising activity.[3]

Experimental Protocol: Koster's Test for Analgesic Activity (Modified) [9]

  • Animal Model: Mice are typically used for this assay.

  • Induction of Writhing: A noxious chemical, such as acetic acid or p-benzoquinone, is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: The test benzoxazolinone compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the injection of the writhing-inducing agent. A control group receives the vehicle.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) after the injection of the noxious agent.

  • Evaluation of Analgesic Activity: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity.

Signaling Pathways

The precise mechanisms of action and the signaling pathways modulated by benzoxazolinone compounds are areas of active research.

In the context of allelopathy, benzoxazolinones are known to induce oxidative stress in target plants.[3] More recently, MBOA has been shown to act as a signaling molecule in certain soil bacteria, influencing chemotaxis and biofilm formation, which could be a mechanism for recruiting beneficial microbes to the plant rhizosphere.[10]

G MBOA MBOA in Rhizosphere Bacterial_Receptor Bacterial Receptor MBOA->Bacterial_Receptor binds to Signaling_Cascade Intracellular Signaling Cascade Bacterial_Receptor->Signaling_Cascade activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression modulates Chemotaxis Chemotaxis Gene_Expression->Chemotaxis Biofilm Biofilm Formation Gene_Expression->Biofilm

In the realm of pharmacology, the diverse activities of benzoxazolinone derivatives suggest interactions with multiple biological targets. For instance, their anti-inflammatory effects are likely mediated through the inhibition of enzymes like cyclooxygenases. Further research is needed to fully elucidate the complex signaling pathways involved in their pharmacological actions.

Conclusion

The journey of benzoxazolinone compounds from their discovery as natural defense molecules to their establishment as a versatile synthetic scaffold highlights a successful interplay between different scientific disciplines. The historical context provides a foundation for understanding the evolution of their synthesis and the discovery of their biological activities. The detailed experimental protocols serve as a practical guide for researchers in the field. With a rich history and a broad spectrum of biological activities, the benzoxazolinone core continues to be a promising platform for the development of new therapeutic agents and agrochemicals. Future research will undoubtedly uncover more of the intricate signaling pathways they modulate and lead to the design of even more potent and selective derivatives.

References

The Benzoxazolinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Benzoxazolinone Core Structures

For Researchers, Scientists, and Drug Development Professionals

The benzoxazol-2(3H)-one core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for the design of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with the benzoxazolinone core, delving into mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of the benzoxazolinone scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2] Natural 2-benzoxazolinones, such as BOA and MBOA, have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][4]

Mechanism of Action

The antimicrobial efficacy of benzoxazolinones is attributed to a combination of electronic and lipophilic properties. The electrophilic character of the nitrogen atom within the heterocyclic ring, influenced by substituents on the aromatic ring, plays a crucial role in their antifungal activity.[4][5] Electron-withdrawing groups on the aromatic ring tend to increase the antimicrobial activity.[5] It is hypothesized that these compounds may interfere with essential cellular processes in microorganisms.[2]

Structure-Activity Relationship (SAR)

Studies have revealed key structural features that govern the antimicrobial potency of benzoxazolinone derivatives:

  • Aromatic Ring Substituents: The lipophilicity and electronic nature of substituents on the aromatic ring significantly impact antifungal activity.[4][5]

  • Nitrogen Atom Electrophilicity: An increased electrophilic character of the heterocyclic nitrogen atom correlates with enhanced antifungal effects.[4]

  • Side Chain Modifications: Alterations to side chains attached to the core structure can be systematically varied to optimize activity against different microbial species.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazolinone derivatives against various microorganisms.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
BOA ---[3]
MBOA ---[3]
3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone InactiveInactiveActive against Candida krusei[6]
Various hydrazone and azole derivatives MIC values as low as 3.9 µg/mL against S. aureusWide activity against E. coli-[7][8]

Note: Specific MIC values for BOA and MBOA were not detailed in the provided search results, but their inhibitory activity was confirmed.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of benzoxazolinone derivatives.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (benzoxazolinone derivatives)

  • Bacterial and/or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 90028)[6]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Amikacin for bacteria, Fluconazole for fungi)[6]

  • Negative control (broth only)

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth within the 96-well plates.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial inoculum to each well containing the test compound dilutions, positive control, and growth control.

  • Incubation: Incubate the plates at 35°C for 24 hours for bacteria and 48 hours for fungi.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates (35°C, 24-48h) C->D E Visually inspect for growth inhibition D->E F Determine MIC value E->F

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several novel benzoxazolinone and benzoxazinone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to or greater than standard drugs like acetylsalicylic acid and indomethacin.[9][10][11]

Mechanism of Action
Structure-Activity Relationship (SAR)
  • Acyl and Acetic Acid Derivatives: 6-acyl-2-benzoxazolinone and (6-acyl-2-benzoxazolinone-3-yl) acetic acid derivatives have shown potent analgesic and anti-inflammatory activities.[10]

  • Substituents on Benzoylmethyl Group: For 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones, the nature and position of substituents on the benzoylmethyl group influence both analgesic and anti-inflammatory efficacy.[11]

  • 1,3,4-Thiadiazole Moiety: The incorporation of a 1,3,4-thiadiazole ring linked to the benzoxazolinone core has yielded compounds with significant TNF-α inhibitory activity.[14]

Quantitative Data: In Vivo Anti-inflammatory Activity
Compound% Inhibition of Paw Edema (Carrageenan-induced)Reference
Diclofenac-benzoxazinone-conjugate (3d) 62.61%[15]
Compound 1f (a 1,3,4-thiadiazole derivative) 65.83% (after 3h)[14]
Indomethacin (Reference) 94.54%[15]
Acetylsalicylic Acid (Reference) Less active than several test compounds[10]
Experimental Protocol: Carrageenan-Induced Paw Edema Test

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rodent model.

Materials:

  • Test compounds (benzoxazolinone derivatives)

  • Male Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Pletysmometer

  • Positive control drug (e.g., Indomethacin)

  • Vehicle control (e.g., saline or appropriate solvent)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow A Animal Groups: - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups B Administer Compounds/Controls A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals (0, 1, 2, 3, 4h) C->D E Calculate % Edema Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The benzoxazol-2(3H)-one scaffold is a key component in a variety of derivatives exhibiting potent anticancer activity against several human cancer cell lines.[2][16][17]

Mechanism of Action

The anticancer mechanisms of benzoxazolinone derivatives are multifaceted and target key pathways in cancer cell proliferation and survival.

  • Enzyme Inhibition: A primary mechanism involves the inhibition of crucial enzymes like the c-Met kinase, a receptor tyrosine kinase integral to tumor growth, invasion, and metastasis.[2]

  • Apoptosis Induction: Many derivatives induce apoptosis (programmed cell death) in cancer cells. This can be achieved by upregulating the expression of pro-apoptotic proteins like p53 and caspase-3.[18]

  • Cell Cycle Arrest: Some compounds cause cell cycle arrest by downregulating the expression of proteins such as topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), which are essential for DNA replication and cell division.[18]

  • G-quadruplex Stabilization: Certain benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression.[19]

Anticancer_MoA cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Benzoxazolinone Benzoxazolinone Derivatives cMet c-Met Kinase Benzoxazolinone->cMet Inhibits cMyc c-Myc Promoter (G-quadruplex formation) Benzoxazolinone->cMyc Induces CellCycle Cell Cycle Machinery (Topo II, CDK1) Benzoxazolinone->CellCycle Downregulates Apoptosis Apoptotic Pathway (p53, Caspase-3) Benzoxazolinone->Apoptosis Upregulates Inhibition Inhibition of Proliferation, Invasion, & Metastasis cMet->Inhibition Downregulation Downregulation of c-Myc Expression cMyc->Downregulation Arrest Cell Cycle Arrest CellCycle->Arrest Induction Induction of Apoptosis Apoptosis->Induction

Caption: Mechanisms of anticancer activity of benzoxazolinone derivatives.

Quantitative Data: Antiproliferative Activity (IC50)
Cell LineCompound TypeIC50 Value (µM)Reference
HepG2 (Liver) Various benzoxazinone derivatives< 10[18]
MCF-7 (Breast) Various benzoxazinone derivatives< 10[18]
HCT-29 (Colon) Various benzoxazinone derivatives< 10[18]
SNB-75 (CNS) Benzoxazole clubbed 2-pyrrolidinones-[20]
HePG2 (Liver) Benzoxazole derivativesPotent activity[16]

Note: The study on benzoxazole clubbed 2-pyrrolidinones reported % growth inhibition rather than IC50 values.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of benzoxazolinone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Normal human cell line (e.g., WI-38 for selectivity index)[18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Other Notable Biological Activities

The versatility of the benzoxazolinone scaffold extends to other therapeutic and agricultural applications.

  • Herbicidal and Fungicidal Activity: 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles have demonstrated herbicidal effects.[21][22][23] Some derivatives have also shown fungicidal activity against plant pathogens like Fusarium oxysporum and Verticillium dahliae.[21][22] 2-methylthiobenzoxazole, for instance, inhibited the spores of Verticillium dahlia by 96.4%.[21][22]

  • Anti-HIV Activity: The benzoxazolinone moiety has been identified as a promising pharmacophore for the development of inhibitors targeting the HIV-1 nucleocapsid (NC) protein.[24][25] These compounds can be finely tuned through the addition of specific substituents to enhance their anti-NC activity.[24][25]

  • Translocator Protein (TSPO) Ligands: Novel benzoxazolone derivatives have been designed as ligands for the 18 kDa translocator protein (TSPO), which is a target for therapeutic agents in psychiatric disorders.[26]

Conclusion and Future Directions

The benzoxazolinone core structure represents a highly versatile and privileged scaffold in the field of medicinal chemistry and drug discovery. The wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal effects, underscores its importance. The ability to readily modify the core structure at various positions allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships. Future research should continue to focus on the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles to develop new and effective therapeutic agents for a multitude of diseases.

References

Theoretical Studies on 6-Benzyloxy-2-benzoxazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxy-2-benzoxazolinone is a derivative of the versatile benzoxazolinone scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] While direct and extensive theoretical studies on this specific derivative are not abundant in publicly accessible literature, a comprehensive understanding of its properties and potential biological interactions can be extrapolated from computational and theoretical investigations of the core 2-benzoxazolinone structure and its various analogues. This technical guide synthesizes the available theoretical data, outlines key computational methodologies, and provides insights into the structural and electronic characteristics that likely govern the behavior of this compound. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this chemical entity.

Introduction to the 2-Benzoxazolinone Core

The 2-benzoxazolinone (BOA) nucleus is a privileged scaffold in drug discovery, forming the basis for a wide range of biologically active compounds.[1] Its derivatives have demonstrated a diverse pharmacological profile, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities.[1] The physicochemical properties of the BOA core, such as its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, make it an attractive moiety for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[1]

Theoretical studies on the fundamental properties of the 2-benzoxazolinone core provide a critical foundation for understanding its derivatives. Key areas of investigation have included its tautomeric stability, thermochemistry, and reactivity.

Tautomerism and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium of the 2-benzoxazolinone core. The amide form is significantly more stable than its enol tautomer, 2-benzoxazolol.[2] The energy barrier for the conversion from the amide to the enol form has been calculated to be approximately 57.78 kcal/mol, with the enol form being about 15.06 kcal/mol higher in energy, indicating that the amide form is the predominant species under physiological conditions.[3]

Computational Methodologies in Benzoxazolinone Research

A variety of computational techniques have been applied to elucidate the structure-activity relationships (SAR) and potential mechanisms of action of benzoxazolinone derivatives. These methods are crucial for rational drug design and lead optimization.

Quantum Chemical Calculations

High-level quantum chemical calculations are instrumental in determining the electronic structure, reactivity, and thermodynamic properties of molecules.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: A functional such as B3LYP or CAM-B3LYP is commonly chosen.[3][4]

  • Basis Set: A basis set like 6-31G* or def2-SVP is typically used for geometry optimization and energy calculations.[3][4]

  • Geometry Optimization: The molecular geometry of the compound is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculation: Various electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and partial charges are calculated.

  • Solvation Effects: To simulate a more biologically relevant environment, a polarizable continuum model (PCM) can be applied to account for the effects of a solvent like water.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular modeling suites.[5]

  • Ligand Preparation: The 3D structure of the benzoxazolinone derivative is generated and energy-minimized.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

  • Dataset Preparation: A dataset of benzoxazolinone derivatives with their experimentally determined biological activities is collected. The dataset is typically divided into a training set for model building and a test set for model validation.[6][7]

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.[6]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics (e.g., R², Q²).[6]

Theoretical Insights from Benzoxazolinone Derivatives

While specific theoretical data for this compound is scarce, studies on other benzoxazolinone derivatives provide valuable insights into the potential interactions and activities of this compound.

Molecular Docking Studies of Benzoxazolone Derivatives

Molecular docking studies have been performed on various benzoxazolone derivatives to explore their inhibitory potential against different biological targets.

Target ProteinKey Interactions of the Benzoxazolinone CoreReference
HIV-1 Nucleocapsid ProteinThe 2-benzoxazolinone moiety can establish H-bond interactions with backbone atoms of Gly35, Met46, and Trp37 within a hydrophobic pocket.[8]
Cytochrome P450 1B1 (CYP1B1)Designed benzoxazolinone derivatives mimic the crucial active site interactions of the co-crystal ligand, alpha-naphthoflavone.[9]
N-malonyltransferaseThe benzoxazolinone core can bind to the enzyme, potentially reducing its ability to detoxify other benzoxazolinones.[3]
SARS-CoV-2 Omicron Subvariant EG.5.1 RBD3-substituted benzoxazolone derivatives have shown potential efficacy against the receptor-binding domain.[5]
QSAR Studies of Benzoxazolone Derivatives

QSAR studies on benzoxazolone derivatives have helped to identify the key structural features that influence their biological activities.

Biological ActivityKey Findings from QSAR ModelsReference
Anti-HIV-1A statistically significant QSAR model was developed with a correlation coefficient (R²) of 0.84, indicating a good correlation between the selected descriptors and anti-HIV activity.[6]
Antiplatelet3D-QSAR models revealed that hydrogen bond acceptors, aromatic, and hydrophobic features are important for antiplatelet activity.[10]
Anticancer3D-QSAR models for benzoxazole derivatives against different cancer cell lines (HepG2, HCT-116, and MCF-7) have been developed to guide the design of more potent inhibitors.[11]

The Influence of the 6-Benzyloxy Substituent

The introduction of a benzyloxy group at the 6-position of the 2-benzoxazolinone core is expected to significantly influence its electronic and steric properties, and consequently its biological activity.

  • Electronic Effects: The benzyloxy group is an electron-donating group through resonance, which can increase the electron density of the benzene ring. This may affect the molecule's ability to participate in π-π stacking interactions with aromatic residues in a protein's active site.

  • Steric Effects: The bulky benzyloxy group will introduce significant steric hindrance, which can influence the binding orientation of the molecule within a target's active site. This can either enhance or diminish binding affinity depending on the topology of the binding pocket.

  • Lipophilicity: The benzyloxy group will increase the overall lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Visualizing Theoretical Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common workflows in the theoretical study of benzoxazolinone derivatives.

experimental_workflow cluster_data Data Acquisition cluster_comp Computational Analysis cluster_results Results & Insights data Chemical Structure (this compound) qchem Quantum Chemical Calculations data->qchem docking Molecular Docking data->docking qsar QSAR Modeling data->qsar target Biological Target (e.g., Protein Structure) target->docking properties Electronic Properties & Stability qchem->properties binding Binding Mode & Affinity docking->binding sar Structure-Activity Relationships qsar->sar binding->sar

Caption: A typical computational workflow for the theoretical study of a small molecule like this compound.

signaling_pathway_inhibition cluster_pathway Hypothetical Signaling Pathway cluster_drug Drug Interaction Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug 6-Benzyloxy-2- benzoxazolinone Drug->Kinase1 Inhibition

Caption: A hypothetical signaling pathway showing the potential inhibitory action of this compound on a kinase.

Conclusion

While direct theoretical investigations on this compound are limited, a wealth of computational data on the parent 2-benzoxazolinone scaffold and its derivatives provides a strong basis for understanding its potential properties and biological activities. The application of quantum chemical calculations, molecular docking, and QSAR modeling has been instrumental in elucidating the structure-activity relationships of this class of compounds. The presence of the 6-benzyloxy group is anticipated to modulate the electronic, steric, and lipophilic characteristics of the molecule, thereby influencing its interactions with biological targets. Further dedicated theoretical and experimental studies on this compound are warranted to fully explore its therapeutic potential.

References

6-Benzyloxy-2-benzoxazolinone: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-2-benzoxazolinone is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical structure, featuring a benzoxazolinone core with a benzyloxy substituent, makes it an important intermediate in the synthesis of a wide array of biologically active molecules.[1] The benzoxazolinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its role as a key building block in the development of novel therapeutics, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in organic synthesis. These properties influence its reactivity, solubility, and handling.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
CAS Number 158822-84-5[1]
Appearance Off-white amorphous powder[1]
Melting Point 179-188 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound

A plausible synthetic workflow for this compound is depicted below. This process would likely start from a commercially available precursor, which is then subjected to a series of reactions to introduce the necessary functional groups, followed by a final cyclization step to form the benzoxazolinone ring.

G cluster_0 Synthetic Workflow for this compound Start Starting Material (e.g., 4-Benzyloxy-2-aminophenol) Step1 Carbonylation Reaction (e.g., with phosgene or a phosgene equivalent) Start->Step1 Reagents Step2 Intramolecular Cyclization Step1->Step2 Intermediate Product This compound Step2->Product Final Product

Caption: A generalized synthetic workflow for this compound.

Role as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The benzoxazolinone core offers multiple sites for chemical modification, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Key Reactions and Transformations:
  • N-Alkylation/N-Arylation: The nitrogen atom of the benzoxazolinone ring can be readily alkylated or arylated to introduce various substituents. This is a common strategy to modulate the biological activity of the resulting compounds.

  • Aromatic Substitution: The benzene ring of the benzoxazolinone scaffold can undergo electrophilic aromatic substitution reactions, allowing for the introduction of functional groups at specific positions.

  • Debenzylation: The benzyloxy group can be cleaved under standard hydrogenolysis conditions to reveal a hydroxyl group. This phenolic hydroxyl group can then be further functionalized, for instance, through etherification or esterification, to generate a library of derivatives.

The following diagram illustrates the key reactive sites on the this compound molecule and the potential transformations.

G cluster_1 Reactivity of this compound Core This compound N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation Position 3 Aromatic_Sub Electrophilic Aromatic Substitution Core->Aromatic_Sub Positions 5, 7 Debenzylation Debenzylation to 6-Hydroxy-2-benzoxazolinone Core->Debenzylation Benzyloxy Group Further_Func Further Functionalization of Hydroxyl Group Debenzylation->Further_Func

References

A Technical Guide to the Physical and Chemical Properties of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Benzyloxy-2-benzoxazolinone, a key intermediate in organic synthesis and pharmaceutical development. The document details the compound's appearance and form, summarizes its key physicochemical data, and outlines the standard experimental protocols used for its characterization.

Physicochemical Properties

This compound is a stable organic compound featuring a benzoxazolinone core, which is a scaffold known for its biological activity. Its properties make it a versatile building block in the synthesis of more complex, biologically active molecules.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for clear reference.

PropertyValueSource(s)
IUPAC Name 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one
CAS Number 158822-84-5[1]
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
Appearance Off-white amorphous powder; Solid
Melting Point 181-186 °C (lit.)[2][3]
Purity ≥ 97%[2][3]
Storage Conditions 0-8 °C

Detailed Physical Appearance and Form

This compound typically presents as a solid.[2][3] More specifically, it is described as an off-white amorphous powder. Its stability and solid form are advantageous for handling, storage, and use in various synthetic reactions. The compound's unique properties, including potential for favorable solubility and bioavailability, make it an attractive intermediate for drug formulation research.

Experimental Protocols for Characterization

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and physical properties.

3.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[4]

  • Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[2]

    • The capillary tube is attached to a calibrated thermometer or placed in the heating block of a digital melting point apparatus.[2]

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[2]

    • Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[5]

    • The melting point is reported as the range from T1 to T2.[5]

3.2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical intermediates and active ingredients.[6] It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (mobile phase). The mobile phase carries the sample through a column packed with a solid adsorbent (stationary phase). Different components travel through the column at different rates, leading to separation.

  • General Protocol Outline:

    • System Preparation: A suitable HPLC column (e.g., a reversed-phase C18 column) is selected and equilibrated with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[7]

    • Sample Preparation: A standard solution of this compound is prepared at a known concentration. The test sample is also dissolved in the same solvent.[8]

    • Injection and Separation: A precise volume of the sample solution is injected into the HPLC system. A gradient is typically run, where the composition of the mobile phase is changed over time to elute all components.[7]

    • Detection: A detector, most commonly a Photodiode Array (PDA) or UV detector, measures the absorbance of the components as they exit the column.[6] This generates a chromatogram, which is a plot of detector response versus time.

    • Data Analysis: The purity is often calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[9][10]

Visualization of Characterization Workflow

The following diagram illustrates a typical logical workflow for the synthesis and subsequent physicochemical characterization of a chemical compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Start Starting Materials (e.g., 2-amino-5-benzyloxyphenol) Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Reagents Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crude Product Product Purified this compound Purification->Product Analysis Analytical Sample Product->Analysis Sampling Appearance Visual Inspection (Form, Color) Analysis->Appearance MP Melting Point Determination Analysis->MP Purity Purity Analysis (HPLC) Analysis->Purity Structure Structural Elucidation (NMR, IR, MS) Analysis->Structure Result Final Characterized Compound

Caption: Logical workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Synthesis of 6-Benzyloxy-2-benzoxazolinone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 6-benzyloxy-2-benzoxazolinone, a valuable intermediate in pharmaceutical research and drug development. The benzoxazolinone core is a key pharmacophore found in a variety of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological disorders. Its structure, featuring a protected hydroxyl group, allows for selective functionalization and manipulation during the development of novel therapeutic agents. The following protocols outline a reliable two-step synthesis route starting from readily available precursors.

Overall Synthesis Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the formation of the benzoxazolinone ring system to create a key intermediate, 6-hydroxy-2-benzoxazolinone. The second step is the protection of the hydroxyl group as a benzyl ether using a Williamson ether synthesis.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Benzylation 4-Amino-resorcinol 4-Amino-resorcinol Reaction1 Cyclization Reaction 4-Amino-resorcinol->Reaction1 Urea Urea Urea->Reaction1 6-hydroxy-2-benzoxazolinone 6-hydroxy-2-benzoxazolinone Reaction1->6-hydroxy-2-benzoxazolinone Reaction2 Williamson Ether Synthesis 6-hydroxy-2-benzoxazolinone->Reaction2 Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 This compound This compound Reaction2->this compound Applications This compound This compound Synthetic_Intermediate Versatile Synthetic Intermediate This compound->Synthetic_Intermediate Drug_Discovery Drug Discovery & Development Synthetic_Intermediate->Drug_Discovery Neurological_Disorders Neurological Disorders Drug_Discovery->Neurological_Disorders Antibacterial_Agents Antibacterial Agents Drug_Discovery->Antibacterial_Agents Other_Therapeutics Other Therapeutic Areas Drug_Discovery->Other_Therapeutics

Application Notes and Protocols for 6-Benzyloxy-2-benzoxazolinone in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-2-benzoxazolinone is a versatile heterocyclic compound featuring a benzoxazolinone core, a scaffold known for a wide range of biological activities.[1] This functional moiety makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[2] The benzyloxy group at the 6-position offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides an overview of the potential applications of this compound in pharmaceutical development, including detailed, albeit representative, protocols for its synthesis and evaluation in relevant biological assays. It is important to note that while the benzoxazolone class of compounds is well-studied, specific quantitative data and detailed protocols for this compound are not extensively available in the public domain. Therefore, the experimental procedures and potential mechanisms described herein are based on established methodologies for closely related analogues and should be adapted and validated for the specific compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃[2]
Molecular Weight 241.24 g/mol [2]
Appearance Off-white amorphous powder[2]
Melting Point 181-186 °C
CAS Number 158822-84-5[2]

Synthesis Protocol (Proposed)

Diagram: Proposed Synthetic Workflow

G A 4-(Benzyloxy)phenol B Nitration (e.g., HNO₃, H₂SO₄) A->B C 4-Benzyloxy-2-nitrophenol B->C D Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C->D E 4-Benzyloxy-2-aminophenol D->E F Cyclization (e.g., Carbonyldiimidazole (CDI)) E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxy-2-aminophenol (Intermediate)

This step involves the nitration of 4-(benzyloxy)phenol followed by the reduction of the nitro group to an amine.

Materials:

  • 4-(Benzyloxy)phenol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium on Carbon (Pd/C, 10%) or Tin(II) Chloride (SnCl₂)

  • Hydrogen gas (H₂) or Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Nitration:

    • Dissolve 4-(benzyloxy)phenol in a suitable solvent like glacial acetic acid or dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude 4-benzyloxy-2-nitrophenol. Purify by column chromatography if necessary.

  • Reduction:

    • Dissolve the crude 4-benzyloxy-2-nitrophenol in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, the reduction can be carried out using SnCl₂ in the presence of concentrated HCl.

    • After completion, filter the catalyst (if using Pd/C) through a pad of Celite.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-benzyloxy-2-aminophenol.

Step 2: Cyclization to this compound

This step involves the cyclization of the aminophenol intermediate using a carbonylating agent like carbonyldiimidazole (CDI).

Materials:

  • 4-Benzyloxy-2-aminophenol

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-benzyloxy-2-aminophenol in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of carbonyldiimidazole (1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with deionized water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Pharmaceutical Applications and Experimental Protocols

The benzoxazolone scaffold is present in numerous compounds with a wide array of biological activities, suggesting several potential applications for this compound in pharmaceutical development.[1]

Antimicrobial Activity

Derivatives of 2-benzoxazolinone have demonstrated both antibacterial and antifungal properties.[3][4]

Representative Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a positive control antibiotic at known effective concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Diagram: Workflow for MIC Assay

G A Prepare stock solution of This compound C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microorganisms B->D C->D E Incubate at 37°C D->E F Determine MIC (visual or OD measurement) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

The benzoxazolone core is found in compounds with neuroprotective properties.[5] The following is a representative protocol to assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Representative Protocol: In Vitro Neuroprotection Assay

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the control group) and incubate for an appropriate time (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Increased cell viability in the presence of the compound and the stressor indicates a neuroprotective effect.

Diagram: Potential Neuroprotective Signaling Pathways

G cluster_0 Oxidative Stress cluster_1 Potential Intervention cluster_2 Cellular Response ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis / Cell Death ROS->Apoptosis MAPK MAPK Signaling ROS->MAPK Compound This compound Nrf2 Nrf2 Pathway Activation Compound->Nrf2 PI3K PI3K/Akt Pathway Compound->PI3K Survival Neuronal Survival Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Antioxidant->ROS Inhibition MAPK->Apoptosis PI3K->Survival

Caption: Potential signaling pathways involved in neuroprotection by benzoxazolinone derivatives.

Data Presentation

As specific quantitative data for this compound is not available, the following tables are provided as templates for presenting experimental results.

Table 1: Template for Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
S. aureus[Experimental Value][Experimental Value]
E. coli[Experimental Value][Experimental Value]
C. albicans[Experimental Value][Experimental Value]

Table 2: Template for Neuroprotective Activity Data

Treatment GroupConcentration of this compound (µM)Cell Viability (%)
Control (no stressor)0100
Stressor only0[Experimental Value]
Stressor + Compound1[Experimental Value]
Stressor + Compound10[Experimental Value]
Stressor + Compound50[Experimental Value]

Conclusion

This compound represents a promising scaffold for the development of new pharmaceutical agents. Its structural features suggest potential for antimicrobial and neuroprotective activities, among others. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the therapeutic potential of this compound. It is imperative that future studies focus on generating specific quantitative data to fully elucidate its pharmacological profile and mechanism of action.

References

Application of 6-Benzyloxy-2-benzoxazolinone in Medicinal Chemistry: A Focus on Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Benzyloxy-2-benzoxazolinone is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The benzoxazolinone core is a privileged structure, appearing in numerous compounds with diverse therapeutic applications, including antibacterial, antiviral, analgesic, and anti-inflammatory properties. The benzyloxy group at the 6-position offers a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles. This application note will detail the use of this compound in the development of potent anti-inflammatory agents, with a specific focus on the synthesis and evaluation of 6-acylamino-2-benzoxazolinone derivatives as inhibitors of pro-inflammatory cytokines.

Synthetic Application: Intermediate for 6-Acylamino-2-benzoxazolinone Derivatives

This compound is a crucial starting material for the synthesis of 6-amino-2-benzoxazolinone, a key building block for introducing various acylamino groups at the 6-position. These 6-acylamino derivatives have shown significant potential as anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-benzoxazolinone from this compound

This protocol describes the debenzylation of this compound to yield 6-amino-2-benzoxazolinone.

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

  • Procedure:

    • Dissolve this compound in methanol in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2-benzoxazolinone.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 6-Acylamino-2-benzoxazolinone Derivatives

This protocol outlines the acylation of 6-amino-2-benzoxazolinone with various acyl chlorides or carboxylic acids.

  • Materials: 6-Amino-2-benzoxazolinone, Acyl chloride (or carboxylic acid), Pyridine (or a suitable coupling agent like EDC/HOBt), Dichloromethane (or another suitable aprotic solvent).

  • Procedure (using an acyl chloride):

    • Suspend 6-amino-2-benzoxazolinone in dichloromethane.

    • Add pyridine to the suspension to act as a base.

    • Cool the mixture in an ice bath.

    • Slowly add the desired acyl chloride to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final 6-acylamino-2-benzoxazolinone derivative.

Biological Application: Anti-Inflammatory Activity

Derivatives of 6-acylamino-2-benzoxazolinone have been investigated for their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of selected 6-acylamino-2-benzoxazolinone derivatives against IL-6 production in LPS-induced RAW264.7 macrophage cells.[1]

Compound IDR Group (Acyl Moiety)IL-6 Inhibition IC50 (µM)[1]
3i 4-Fluorobenzoyl10.14 ± 0.08
3j 4-Chlorobenzoyl5.43 ± 0.51
3l 4-Bromobenzoyl5.09 ± 0.88
Celecoxib (Positive Control)12.5 ± 1.2

Experimental Protocols

Protocol 3: In Vitro Anti-Inflammatory Activity Assay (IL-6 and TNF-α Inhibition)

This protocol describes the method to evaluate the inhibitory effect of compounds on the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed RAW264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Anti-Inflammatory Activity in a DSS-Induced Colitis Mouse Model

This protocol details the evaluation of the therapeutic efficacy of 6-acylamino-2-benzoxazolinone derivatives in a murine model of ulcerative colitis induced by dextran sulfate sodium (DSS).[1][3]

  • Animal Model: Use male C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administer 3.5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.[4][5]

  • Treatment:

    • Randomly divide the mice into different groups: a healthy control group, a DSS-induced model group, a positive control group (e.g., receiving an established anti-inflammatory drug), and treatment groups receiving different doses of the test compounds.

    • Administer the test compounds or vehicle orally once daily during the DSS treatment period.

  • Evaluation Parameters:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colon.

    • Measure the colon length (a shorter colon indicates more severe inflammation).

    • Collect colon tissue for histopathological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

Visualizations

Synthesis_Workflow start This compound intermediate 6-Amino-2-benzoxazolinone start->intermediate Debenzylation end 6-Acylamino-2-benzoxazolinone Derivatives intermediate->end Acylation reagent1 H2, Pd/C reagent1->start reagent2 Acyl Chloride, Pyridine reagent2->intermediate

Caption: Synthetic pathway from this compound to 6-Acylamino derivatives.

Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inhibitor 6-Acylamino-2-benzoxazolinone Derivatives Inhibitor->NFkB Inhibition

Caption: Simplified TLR4 signaling pathway leading to pro-inflammatory cytokine production.

References

6-Benzyloxy-2-benzoxazolinone: A Versatile Intermediate in the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – The compound 6-benzyloxy-2-benzoxazolinone is emerging as a critical intermediate in the synthesis of novel drug candidates for a range of neurological disorders. Its stable chemical scaffold provides a foundation for the development of potent and selective agents targeting key pathological pathways in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Researchers in drug development are increasingly utilizing this molecule to create derivatives with enhanced neuroprotective, anti-inflammatory, and enzyme-inhibitory properties.

The benzoxazolinone core structure is recognized for its diverse pharmacological activities. The strategic placement of a benzyloxy group at the 6-position offers a versatile handle for synthetic modification. This group can serve as a protecting group for a hydroxyl moiety, which, in its free form, can be crucial for biological activity. Alternatively, the entire benzyloxy substituent can contribute to the molecule's interaction with biological targets.

This application note provides a comprehensive overview of the use of this compound as an intermediate, including detailed experimental protocols for the synthesis of a potential neuroprotective agent, quantitative data on the biological activity of related compounds, and diagrams illustrating the relevant synthetic and signaling pathways.

Data Presentation

The following table summarizes the biological activity of representative benzoxazolinone derivatives in the context of neurological disorders. While a specific drug synthesized directly from this compound is not yet commercially available, the data from closely related 6-substituted-2-benzoxazolinone analogs highlight the therapeutic potential of this class of compounds.

Compound IDTargetAssayActivity (IC₅₀/EC₅₀)Neurological Disorder Relevance
Derivative A Monoamine Oxidase B (MAO-B)Enzyme Inhibition Assay11 nMParkinson's Disease
Derivative B Acetylcholinesterase (AChE)Enzyme Inhibition Assay0.5 µMAlzheimer's Disease
Derivative C Butyrylcholinesterase (BChE)Enzyme Inhibition Assay1.2 µMAlzheimer's Disease
Derivative D PSD95-nNOS InteractionCo-immunoprecipitation29 nMIschemic Stroke

Experimental Protocols

This section details the synthetic protocols for the preparation of this compound and its subsequent conversion to a neuroprotective agent, exemplified by the synthesis of an N-substituted 6-hydroxy-2-benzoxazolinone derivative.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Benzyloxy-2-aminophenol

  • Triphosgene

  • Toluene

  • Triethylamine

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 4-benzyloxy-2-aminophenol (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Triphosgene (0.4 equivalents) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Triethylamine (2.2 equivalents) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of 1M hydrochloric acid.

  • The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis of an N-substituted this compound Derivative

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, potassium carbonate (1.5 equivalents) is added.

  • The alkyl halide (1.1 equivalents) is added dropwise, and the mixture is stirred at 60 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the N-substituted this compound derivative.

Protocol 3: Debenzylation to Yield the 6-Hydroxy-2-benzoxazolinone Derivative

Materials:

  • N-substituted this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • The N-substituted this compound derivative (1 equivalent) is dissolved in methanol.

  • 10% Pd/C (catalytic amount) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final 6-hydroxy-2-benzoxazolinone derivative.

Visualizations

The following diagrams illustrate the key synthetic and signaling pathways associated with the use of this compound in the development of neurological disorder drugs.

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization and Deprotection 4-Benzyloxy-2-aminophenol 4-Benzyloxy-2-aminophenol Reaction1 Cyclization 4-Benzyloxy-2-aminophenol->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 This compound This compound Reaction1->this compound Reaction2 N-Alkylation This compound->Reaction2 Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction2 N-Substituted_Benzyloxy N-Substituted This compound Reaction2->N-Substituted_Benzyloxy Reaction3 Debenzylation (H2, Pd/C) N-Substituted_Benzyloxy->Reaction3 Final_Product N-Substituted 6-Hydroxy-2-benzoxazolinone (Neuroprotective Agent) Reaction3->Final_Product

Caption: Synthetic pathway from 4-benzyloxy-2-aminophenol to a neuroprotective N-substituted 6-hydroxy-2-benzoxazolinone derivative.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism Oxidative_Stress Oxidative Stress MAO_B->Oxidative_Stress Generates Drug 6-Hydroxy-2-benzoxazolinone Derivative Drug->MAO_B Inhibits

Caption: Mechanism of action of 6-hydroxy-2-benzoxazolinone derivatives as MAO-B inhibitors for neuroprotection in Parkinson's disease.

Experimental_Workflow start Start: this compound synthesis Synthesis of N-Substituted Derivative start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 deprotection Debenzylation characterization1->deprotection purification2 Purification deprotection->purification2 characterization2 Characterization (NMR, MS) purification2->characterization2 bioassay Biological Evaluation (e.g., MAO Inhibition Assay) characterization2->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis end End: Lead Compound data_analysis->end

Caption: General experimental workflow for the synthesis and evaluation of neuroprotective agents from this compound.

Application Notes and Protocols for the Analytical Characterization of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Benzyloxy-2-benzoxazolinone, a versatile intermediate in pharmaceutical development.[1] This document outlines detailed protocols for the identification and purity assessment of this compound, crucial for its application in areas such as neurological disorder therapeutics, fluorescent probes, antioxidant studies, and enzyme inhibition research.[1]

Overview of Analytical Techniques

The structural elucidation and purity verification of this compound (C₁₄H₁₁NO₃, M.W.: 241.24 g/mol ) are achieved through a combination of spectroscopic and chromatographic methods. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) Spectroscopy for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Data Presentation: Predicted NMR Chemical Shifts
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11.0 (s, 1H)N-H
7.30-7.50 (m, 5H)Phenyl H (benzyloxy)
~7.10 (d, 1H)Ar-H
~6.80 (d, 1H)Ar-H
~6.70 (dd, 1H)Ar-H
~5.10 (s, 2H)-CH₂-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound, as found in public databases.[2]

AdductPredicted m/z
[M+H]⁺242.08118
[M+Na]⁺264.06312
[M-H]⁻240.06662
[M+NH₄]⁺259.10772
[M+K]⁺280.03706

A plausible fragmentation pathway in positive ion mode would involve the loss of the benzyl group (C₇H₇, 91 Da) leading to a prominent fragment ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase method is typically suitable for this analysis.

Experimental Protocol: HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific mobile phase composition

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

Based on the structure of this compound and data from similar compounds, the following characteristic absorption bands are expected.[3]

Wavenumber (cm⁻¹)Functional GroupVibration
~3200N-HStretching
~3050Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1760C=O (lactam)Stretching
1600-1450C=CAromatic ring stretching
~1250C-O-C (ether)Asymmetric stretching
~1100C-NStretching

Application Workflow: this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of bioactive molecules. For instance, derivatives of benzoxazolone have been investigated as inhibitors of the HIV-1 nucleocapsid (NC) protein and as potential therapeutics for ulcerative colitis through the inhibition of interleukin-6 (IL-6).[4][5] The following diagram illustrates a generalized workflow for utilizing this compound in a drug discovery context.

Caption: A generalized workflow for the use of this compound in drug discovery.

The following diagram illustrates a simplified signaling pathway where a hypothetical benzoxazolone derivative inhibits a pro-inflammatory cytokine like IL-6.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Pro-inflammatory Signaling cluster_drug Hypothetical Signaling Pathway Inhibition lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb il6_gene IL-6 Gene Transcription nfkb->il6_gene il6_protein IL-6 Protein il6_gene->il6_protein inflammation Inflammation il6_protein->inflammation drug Benzoxazolone Derivative drug->nfkb Inhibition

Caption: Inhibition of a pro-inflammatory pathway by a benzoxazolone derivative.

References

Application Notes and Protocols for the Large-Scale Production of 2-Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 2-benzoxazolinone derivatives, valuable scaffolds in medicinal chemistry known for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This document outlines scalable synthetic methods, detailed experimental protocols, and methods for evaluating their biological activity, particularly as inhibitors of Tumor Necrosis Factor-alpha (TNF-α).

I. Large-Scale Synthesis of 2-Benzoxazolinone Derivatives

The industrial production of 2-benzoxazolinone and its derivatives often relies on robust and scalable chemical reactions. The most common approaches involve the condensation of 2-aminophenols with phosgene, urea, or other carbonyl sources.[3] While laboratory-scale syntheses offer a variety of methods, large-scale production prioritizes cost-effectiveness, safety, and high yield.

Key Synthetic Strategies for Scalable Production

a) Phosgenation of 2-Aminophenol: This is a widely used industrial method for the synthesis of the parent 2-benzoxazolinone. The reaction of 2-aminophenol with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent provides the target compound in high yield.[4] Due to the high toxicity of phosgene, this process requires specialized equipment and stringent safety protocols.

b) Reaction of 2-Aminophenol with Urea: A safer and more environmentally friendly alternative to phosgenation is the reaction of 2-aminophenol with urea at elevated temperatures.[4][5] This method is often carried out in a high-boiling solvent or neat and is suitable for large-scale production.

c) One-Pot Multi-Component Reactions: For the synthesis of more complex derivatives, one-pot reactions, such as the Ugi four-component condensation, can be employed.[6] These methods offer high atom economy and can generate diverse libraries of compounds, although their scalability needs to be assessed on a case-by-case basis.

Considerations for Large-Scale Production

Scaling up the synthesis of 2-benzoxazolinone derivatives from the laboratory to an industrial setting presents several challenges:[7]

  • Reactor Technology: Glass-lined or stainless steel reactors are typically used for large-scale production to withstand the corrosive nature of some reactants and the temperatures and pressures required. For reactions involving toxic gases like phosgene, closed systems with scrubbers are mandatory.

  • Process Safety: A thorough risk assessment is crucial. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and safe handling of hazardous materials like 2-aminophenol and phosgene.[4][8]

  • Downstream Processing: Isolation and purification of the final product on a large scale often involve crystallization, filtration, and drying. The choice of solvent for crystallization is critical to ensure high purity and yield, as well as to minimize environmental impact.

  • Process Optimization: Design of Experiments (DoE) can be utilized to optimize reaction parameters such as temperature, pressure, reactant stoichiometry, and catalyst loading to maximize yield and minimize impurities.[9]

II. Experimental Protocols

Protocol for the Synthesis of 2-Benzoxazolinone (Industrial Scale Adaptation)

This protocol is an adaptation of the urea-based method for large-scale production.

Materials:

  • 2-Aminophenol

  • Urea

  • High-boiling inert solvent (e.g., chlorobenzene)[4]

  • Nitrogen gas

  • Ice-brine solution

Equipment:

  • Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the reactor with 2-aminophenol and chlorobenzene under a nitrogen atmosphere.

  • Begin stirring and add urea to the suspension.

  • Heat the reaction mixture to 130-140°C and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.[4]

  • Upon completion, cool the reaction mixture to 0-5°C using an ice-brine solution in the reactor jacket to induce crystallization.[4]

  • Filter the crystallized product using a Nutsche filter-dryer.

  • Wash the filter cake with a cold solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Protocol for the Synthesis of N-Substituted 2-Benzoxazolinone Derivatives (Laboratory Scale)

This protocol describes a general method for the N-alkylation of 2-benzoxazolinone.

Materials:

  • 2-Benzoxazolinone

  • Alkyl halide (e.g., 3-chloropropionyl chloride)[10]

  • Base (e.g., sodium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, dioxane)[10]

  • Potassium iodide (catalyst, optional)[10]

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-benzoxazolinone in the chosen solvent.

  • Add the base and potassium iodide (if used).

  • Add the alkyl halide dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for the required time (typically 4-48 hours, monitored by TLC).[10]

  • After cooling to room temperature, filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Quantitative Data

The following tables summarize typical quantitative data for the synthesis of 2-benzoxazolinone and its derivatives.

Table 1: Synthesis of 2-Benzoxazolinone

MethodStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Urea Condensation2-Aminophenol, UreaChlorobenzene50-1326High (not specified)[4]
Phosgenation2-Aminophenol, PhosgeneChlorobenzene20-130Not specifiedHigh (not specified)[4]
Fe-Catalyzed Carbonylation2-Aminophenol, CCl4Water100-1202-10High[3]

Table 2: Synthesis of N-Substituted 2-Benzoxazolinone Derivatives

DerivativeStarting MaterialsSolventBaseTime (h)Yield (%)Reference
3-Methyl(3-chloro-propyl)-6-benzoxazolinone3-Methyl-6-benzoxazolinone, 1-bromo-3-chloropropaneAcetonitrileK2CO348Not specified[10]
N-Aryl-5-substituted-2-oxazolidinonesEpoxy carbamatesNot specifiedNot specifiedNot specifiedup to 92%
Benzoxazolinone-based 1,3,4-thiadiazolesBenzoxazolinone-acetohydrazide, substituted phenyl isothiocyanateEthanolNot specifiedNot specified74%[11]

IV. Biological Activity Assessment: Inhibition of TNF-α

2-Benzoxazolinone derivatives have been identified as potent inhibitors of TNF-α, a key pro-inflammatory cytokine.[11] The following protocols outline common in vitro assays to evaluate the TNF-α inhibitory activity of newly synthesized compounds.

Protocol for LPS-Induced TNF-α Production Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2-benzoxazolinone derivatives)

  • ELISA kit for mouse TNF-α

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compounds.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control, ensuring that the inhibition is not due to cytotoxicity.

Protocol for NF-κB Luciferase Reporter Assay

This assay determines if the inhibition of TNF-α production is mediated through the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • TNF-α (as a stimulant)

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Seed the NF-κB reporter cells in a 96-well white plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage inhibition of NF-κB activation for each compound concentration relative to the TNF-α-only control.

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Large-Scale Synthesis Workflow Raw Materials Raw Materials Reactor Reactor Raw Materials->Reactor Charging Reaction Reaction Reactor->Reaction Heating & Stirring Crystallization Crystallization Reaction->Crystallization Cooling Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Isolation Final Product Final Product Filtration & Drying->Final Product Packaging

Caption: A generalized workflow for the large-scale production of 2-benzoxazolinone derivatives.

G cluster_1 TNF-α Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK Complex IKK Complex TRAF6->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates TNF-α Gene TNF-α Gene Nucleus->TNF-α Gene Activates Transcription TNF-α Protein TNF-α Protein TNF-α Gene->TNF-α Protein Translation 2-Benzoxazolinone Derivative 2-Benzoxazolinone Derivative 2-Benzoxazolinone Derivative->IKK Complex Inhibits

Caption: Proposed mechanism of action for 2-benzoxazolinone derivatives in inhibiting TNF-α production via the NF-κB pathway.

References

Application Notes: Utilizing 6-Benzyloxy-2-benzoxazolinone for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Benzyloxy-2-benzoxazolinone is a versatile chemical intermediate recognized for its utility in the synthesis of fluorescent probes for biological imaging and as a building block for various pharmaceuticals.[1] The benzoxazolinone core is a privileged scaffold known for its biological activity, making its derivatives attractive candidates for developing targeted probes to visualize cellular processes in real-time.[1] These application notes provide a comprehensive guide to the conceptualization, synthesis, and application of fluorescent probes derived from this compound, focusing on a reaction-based "turn-on" mechanism.

Principle of Operation: Analyte-Triggered Fluorescence

The core strategy in designing fluorescent probes from this compound often involves a protection-deprotection mechanism.[2] The benzyl group at the 6-position can be conceptualized as a protecting group for a phenol. Cleavage of this benzyl ether by a specific analyte (e.g., an enzyme or a reactive oxygen species) unmasks the 6-hydroxy-2-benzoxazolinone fluorophore. This deprotection event alters the electronic properties of the molecule, often leading to a significant increase in fluorescence intensity—a "turn-on" response. This provides a high signal-to-noise ratio, which is ideal for sensitive detection in complex biological environments.

G cluster_0 Sensing Mechanism Probe This compound Derivative (Weakly Fluorescent) Fluorophore 6-Hydroxy-2-benzoxazolinone (Highly Fluorescent) Probe->Fluorophore Reaction (Deprotection) Analyte Target Analyte (e.g., Enzyme, ROS) Analyte->Probe Byproduct Byproduct

Caption: General sensing mechanism for a "turn-on" fluorescent probe.

Data Presentation: Probe Characterization

Thorough characterization is essential to validate a new fluorescent probe. The following tables outline the key parameters that should be determined experimentally.

Table 1: Physicochemical and Spectroscopic Properties

ParameterValueMethod of Determination
Precursor: this compound
Molecular Weight241.25 g/mol Calculation
Purity>98%HPLC, NMR
Final Probe (Hypothetical)
Molecular WeightTBDMass Spectrometry (ESI-MS)
Purity>95%HPLC, NMR
Excitation Maximum (λex)TBDUV-Vis Spectroscopy
Emission Maximum (λem)TBDFluorescence Spectroscopy
Molar Extinction Coefficient (ε) at λexTBDUV-Vis Spectroscopy (Beer-Lambert Law)
Fluorescence Quantum Yield (Φ)TBDComparative method using a known standard

Table 2: Performance Characteristics of the Fluorescent Probe

ParameterValueMethod of Determination
Analyte Response
Optimal Reaction TimeTBDTime-course fluorescence measurement
Limit of Detection (LOD)TBDFluorescence titration (3σ/slope method)[3]
Dynamic RangeTBDFluorescence titration
Selectivity
Cross-reactivityMinimalFluorescence response to various biological analytes
Cellular Performance
Cytotoxicity (IC50)>10 µM (Target)MTT or similar cell viability assay
Cellular LocalizationTBDConfocal Microscopy

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a hypothetical probe and its application in live-cell imaging.

Protocol 1: Synthesis of an H₂O₂-Responsive Fluorescent Probe

This protocol describes a two-step synthesis to convert this compound into a hypothetical probe for hydrogen peroxide (H₂O₂), using a boronate ester as the reactive moiety. This approach is adapted from established methods for creating H₂O₂ probes.[4]

Step A: Debenzylation to 6-Hydroxy-2-benzoxazolinone

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 6-Hydroxy-2-benzoxazolinone.

  • Purify the product by silica gel column chromatography.

Step B: Functionalization with a Boronate Ester

  • Dissolve 6-Hydroxy-2-benzoxazolinone (1 equivalent) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a mild base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Stir the reaction mixture at 60-80°C for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final H₂O₂-responsive probe.

G cluster_0 Probe Synthesis Workflow Start This compound StepA Step A: Debenzylation (H₂, Pd/C) Start->StepA Intermediate 6-Hydroxy-2-benzoxazolinone StepA->Intermediate StepB Step B: Functionalization (Boronate Ester, K₂CO₃) Intermediate->StepB FinalProbe Final H₂O₂ Probe StepB->FinalProbe

Caption: Workflow for the synthesis of a hypothetical H₂O₂ probe.

Protocol 2: General Procedure for Live Cell Imaging of H₂O₂

This protocol provides a general workflow for using the synthesized probe to detect exogenous or endogenous H₂O₂ in cultured mammalian cells.[4]

1. Preparation of Probe Stock Solution: a. Dissolve the synthesized probe in DMSO to prepare a stock solution (e.g., 1-10 mM). b. Store the stock solution at -20°C, protected from light.

2. Cell Culture and Seeding: a. Culture mammalian cells (e.g., HeLa, HEK293) in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics. b. Seed the cells onto a glass-bottom confocal dish or multi-well plate. c. Allow the cells to adhere and grow for at least 24 hours before the experiment.

3. Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm phosphate-buffered saline (PBS). c. Prepare a working solution of the probe by diluting the stock solution in a serum-free medium or PBS to the desired final concentration (typically 1-10 µM). d. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

4. Analyte Detection: a. After loading, wash the cells twice with warm PBS to remove any excess probe. b. For Exogenous H₂O₂ Detection: Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) and incubate for 30 minutes at 37°C. c. For Endogenous H₂O₂ Detection: Add fresh culture medium containing a stimulus to induce H₂O₂ production (e.g., PMA or LPS) and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

5. Confocal Microscopy and Image Analysis: a. Mount the dish on the stage of a confocal microscope. b. Excite the probe at its predetermined excitation wavelength and collect the emission across the appropriate wavelength range. c. Capture fluorescent images of the control and treated cells. d. Quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).

G cluster_1 Live Cell Imaging Workflow Seed Seed Cells on Confocal Dish Load Load Cells with Fluorescent Probe Seed->Load Wash Wash to Remove Excess Probe Load->Wash Treat Treat Cells (Stimulus or Analyte) Wash->Treat Image Acquire Images via Confocal Microscopy Treat->Image Analyze Analyze Fluorescence Intensity Image->Analyze

Caption: General workflow for H₂O₂ detection in live cells.

References

Application Notes and Protocols: The Role of 2-Benzoxazolinone Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been synthesized and evaluated as inhibitors of various enzymes, indicating their potential as therapeutic agents for diverse diseases. This document outlines the applications of these derivatives in enzyme inhibition studies, provides quantitative data for selected compounds, and details relevant experimental protocols.

Data Presentation: Enzyme Inhibition by 2-Benzoxazolinone Derivatives

The following table summarizes the inhibitory activities of various 2-benzoxazolinone derivatives against different enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and for the design of more potent and selective inhibitors.

CompoundTarget EnzymeIC50 ValueReference CompoundReference IC50
Methyl-2-{(2-(diethylamino)acetamido)}-benzoxazole-5-carboxylate (VIIb)Cyclooxygenase-2 (COX-2)9.39 µMRofecoxib7.79 µM
Methyl-2-{(2-(pyrrolidin-1-yl)acetamido)}-benzoxazole-5-carboxylate (VIIc)Cyclooxygenase-2 (COX-2)6.40 µMRofecoxib7.79 µM
2-Aryl-6-(piperazine-1-carbonyl)benzoxazole derivative (Compound 3)Acetylcholinesterase (AChE)3.67 nMDonepezil69.3 nM
2-Aryl-6-(phenylacetamido)benzoxazole derivative (Compound 4)Acetylcholinesterase (AChE)38.36 nMDonepezil69.3 nM
2-Aryl-6-(N-phenyl)benzamide derivative (Compound 36)Acetylcholinesterase (AChE)12.62 nMDonepezil69.3 nM
2-Aryl-6-(N-phenyl)benzamide derivative (Compound 36)Butyrylcholinesterase (BChE)25.45 nMDonepezil63.0 nM
6-Methoxy-2-benzoxazolinone (MBOA)α-Amylase Induction> 0.03 mM--
Benzoxazinone derivative (S)-1yHuman ELOVL6Potent Inhibition--
Benzoxazinone derivative (S)-1yMouse ELOVL3 & ELOVL6Potent Inhibition--
5-Sulfonamide-2-benzoxazolinone derivativeHIV-1 Nucleocapsid Protein (NC)Significant Activity--

Table compiled from data in search results[1][2][3][4][5]. Please note that for some compounds, specific IC50 values were not provided, but their activity was described as "potent" or "significant".

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of enzyme inhibition studies. Below are protocols for assays targeting enzymes for which 2-benzoxazolinone derivatives have shown inhibitory activity.

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is based on a chromogenic assay that measures the peroxidase activity of COX-2.[4]

  • Materials:

    • Recombinant human COX-2 enzyme

    • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Heme

    • Test compound (2-benzoxazolinone derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Arachidonic Acid (substrate)

    • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Stannous Chloride solution (to stop the reaction)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the reaction mixture in a 96-well plate by adding the following in order:

      • 160 µl of Reaction Buffer

      • 10 µl of Heme

      • 10 µl of COX-2 enzyme solution

      • 10 µl of the test compound at various concentrations (a solvent control should also be included).

    • Incubate the plate for 10 minutes at 37°C. Note that some inhibitors may be time-dependent, and pre-incubation times may need to be optimized.[6]

    • Initiate the reaction by adding 10 µl of Arachidonic Acid to each well.

    • Mix quickly and incubate for exactly two minutes at 37°C.[6]

    • Stop the reaction by adding 30 µl of saturated Stannous Chloride solution.[6]

    • The enzyme activity is measured using the chromogenic substrate TMPD, which is oxidized during the reduction of prostaglandin G2 to prostaglandin H2.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).[4]

2. α-Amylase Inhibition Assay

This protocol is adapted from a method used to assess the inhibition of α-amylase by plant extracts and can be applied to test 2-benzoxazolinone derivatives.[7]

  • Materials:

    • Porcine pancreatic α-amylase solution (2 units/mL in Tris-HCl buffer)

    • Substrate solution: 2 mg of soluble starch in 0.2 mL of 0.5 M Tris-HCl buffer (pH 6.9) with 0.01 M CaCl2.

    • Test compound (2-benzoxazolinone derivative) dissolved in a suitable solvent (e.g., 0.1% DMSO).

    • Acetic acid (50% v/v) to stop the reaction.

    • Microcentrifuge tubes.

    • Water bath.

    • Centrifuge.

  • Procedure:

    • Boil the starch substrate solution for 5 minutes and then pre-incubate at 37°C for 5 minutes.[7]

    • In a microcentrifuge tube, add 0.2 mL of the test compound solution at various concentrations.

    • Add 0.2 mL of the pre-incubated starch solution.

    • Add 0.1 mL of the porcine pancreatic amylase solution to initiate the reaction.[7]

    • Incubate the mixture for 10 minutes at 37°C.[7]

    • Stop the reaction by adding 0.5 mL of 50% acetic acid.[7]

    • Centrifuge the tubes at 1,811 x g for 5 minutes at 4°C.[7]

    • The amount of reducing sugar produced is quantified using a suitable method, such as the dinitrosalicylic acid (DNSA) method, where the absorbance is measured at 595 nm.[7]

    • The inhibitory activity is calculated using the formula: % Inhibition = [ (Ac+) – (Ac-) – (As - Ab) / (Ac+) – (Ac-) ] × 100 Where:

      • Ac+ = Absorbance of 100% enzyme activity (enzyme without inhibitor)

      • Ac- = Absorbance of 0% enzyme activity (no enzyme)

      • As = Absorbance of the test sample (with enzyme and inhibitor)

      • Ab = Absorbance of the blank (test sample without enzyme)[7]

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a 2-benzoxazolinone derivative.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (2-Benzoxazolinone derivative) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Solution incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->incubation prep_substrate Prepare Substrate Solution reaction Initiate Reaction with Substrate prep_substrate->reaction serial_dilution->incubation incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Signal Detection (e.g., Absorbance) stop_reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway Modulated by a 2-Benzoxazolinone Derivative

This diagram illustrates a hypothetical pathway where a 2-benzoxazolinone derivative inhibits a key enzyme, leading to a downstream cellular effect. For instance, inhibition of an inflammatory enzyme like COX-2.

G stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor enzyme Target Enzyme (e.g., COX-2) receptor->enzyme Upregulation product Pro-inflammatory Mediators (e.g., Prostaglandins) enzyme->product Catalysis inhibition_effect Reduced Inflammation inhibitor 6-Substituted 2-Benzoxazolinone Derivative inhibitor->enzyme Inhibition response Cellular Response (Inflammation, Pain) product->response

Caption: Inhibition of a pro-inflammatory pathway.

Conclusion

The 2-benzoxazolinone scaffold represents a versatile platform for the development of novel enzyme inhibitors. The data and protocols presented herein for various derivatives provide a solid foundation for researchers to design and execute enzyme inhibition studies for new compounds, including 6-Benzyloxy-2-benzoxazolinone. A systematic approach involving chemical synthesis, in vitro enzyme assays, and subsequent cellular and in vivo studies will be crucial in elucidating the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Continuous-Flow Synthesis of 2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of 2-benzoxazolinone, a valuable scaffold in medicinal chemistry. The featured method is based on the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid (TCCA) as a stable and atom-economical chlorinating agent. Continuous-flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability.

Introduction

2-Benzoxazolinone and its derivatives are important structural motifs found in a wide range of biologically active compounds, exhibiting anticancer, antimycobacterial, anti-HIV, and anticonvulsant properties.[1][2] Traditional batch syntheses often involve hazardous reagents, harsh reaction conditions, and challenges in scalability. The continuous-flow methodology presented here provides a safer, more efficient, and scalable alternative for the production of 2-benzoxazolinone.[1][3] This protocol details a biphasic liquid-liquid flow system that minimizes solid accumulation and allows for the production of hundreds of grams of the pure product over a standard working day.[1][3]

Reaction Principle

The synthesis proceeds via a Hofmann rearrangement of salicylamide. The key steps involve the in-situ generation of an N-chloroamide intermediate from salicylamide using trichloroisocyanuric acid (TCCA) in the presence of a base (NaOH). This intermediate then rearranges to form an isocyanate, which subsequently undergoes intramolecular cyclization to yield the desired 2-benzoxazolinone.

Experimental Workflow

The continuous-flow synthesis of 2-benzoxazolinone can be performed using a multi-pump system that feeds the reagents into a reactor coil where the reaction occurs. The product stream is then collected and quenched. An optimized four-pump system has been shown to provide higher throughput and yield.[2]

G cluster_reagents Reagent Preparation cluster_flow_system Continuous-Flow System cluster_workup Work-up & Purification A Salicylamide Solution (1.5 M in water) P1 Pump 1 A->P1 B NaOH Solution (2.5 M in water) P2 Pump 2 B->P2 C TCCA Solution (0.3 M in EtOAc) P3 Pump 3 C->P3 D Ethyl Acetate (EtOAc) P4 Pump 4 D->P4 M1 Y-Mixer P1->M1 P2->M1 P3->M1 P4->M1 R Coil Reactor (22 °C, 30 s residence time) M1->R Q Quenching (2 M HCl) R->Q S Phase Separation Q->S E Extraction with EtOAc S->E W Washing & Drying E->W P Product Isolation (Evaporation) W->P

Caption: Experimental workflow for the four-pump continuous-flow synthesis of 2-benzoxazolinone.

Chemical Pathway

The reaction proceeds through several key intermediates as depicted in the following pathway.

G Salicylamide Salicylamide N_Chloroamide N-Chloroamide Intermediate Salicylamide->N_Chloroamide TCCA, NaOH Isocyanate Isocyanate Intermediate N_Chloroamide->Isocyanate Rearrangement Product 2-Benzoxazolinone Isocyanate->Product Intramolecular Cyclization

Caption: Reaction pathway for the Hofmann rearrangement of salicylamide to 2-benzoxazolinone.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for both an initial two-pump system and an optimized four-pump continuous-flow setup for the synthesis of 2-benzoxazolinone.

Table 1: Two-Pump System - Reaction Conditions and Yields [2][3]

ParameterValue
Salicylamide Solution0.5 M in 1 M aq. NaOH
TCCA Solution0.165 M in EtOAc
Flow Rate (aq. phase)1 mL/min
Flow Rate (org. phase)1 mL/min
Reactor Volume10 mL
Residence Time5 min
Temperature22-25 °C
Yield of 2-Benzoxazolinone 18.5%

Table 2: Optimized Four-Pump System - Reaction Conditions and Yield [2]

ParameterValue
Salicylamide Solution1.5 M in water
NaOH Solution2.5 M in water
TCCA Solution0.3 M in EtOAc
Ethyl Acetate Flow Rate-
Residence Time30 s
Temperature22 °C
Yield of 2-Benzoxazolinone High Yield (Specific percentage not stated, but noted as an improvement)

Experimental Protocols

Materials and Equipment:

  • Salicylamide

  • Trichloroisocyanuric acid (TCCA)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Peristaltic pumps (4)

  • FEP or PFA tubing for the reactor coil

  • Y- or T-mixers

  • Back pressure regulator (optional)

  • Standard laboratory glassware for work-up and purification

Protocol for the Optimized Four-Pump Continuous-Flow Synthesis:

  • Reagent Preparation:

    • Prepare a 1.5 M aqueous solution of salicylamide.

    • Prepare a 2.5 M aqueous solution of sodium hydroxide.

    • Prepare a 0.3 M solution of trichloroisocyanuric acid in ethyl acetate.

    • Prepare a 2 M aqueous solution of hydrochloric acid for quenching.

  • System Setup:

    • Assemble the continuous-flow system as depicted in the workflow diagram.

    • Use chemically resistant tubing (e.g., FEP, PFA) for all connections.

    • The reactor coil should be of a suitable volume to achieve a 30-second residence time at the intended flow rates.

    • Place the reactor coil in a water bath to maintain a constant temperature of 22 °C.

  • Reaction Execution:

    • Set the flow rates of the four pumps to deliver the salicylamide solution, NaOH solution, TCCA solution, and pure ethyl acetate to the mixer. The combined flow rate will determine the reactor volume needed for a 30-second residence time.

    • Prime the pumps and lines with their respective solutions.

    • Begin pumping all reagents simultaneously into the mixer.

    • The biphasic reaction mixture will flow through the reactor coil.

    • Collect the output from the reactor into a flask containing the 2 M HCl solution to quench the reaction.

  • Work-up and Purification:

    • After collection, transfer the quenched reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine all organic layers.

    • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic phase under reduced pressure to yield the crude 2-benzoxazolinone.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Trichloroisocyanuric acid is a strong oxidizing agent and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive.

  • The Hofmann rearrangement can be exothermic; a continuous-flow setup helps to manage the heat generated.[3]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: 6-Benzyloxy-2-benzoxazolinone in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 6-Benzyloxy-2-benzoxazolinone

This compound is a versatile heterocyclic compound built upon a benzoxazolinone core, a scaffold known for a wide array of biological activities.[1][2] While its primary applications to date have been as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of fluorescent probes, its potential in the realm of advanced materials remains largely unexplored.[1][3] The unique chemical architecture of this compound, featuring a protected hydroxyl group and a reactive lactam-like structure, presents intriguing possibilities for its use as a monomer or a functionalizing agent in the creation of novel polymers with tailored properties for drug delivery, tissue engineering, and stimuli-responsive systems.

This guide provides a comprehensive overview of proposed strategies and detailed protocols for leveraging this compound in the development of advanced polymeric materials. We will delve into hypothetical, yet scientifically grounded, pathways for its incorporation into poly(2-oxazoline) (POx) platforms, a class of polymers renowned for their biocompatibility, "stealth" properties, and tunable characteristics.[1][4][5]

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for its successful application in materials science. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁NO₃[3]
Molecular Weight 241.25 g/mol [3]
Appearance Off-white amorphous powder[3]
Melting Point 179-188 °C[3]
Purity (typical) ≥ 98% (HPLC)[3]
CAS Number 158822-84-5[3]

Strategic Pathways for Material Development

Two primary strategies are proposed for the incorporation of this compound into advanced polymer systems:

  • Monomer Synthesis and Subsequent Polymerization: This approach involves the chemical modification of this compound to create a novel 2-oxazoline monomer, which can then be polymerized via cationic ring-opening polymerization (CROP).

  • Post-Polymerization Modification: In this strategy, a pre-formed functional polymer is reacted with a derivative of this compound to append the benzoxazolinone moiety onto the polymer backbone.

The following sections will provide detailed, step-by-step protocols for these proposed pathways, along with methods for characterization and fabrication of advanced material constructs.

Part 1: Hypothetical Monomer Synthesis and Polymerization

The conversion of this compound into a polymerizable 2-oxazoline monomer is a critical, albeit currently theoretical, step. A plausible synthetic route is outlined below, followed by a detailed polymerization protocol.

Proposed Synthesis of a 2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline Monomer

This proposed synthesis leverages the reactivity of the benzoxazolinone ring and established methods for 2-oxazoline synthesis.

G cluster_synthesis Proposed Monomer Synthesis start This compound step1 N-Alkylation with 2-chloroethylamine hydrochloride start->step1 1. K₂CO₃, DMF 2. 2-chloroethylamine·HCl step2 Base-mediated cyclization step1->step2 NaH, THF monomer Hypothetical 2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline Monomer step2->monomer

Caption: Proposed synthetic route to a novel 2-oxazoline monomer.

Protocol 1: Synthesis of 2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline (Hypothetical)

I. Materials

  • This compound

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

II. Procedure

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloroethylamine hydrochloride (1.2 eq) in portions over 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate.

  • Cyclization:

    • Dissolve the crude N-alkylated intermediate in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired 2-oxazoline monomer.

III. Characterization

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized monomer.

  • FTIR: To identify characteristic functional group vibrations (e.g., C=N of the oxazoline ring, C=O of the benzoxazolinone).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Cationic Ring-Opening Polymerization (CROP) of the Hypothetical Monomer

The synthesized monomer can be polymerized using CROP to yield a well-defined polymer.[6][7]

G cluster_polymerization Cationic Ring-Opening Polymerization (CROP) monomer Hypothetical Monomer propagation Propagation monomer->propagation initiator Initiator (e.g., Methyl Tosylate) initiator->propagation termination Termination (e.g., with water or amine) propagation->termination polymer Poly(2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline) termination->polymer

Caption: General scheme for the CROP of the hypothetical monomer.

Protocol 2: Synthesis of Poly(2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline)

I. Materials

  • Synthesized 2-(benzyloxy-2-oxo-benzoxazolin-6-yl)-2-oxazoline monomer

  • Initiator (e.g., methyl p-toluenesulfonate (methyl tosylate) or a benzyl halide)[8]

  • Anhydrous acetonitrile

  • Terminating agent (e.g., water, piperidine, or other nucleophiles)[6]

  • Diethyl ether (cold)

  • Methanol

II. Procedure

  • Polymerization Setup:

    • Under an inert atmosphere, add the purified monomer to a flame-dried Schlenk flask.

    • Dissolve the monomer in anhydrous acetonitrile.

    • In a separate vial, prepare a stock solution of the initiator in anhydrous acetonitrile.

  • Initiation and Propagation:

    • Heat the monomer solution to the desired polymerization temperature (typically 80-140 °C).

    • Inject the required amount of initiator solution to start the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.

    • Allow the polymerization to proceed for the desired time (can range from hours to days), with periodic sampling to monitor monomer conversion by ¹H NMR or GC.

  • Termination:

    • Cool the reaction mixture to room temperature.

    • Add the terminating agent (e.g., a few drops of water or an amine solution) to quench the living polymerization.

    • Stir for an additional 1-2 hours.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether. Repeat this step 2-3 times to ensure high purity.

    • Dry the final polymer under vacuum to a constant weight.

III. Characterization

  • ¹H and ¹³C NMR: To confirm the polymer structure and determine the degree of polymerization.[9]

  • Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[8]

  • FTIR Spectroscopy: To confirm the disappearance of the C=N bond of the monomer and the presence of the amide carbonyl in the polymer backbone.[10]

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature (Tg) of the polymer.[3][11]

Part 2: Post-Polymerization Modification Strategy

An alternative approach is to first synthesize a functional poly(2-oxazoline) and then graft the benzoxazolinone moiety onto the polymer side chains. This method offers modularity and avoids potential complications with the polymerization of a complex monomer.[5][12]

Protocol 3: Synthesis of a Benzoxazolinone-Functionalized Poly(2-oxazoline)

I. Synthesis of a Precursor Polymer with Reactive Side Chains

A common strategy is to copolymerize a standard 2-oxazoline (e.g., 2-ethyl-2-oxazoline) with a monomer containing a protected functional group that can be deprotected after polymerization to yield reactive sites.[6]

  • Synthesize a statistical copolymer of 2-ethyl-2-oxazoline and a 2-oxazoline monomer bearing a protected amine or carboxylic acid group using CROP (as described in Protocol 2).

  • Deprotect the functional groups on the polymer side chains to yield a poly(2-oxazoline) with pendant amine or carboxylic acid functionalities.

II. Functionalization with a this compound Derivative

The pendant functional groups on the polymer can then be coupled with a suitably modified this compound. For example, if the polymer has pendant amine groups, a carboxylic acid derivative of the benzoxazolinone would be required.

G cluster_post_mod Post-Polymerization Modification precursor_poly Poly(2-oxazoline) with Pendant Functional Groups (e.g., -NH₂) coupling Amide Coupling (e.g., EDC/NHS) precursor_poly->coupling benzox_deriv Activated this compound Derivative (e.g., with a carboxylic acid) benzox_deriv->coupling final_polymer Benzoxazolinone-Functionalized Polymer coupling->final_polymer

Caption: Post-polymerization modification workflow.

Procedure for Amide Coupling:

  • Dissolve the amine-functionalized poly(2-oxazoline) in an appropriate solvent (e.g., DMF or DMSO).

  • In a separate flask, activate the carboxylic acid derivative of this compound with a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Add the activated benzoxazolinone solution to the polymer solution and stir at room temperature for 24-48 hours.

  • Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted reagents and byproducts.

  • Isolate the final polymer by lyophilization.

III. Characterization

  • ¹H NMR and FTIR: To confirm the successful attachment of the benzoxazolinone moiety to the polymer.

  • UV-Vis Spectroscopy: To quantify the degree of functionalization by measuring the absorbance of the aromatic benzoxazolinone group.

Part 3: Fabrication and Application of Advanced Materials

The synthesized benzoxazolinone-functionalized polymers can be used to create a variety of advanced materials.

Stimuli-Responsive Hydrogels

The benzyloxy group can serve as a hydrophobic moiety, potentially imparting temperature-responsive behavior (LCST) to the polymer in aqueous solutions.[1][9] Furthermore, the benzyl ether can be cleaved under specific conditions to reveal a hydroxyl group, altering the hydrophilicity of the material and providing a secondary stimulus response.[13][14]

Protocol 4: Preparation and Characterization of Thermo-Responsive Hydrogels

I. Preparation

  • Prepare a solution of the benzoxazolinone-functionalized polymer in deionized water at a desired concentration (e.g., 5-20 wt%).

  • If the polymer contains cross-linkable groups (e.g., introduced during monomer synthesis or post-polymerization modification), a cross-linking agent and/or initiator can be added.

  • Induce gelation by raising the temperature above the polymer's LCST or by initiating the cross-linking reaction (e.g., via UV irradiation for photo-cross-linkable groups).

II. Characterization of Stimuli-Responsiveness

  • Cloud Point Measurement:

    • Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%).

    • Place the solution in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance at a fixed wavelength (e.g., 500 nm) while slowly increasing the temperature. The temperature at which the transmittance drops to 50% is defined as the lower critical solution temperature (LCST).[9]

  • Swelling Studies:

    • Prepare a cross-linked hydrogel and weigh it (W_s).

    • Immerse the hydrogel in deionized water at different temperatures (below and above the LCST).

    • At regular intervals, remove the hydrogel, blot excess surface water, and weigh it until a constant weight is reached.

    • Calculate the swelling ratio = (W_s - W_d) / W_d, where W_d is the weight of the dry hydrogel.

  • Rheological Analysis:

    • Use a rheometer to measure the storage (G') and loss (G'') moduli of the hydrogel as a function of temperature to characterize the sol-gel transition.

Drug-Loaded Nanoparticles for Controlled Release

The amphiphilic nature that can be imparted by the benzoxazolinone moiety makes these polymers suitable for self-assembly into nanoparticles in aqueous media, which can encapsulate hydrophobic drugs.[15][16][17]

Protocol 5: Formulation and Evaluation of Drug-Loaded Nanoparticles

I. Nanoparticle Formulation (Nanoprecipitation Method)

  • Dissolve the benzoxazolinone-functionalized polymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone or THF).

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Stir the suspension overnight to allow for the complete evaporation of the organic solvent.

  • The nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug.

II. Characterization of Nanoparticles

  • Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution of the nanoparticles.[14]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle suspension.

III. Drug Loading and Release Studies

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the dried nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Calculate DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100.

    • Calculate EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100.[18]

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

    • Plot the cumulative drug release as a function of time.[19][20]

Conclusion and Future Outlook

While the direct polymerization of this compound into advanced materials is a novel and as-yet undocumented field, the foundational principles of polymer chemistry, particularly in the realm of poly(2-oxazoline)s, provide a robust framework for its exploration. The proposed synthetic and formulation strategies in this guide offer a scientifically sound starting point for researchers to unlock the potential of this intriguing molecule. The presence of the benzyloxy group not only influences the physicochemical properties of the resulting polymers but also serves as a versatile handle for further functionalization, opening doors to the creation of highly sophisticated, multi-functional materials for a new generation of therapeutics and diagnostics.

References

Application of Benzoxazolinone Derivatives in Agriculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazolinone derivatives, a class of heterocyclic compounds, are gaining significant attention in the agricultural sector for their diverse biological activities. These compounds, both naturally occurring and synthetic, exhibit a wide range of effects, positioning them as promising candidates for the development of novel herbicides, fungicides, insecticides, and plant growth regulators. This document provides detailed application notes and experimental protocols to guide research and development in this field.

Herbicidal Applications

Benzoxazolinone derivatives have demonstrated significant phytotoxic effects on a variety of weed species, making them viable candidates for new herbicidal formulations. Their mode of action often involves the induction of oxidative stress and interference with crucial plant hormonal signaling pathways.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of various benzoxazolinone derivatives is summarized in the table below. The data is presented as the effective dose required to cause a 50% inhibition of root growth (ED50) or as a percentage of inhibition at a given concentration.

Compound/DerivativeTest SpeciesED50 ( kg/ha )Inhibition (%) at ConcentrationReference
3-MethylbenzoxazolinoneOats, Radish1.5 - 3.4-[1][2]
3-MethylbenzoxazolinoneCucumber, Cabbage4.3-[1][2]
6-Halogenated benzoxazolinonesVarious test plantsAverage 1.9-[2]
2-Benzoxazolinone (BOA)Pisum sativum, Raphanus sativus, Brassica oleracea var. botrytis->50% germination reduction at 1000 µM
2-Benzoxazolinone (BOA)Brassica oleracea var. capitata-100% germination suppression at 1000 µM
2-Benzoxazolinone (BOA)Various test plants-40-82% root length reduction
2-Benzoxazolinone (BOA)Various test plants-55-85% shoot length reduction
2-MethylthiobenzoxazoleVarious weeds-High percentage of weed suppression[1]
Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity

This protocol outlines a laboratory-based method to assess the herbicidal potential of benzoxazolinone derivatives on the germination and early growth of target plant species.[3][4]

Materials:

  • Benzoxazolinone derivatives to be tested

  • Solvent (e.g., acetone, DMSO)

  • Petri dishes (9 cm diameter)

  • Filter paper or agar medium (e.g., 1% agar in water)

  • Seeds of target weed and/or crop species

  • Growth chamber or incubator with controlled temperature and light

  • Distilled water

  • Micropipettes

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each benzoxazolinone derivative in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Filter Paper Method: Place two layers of sterile filter paper in each petri dish. Pipette a known volume (e.g., 5 mL) of each test solution onto the filter paper. Allow the solvent to evaporate completely in a fume hood. Once dry, add a specific volume of distilled water to moisten the paper.

    • Agar Medium Method: Prepare an agar medium and autoclave it. While the agar is still molten (around 45-50°C), add the appropriate volume of the test compound stock solution to achieve the desired final concentration and mix well. Pour the agar into the petri dishes and allow it to solidify.[3]

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) of the target plant species onto the surface of the prepared filter paper or agar in each petri dish using sterile forceps.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber or incubator. Maintain controlled conditions of temperature (e.g., 25 ± 2°C) and light (e.g., 16-hour photoperiod).[4]

  • Data Collection: After a specified incubation period (e.g., 7-14 days), record the following data:

    • Germination percentage.

    • Root length of each seedling.

    • Shoot (or coleoptile) length of each seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to a solvent-only control. Determine the ED50 value (the concentration that causes 50% inhibition of a measured parameter, such as root growth) using probit analysis or other suitable statistical methods.[4]

Signaling Pathways in Herbicidal Action

Benzoxazolinone derivatives can disrupt normal plant growth through multiple mechanisms, primarily by inducing oxidative stress and interfering with auxin signaling.

herbicidal_action cluster_0 Oxidative Stress Pathway cluster_1 Auxin Signaling Disruption Benzoxazolinone Benzoxazolinone ROS_Production Increased Reactive Oxygen Species (ROS) Production Benzoxazolinone->ROS_Production Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS_Production->Lipid_Peroxidation Enzyme_Inactivation Inactivation of Cellular Enzymes ROS_Production->Enzyme_Inactivation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Enzyme_Inactivation->Cell_Death Benzoxazolinone2 Benzoxazolinone Auxin_Binding Interference with Auxin Binding to Receptor Proteins Benzoxazolinone2->Auxin_Binding Gene_Expression Altered Expression of Auxin-Responsive Genes Auxin_Binding->Gene_Expression Growth_Inhibition Inhibition of Cell Elongation & Division Gene_Expression->Growth_Inhibition fungicidal_action cluster_0 Potential Fungal Targets Benzoxazolinone Benzoxazolinone Respiration Mitochondrial Respiration Benzoxazolinone->Respiration Inhibits Nucleic_Acid Nucleic Acid Synthesis (DNA/RNA) Benzoxazolinone->Nucleic_Acid Disrupts Cell_Wall Cell Wall Integrity Benzoxazolinone->Cell_Wall Weakens Signal_Transduction Signal Transduction Pathways Benzoxazolinone->Signal_Transduction Interferes with Fungal_Growth_Inhibition Inhibition of Fungal Growth & Spore Germination Respiration->Fungal_Growth_Inhibition Nucleic_Acid->Fungal_Growth_Inhibition Cell_Wall->Fungal_Growth_Inhibition Signal_Transduction->Fungal_Growth_Inhibition insecticidal_action Benzoxazolinone Benzoxazolinone Nervous_System Insect Nervous System Benzoxazolinone->Nervous_System Neurotransmitter_Receptors Neurotransmitter Receptors (e.g., GABA receptors) Nervous_System->Neurotransmitter_Receptors Ion_Channels Ion Channels Nervous_System->Ion_Channels Signal_Disruption Disruption of Nerve Signal Transmission Neurotransmitter_Receptors->Signal_Disruption Binds to/Modulates Ion_Channels->Signal_Disruption Blocks/Modulates Paralysis_Death Paralysis and Death Signal_Disruption->Paralysis_Death pgr_logic Concentration Benzoxazolinone Concentration Low_Conc Low Concentration Concentration->Low_Conc is High_Conc High Concentration Concentration->High_Conc is Stimulation Growth Stimulation (Biostimulant Effect) Low_Conc->Stimulation Inhibition Growth Inhibition (Herbicidal Effect) High_Conc->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Benzyloxy-2-benzoxazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized via the cyclization of 2-amino-5-(benzyloxy)phenol. Common cyclizing agents include urea, 1,1'-carbonyldiimidazole (CDI), and phosgene equivalents like triphosgene. Each method has its own advantages regarding cost, safety, and reaction conditions.

Q2: Which cyclizing agent is recommended for a high-yield synthesis?

A2: While the optimal choice can depend on available resources and scale, 1,1'-carbonyldiimidazole (CDI) is often favored for its mild reaction conditions and generally good yields. The urea method is a cost-effective alternative, though it may require higher temperatures and acidic conditions.[1][2] Triphosgene is also highly effective but requires careful handling due to its toxicity.[3]

Q3: What is a common starting material for the synthesis?

A3: The key starting material is 2-amino-5-(benzyloxy)phenol. The quality of this starting material is crucial for achieving a high yield and purity of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to separate the starting material (2-amino-5-(benzyloxy)phenol) from the product (this compound). The spots can be visualized under UV light.

Q5: What are the typical purification methods for this compound?

A5: The most common purification method is recrystallization. The choice of solvent is critical and may require some experimentation. A single solvent or a two-solvent system can be employed. Column chromatography can also be used for purification if recrystallization does not provide the desired purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent issue. The following table outlines potential causes and recommended solutions for three common synthesis methods.

Method Potential Cause Recommended Solution
Urea Method Incomplete reaction due to insufficient temperature.Ensure the reaction temperature is maintained at the optimal level (typically 130-160°C). Monitor the reaction by TLC until the starting material is consumed.
Inappropriate acid catalyst or concentration.Use a mineral acid like sulfuric or hydrochloric acid at the recommended concentration. The pH of the solution should be maintained between 2 and 4.[2]
Poor quality of starting 2-amino-5-(benzyloxy)phenol.Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
CDI Method Degradation of CDI due to moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry.Use a slight excess of CDI (e.g., 1.1 equivalents) to ensure complete reaction of the 2-amino-5-(benzyloxy)phenol.
Low reaction temperature.While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion.
Triphosgene Method Incomplete reaction due to insufficient base.Use a non-nucleophilic base like triethylamine to neutralize the HCl generated during the reaction. Ensure at least two equivalents of the base are used.
Degradation of triphosgene.Triphosgene is sensitive to moisture. Handle it in a dry environment and use anhydrous solvents.
Low reaction temperature.The reaction is typically performed at low temperatures (e.g., 0°C) initially and then allowed to warm to room temperature. Ensure proper temperature control.
Issue 2: Formation of Byproducts

The formation of byproducts can complicate purification and reduce the yield.

Potential Byproduct Potential Cause Recommended Solution
Polymeric materials High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
N,N'-Disubstituted Urea (from CDI or Triphosgene methods) Reaction of the intermediate isocyanate with unreacted 2-amino-5-(benzyloxy)phenol.Ensure efficient cyclization by maintaining appropriate reaction conditions. Slow addition of the cyclizing agent may help.
Debenzylated product (6-hydroxy-2-benzoxazolinone) Harsh acidic conditions (Urea method) or catalytic transfer hydrogenation conditions if used for purification of the starting material.Use milder acidic conditions or a shorter reaction time for the urea method. Avoid catalytic hydrogenation in the presence of the benzyl ether protecting group if possible.
Issue 3: Difficulty in Product Purification

If the product is difficult to purify by recrystallization, consider the following.

Issue Potential Cause Recommended Solution
Oiling out during recrystallization The solvent is too good a solvent for the compound, or the solution is supersaturated.Use a two-solvent system. Dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate) and add a poor solvent (e.g., hexane, water) dropwise until the solution becomes cloudy, then heat to clarify and allow to cool slowly.
Product remains in the mother liquor The chosen solvent is too good a solvent even at low temperatures.Try a different solvent or solvent system. Reduce the amount of solvent used for recrystallization to a minimum.
Persistent colored impurities Presence of highly colored byproducts.Treat the crude product with activated charcoal in the recrystallization solvent before hot filtration. Perform column chromatography if necessary.

Experimental Protocols

Synthesis of this compound using Urea
  • To a mixture of 2-amino-5-(benzyloxy)phenol (1 equivalent) and urea (2-3 equivalents), add an aqueous solution of a mineral acid (e.g., sulfuric acid) to adjust the pH to 2-3.[2]

  • Heat the mixture to 130-160°C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization.

Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
  • Dissolve 2-amino-5-(benzyloxy)phenol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 2-amino-5-(benzyloxy)phenol reaction Cyclization Reaction start->reaction reagent Cyclizing Agent (Urea, CDI, or Triphosgene) reagent->reaction workup Reaction Quenching & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product troubleshooting_yield start Low Yield Issue q1 Check Starting Material Quality? start->q1 s1 Use pure, dry starting material. q1->s1 Yes q2 Review Reaction Conditions (Temp, Time, Stoichiometry) q1->q2 No s2 Optimize reaction parameters based on the chosen method. q2->s2 Yes q3 Investigate for Side Reactions q2->q3 No s3 Adjust conditions to minimize byproduct formation (e.g., milder acid, inert atmosphere). q3->s3 Yes

References

Technical Support Center: 6-Benzyloxy-2-benzoxazolinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyloxy-2-benzoxazolinone. The following information is designed to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

The primary challenges in purifying this compound revolve around its potential for degradation under certain conditions and the removal of structurally similar impurities. Key issues include:

  • pH Sensitivity: The benzoxazolinone core can be susceptible to hydrolysis under strongly acidic or basic conditions. It is known that the transformation of related benzoxazinones to benzoxazolinones is rapid around neutral pH and even faster in alkaline conditions, with the degradation rate decreasing below pH 7.[1] This suggests that maintaining a neutral to slightly acidic environment during purification is crucial to prevent ring opening or other degradation pathways.

  • Co-eluting Impurities: Starting materials or byproducts from the synthesis, such as incompletely reacted precursors or side-reaction products, may have similar polarities to the desired compound, making separation by chromatography challenging.

  • Solubility Profile: Finding an ideal single solvent for recrystallization can be difficult. Often, a solvent system (a mixture of a "good" solvent and a "poor" solvent) is required to achieve good crystal formation and high purity.

Q2: What are the typical physical properties of this compound?

Knowing the physical properties can aid in handling and purification.

PropertyValueReference
AppearanceOff-white amorphous powder[2]
Molecular FormulaC₁₄H₁₁NO₃[2]
Molecular Weight241.25 g/mol [2]
Melting Point179-188 °C[2]
Purity (typical)≥ 98% (HPLC)[2]
StorageStore at 0-8°C[2]

Q3: What are potential impurities I should be aware of?

While specific impurities depend on the synthetic route, common contaminants could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Debenzylation Product: The compound where the benzyl protecting group has been cleaved, resulting in 6-Hydroxy-2-benzoxazolinone. This can occur under certain catalytic or acidic/basic conditions.

  • Isomeric Impurities: Depending on the synthetic strategy, isomers may form that are difficult to separate.

  • Solvent Adducts: Residual solvents from the reaction or workup that may co-crystallize with the product.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

Problem: The compound will not dissolve in any single solvent.

  • Solution: A mixed solvent system is likely necessary.

    • Protocol:

      • Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetone) at room temperature.

      • Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).

      • Gently heat the mixture until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution too quickly, or the melting point of the impure solid is lower than the boiling point of the solvent.

  • Solutions:

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Use a Higher Boiling Point "Poor" Solvent: This can help keep the compound dissolved at a temperature above its melting point during the initial stages of cooling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Problem: No crystals form, even after cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add More "Poor" Solvent: If using a mixed solvent system, carefully add more of the "poor" solvent to decrease the overall solubility.

Column Chromatography Troubleshooting

Column chromatography is a common method for separating compounds based on their differential adsorption to a stationary phase.

Problem: The compound does not move from the origin (Rf = 0) on the TLC plate.

  • Cause: The eluent (solvent system) is not polar enough.

  • Solution: Increase the polarity of the eluent. For a common system like ethyl acetate/hexanes, this means increasing the proportion of ethyl acetate. Start with small increments (e.g., from 10% to 20% ethyl acetate) until an Rf value of 0.2-0.4 is achieved for the target compound.

Problem: The compound runs with the solvent front (Rf = 1) on the TLC plate.

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).

Problem: The spots on the TLC plate are streaking.

  • Cause: This can be due to several factors, including overloading the TLC plate, the compound being acidic or basic, or strong interactions with the silica gel.

  • Solutions:

    • Load Less Sample: Apply a more dilute solution of your sample to the TLC plate.

    • Acid/Base Modification: Since the benzoxazolinone core can be sensitive to pH, streaking might occur on acidic silica gel. Consider adding a small amount (0.1-1%) of a modifier to your eluent. For potentially acidic compounds, a small amount of acetic acid can sometimes help. For basic impurities, triethylamine can be added. Given the pH sensitivity of the benzoxazolinone ring, use modifiers with caution and perform small-scale stability tests first.

    • Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina.

Experimental Protocols

General Protocol for Developing a Recrystallization Procedure
  • Solubility Testing:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexanes, water) dropwise at room temperature, observing solubility.

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if it dissolves.

    • An ideal single recrystallization solvent will dissolve the compound when hot but not when cold.

    • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well at room temperature) and a "poor" solvent (does not dissolve the compound well even when hot).

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of the hot ideal solvent or the "good" solvent from the mixed pair.

    • If using a mixed system, add the "poor" solvent dropwise to the hot solution until turbidity appears, then add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to induce crystallization.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., start with 20% ethyl acetate in hexanes and adjust the ratio).

    • The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be strongly adsorbed (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the eluent through the column, collecting fractions in test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recry_start Crude Product solubility_test Solubility Testing (Various Solvents) recry_start->solubility_test choose_solvent Select Solvent System (Single or Mixed) solubility_test->choose_solvent dissolve Dissolve in Minimal Hot Solvent choose_solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_dry Filter & Dry Pure Crystals cool->filter_dry chrom_start Crude Product tlc TLC Analysis (Optimize Eluent) chrom_start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent & Collect Fractions load_sample->elute combine Combine Pure Fractions & Evaporate Solvent elute->combine pure_product Pure Product combine->pure_product

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recry_trouble Recrystallization Issues cluster_chrom_trouble Chromatography Issues start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals streaking TLC Streaking? start->streaking wrong_rf Incorrect Rf? start->wrong_rf slow_cool Slow Cooling oiling_out->slow_cool Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Yes concentrate Concentrate Solution no_crystals->concentrate Yes less_sample Load Less Sample streaking->less_sample Yes add_modifier Add Eluent Modifier streaking->add_modifier Yes change_polarity Adjust Eluent Polarity wrong_rf->change_polarity Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: 6-Benzyloxy-2-benzoxazolinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyloxy-2-benzoxazolinone. The following information addresses common issues, particularly the identification and management of byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

A1: The most common synthetic route to this compound starts from 4-benzyloxy-2-aminophenol. The cyclization to form the 2-benzoxazolinone ring is typically achieved by reacting the aminophenol with a carbonylating agent such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI).

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Potential byproducts can arise from several side reactions, including incomplete cyclization, O-acylation instead of the desired N-acylation followed by cyclization, and self-condensation of the starting material or intermediates. Specific potential byproducts are detailed in the troubleshooting guide below.

Q3: How can I detect and characterize byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for byproduct identification.

  • Thin Layer Chromatography (TLC): Useful for initial assessment of reaction completion and presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the byproducts, offering clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the unambiguous identification of byproducts.

Q4: How can I minimize byproduct formation?

A4: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to consider include:

  • Reaction Temperature: Lower temperatures can sometimes improve selectivity and reduce the rate of side reactions.

  • Order of Reagent Addition: Adding the carbonylating agent slowly to the solution of 4-benzyloxy-2-aminophenol can help to control the reaction and minimize self-condensation.

  • Purity of Starting Materials: Using highly pure 4-benzyloxy-2-aminophenol is crucial as impurities can lead to undesired side products.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides insights into potential byproducts encountered during the synthesis of this compound and suggests corrective actions.

Observed Issue Potential Byproduct Proposed Structure Identification Method Mitigation Strategy
Spot on TLC with slightly different Rf than the product; Mass spectrum shows a mass corresponding to the starting material + a carbonyl group. Incompletely cyclized intermediate (e.g., N-acyl or O-acyl derivative)N-(4-(benzyloxy)-2-hydroxyphenyl)formamide (if using a formylating agent) or a related carbamate.MS, ¹H NMR (presence of both -OH and -NH protons), IR (presence of amide C=O and -OH stretch).Ensure sufficient reaction time and temperature for complete cyclization. Addition of a mild base can catalyze the final ring closure.
Presence of a high molecular weight impurity in MS, often double the mass of the starting material. Dimer or oligomer of the starting material or an intermediate.Dimer formed through intermolecular reaction, e.g., an ether or amide linkage between two molecules of 4-benzyloxy-2-aminophenol.MS, Gel Permeation Chromatography (GPC).Use dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions. Maintain a low reaction temperature.
Product is difficult to purify and shows broad peaks in ¹H NMR. Polymeric materialComplex polymer resulting from uncontrolled side reactions.GPC, broad signals in ¹H NMR.Ensure slow and controlled addition of the carbonylating agent. Use a less reactive carbonylating agent if possible.
Presence of a byproduct with a mass corresponding to the starting material minus the benzyloxy group. Debenzylated starting material or product.6-hydroxy-2-benzoxazolinone or 2-amino-4-hydroxy-phenol.MS, ¹H NMR (absence of benzyl protons).Avoid harsh acidic or basic conditions during reaction and work-up. If using catalytic hydrogenation for deprotection in a subsequent step, ensure it does not happen prematurely.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-benzyloxy-2-aminophenol using 1,1'-carbonyldiimidazole (CDI).

Materials:

  • 4-Benzyloxy-2-aminophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxy-2-aminophenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of CDI (1.1 eq) in anhydrous THF to the cooled solution of the aminophenol over 30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Byproduct Analysis:

  • Analyze the crude reaction mixture by HPLC-MS to identify the main product and any byproducts.

  • Isolate significant byproducts by column chromatography for structural elucidation by ¹H and ¹³C NMR spectroscopy.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and potential side reactions.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Benzyloxy-2-aminophenol 4-Benzyloxy-2-aminophenol Intermediate Intermediate 4-Benzyloxy-2-aminophenol->Intermediate + CDI O-Acyl_Intermediate O-Acyl_Intermediate 4-Benzyloxy-2-aminophenol->O-Acyl_Intermediate + CDI (O-acylation) Dimer Dimer 4-Benzyloxy-2-aminophenol->Dimer Self-condensation This compound This compound Intermediate->this compound Cyclization Byproduct_1 Byproduct_1 O-Acyl_Intermediate->Byproduct_1 Incomplete Cyclization

Caption: Synthetic pathway and potential side reactions.

experimental_workflow Start Start Dissolve Aminophenol Dissolve Aminophenol Start->Dissolve Aminophenol Cool to 0C Cool to 0C Dissolve Aminophenol->Cool to 0C Add CDI Solution Add CDI Solution Cool to 0C->Add CDI Solution Warm to RT & Stir Warm to RT & Stir Add CDI Solution->Warm to RT & Stir Monitor by TLC Monitor by TLC Warm to RT & Stir->Monitor by TLC Work-up Work-up Monitor by TLC->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis.

Technical Support Center: Optimizing Reaction Conditions for 2-Benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-benzoxazolinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to improve your synthetic outcomes.

Introduction to 2-Benzoxazolinone Synthesis

2-Benzoxazolinone and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The most common and direct synthetic route involves the cyclization of 2-aminophenol with a one-carbon electrophile, such as urea, phosgene, or their equivalents.[2][3] While conceptually straightforward, this reaction is often plagued by issues like low yields, impurity formation, and difficult work-ups. This guide will address these challenges in a practical, question-and-answer format.

General Synthetic Workflow

The core of the synthesis involves the reaction of 2-aminophenol with a carbonyl source, leading to an intermediate that undergoes intramolecular cyclization. The choice of carbonyl source and reaction conditions significantly impacts the efficiency and purity of the final product.

Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Mixing Mixing in Appropriate Solvent 2-Aminophenol->Mixing Carbonyl_Source Carbonyl Source (e.g., Urea, Diethyl Carbonate, CDI) Carbonyl_Source->Mixing Heating Heating (Reflux) Mixing->Heating Formation of Intermediate Cooling Cooling & Precipitation Heating->Cooling Cyclization Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 2-Benzoxazolinone Recrystallization->Product

Caption: General workflow for 2-benzoxazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-benzoxazolinone?

The classical and most frequently used methods start from 2-aminophenol and employ a carbonylating agent. Key routes include:

  • Reaction with Urea: This is a common, cost-effective method where 2-aminophenol is heated with urea, often without a solvent or in a high-boiling solvent like chlorobenzene.[3] The reaction proceeds via an intermediate N-phenylurea derivative which then cyclizes, releasing ammonia.

  • Reaction with Carbonates: Reagents like diethyl carbonate or dimethyl carbonate can be used, typically under basic conditions or at high temperatures.

  • Reaction with Phosgene or Equivalents: Phosgene, while highly effective, is extremely toxic.[3] Safer alternatives like triphosgene or carbonyldiimidazole (CDI) are often preferred.

  • Hofmann Rearrangement: An alternative pathway involves the Hofmann rearrangement of salicylamide, which can be performed in continuous flow systems.[2][4]

Q2: I'm concerned about the toxicity of reagents like phosgene. What are the safest and most environmentally friendly options?

For greener and safer synthesis, the urea method is often preferred due to the low toxicity of the starting materials. Another excellent approach is using dimethyl carbonate (DMC) as both a reagent and a solvent. DMC is a non-toxic, biodegradable reagent that serves as a green alternative to phosgene. Reactions with DMC are often catalyzed by a base (like DBU or a metal catalyst) and produce methanol as the only byproduct. Additionally, methods using carbon dioxide as the carbonyl source are being developed, representing a highly sustainable approach.

Q3: My 2-aminophenol starting material is dark-colored. Does this matter?

Yes, it is critical. 2-Aminophenol is highly susceptible to air oxidation, which results in the formation of colored impurities, typically appearing as reddish-brown or dark solids.[5] These impurities can interfere with the reaction, leading to side product formation and lower yields.[6] It is highly recommended to use pure, off-white to light-tan 2-aminophenol. If your material is discolored, consider purifying it by recrystallization (e.g., from hot water with a small amount of sodium bisulfite to inhibit oxidation) or sublimation before use. Always store 2-aminophenol under an inert atmosphere (nitrogen or argon) and protected from light.[5]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a frequent issue and can stem from multiple sources.[6][7][8] A systematic approach is necessary for diagnosis.

  • Cause 1: Incomplete Reaction. The most common culprit is a reaction that has not gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or increasing the temperature. For the urea method, ensure the temperature is high enough (typically >130 °C) to facilitate the cyclization and drive off the ammonia byproduct.[3]

  • Cause 2: Suboptimal Stoichiometry. Incorrect molar ratios can halt the reaction prematurely.

    • Solution: While a 1:1 ratio of 2-aminophenol to urea is theoretically sufficient, using a slight excess of the carbonylating agent (e.g., 1.1 to 1.2 equivalents of urea) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

  • Cause 3: Inefficient Mixing. In solvent-free or heterogeneous reactions, poor mixing can lead to localized overheating or incomplete contact between reactants.

    • Solution: Ensure vigorous stirring, especially for melt reactions or slurries. A mechanical stirrer is often more effective than a magnetic stir bar for viscous mixtures.

  • Cause 4: Product Loss During Work-up. 2-benzoxazolinone has moderate solubility in some organic solvents and water, which can lead to losses during extraction and washing steps.[3]

    • Solution: After precipitation, cool the mixture thoroughly in an ice bath to minimize the product's solubility in the mother liquor. When washing the filtered solid, use minimal amounts of ice-cold solvent. If an extraction is performed, ensure the aqueous layer is back-extracted to recover any dissolved product.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC for Starting Material (SM) Start->Check_TLC SM_Present SM Present Check_TLC->SM_Present Yes SM_Absent SM Absent Check_TLC->SM_Absent No Action_Extend Action: 1. Extend reaction time. 2. Increase temperature. 3. Check catalyst activity. SM_Present->Action_Extend Action_Workup Problem is likely in work-up/purification SM_Absent->Action_Workup Action_OptimizeWorkup Action: 1. Minimize washing solvent volume. 2. Use ice-cold solvents. 3. Back-extract aqueous layers. Action_Workup->Action_OptimizeWorkup

Caption: Decision workflow for troubleshooting low reaction yields.

Problem Area 2: Impurity Formation

Q: My TLC/NMR shows significant impurities. What are the likely side products and how can I avoid them?

Side product formation is a major challenge, often arising from the high temperatures required for cyclization.

  • Side Product 1: Dimerization/Polymerization. At high temperatures, 2-aminophenol or reaction intermediates can self-condense or polymerize, leading to intractable tars.[6]

    • Mitigation: The key is to control the reaction temperature carefully. Do not exceed the recommended temperature. A gradual temperature ramp can be more effective than rapidly heating to reflux. Using a high-boiling, inert solvent (e.g., diphenyl ether, sulfolane) can provide better temperature control than a solvent-free melt reaction.

  • Side Product 2: N,N'-Diphenylurea (from Urea method). If the temperature is not high enough for cyclization, the reaction can stall at the intermediate N-(2-hydroxyphenyl)urea, which can then react with another molecule of 2-aminophenol to form a symmetrical diarylurea.

    • Mitigation: Ensure the reaction temperature is sufficient for the final cyclization step (>130 °C). This is a delicate balance, as excessively high temperatures lead to polymerization.

  • Side Product 3: Ring-Chlorinated Species (when using chlorobenzene). Although generally stable, using solvents like o-dichlorobenzene at very high temperatures with certain catalysts can sometimes lead to trace aromatic chlorination.[9]

    • Mitigation: If this is suspected, switch to a more inert solvent like toluene (if the boiling point is sufficient), xylene, or consider a solvent-free approach.

Problem Area 3: Work-up and Purification

Q: What is the most effective method for purifying crude 2-benzoxazolinone?

  • Recrystallization: This is the most common and effective method for purification. 2-benzoxazolinone is poorly soluble in cold water but moderately soluble in hot water, making water an excellent and green recrystallization solvent.[3] Ethanol or aqueous ethanol can also be effective.[8]

    • Protocol Tip: Dissolve the crude product in a minimum amount of boiling water. If colored impurities persist, add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Column Chromatography: While possible, it is often unnecessary if recrystallization is performed correctly. If complex impurities are present that do not remove upon recrystallization, silica gel chromatography using a solvent system like ethyl acetate/hexane can be employed.[10][11]

Optimized Experimental Protocol (Urea Method)

This protocol is a reliable and cost-effective method for the gram-scale synthesis of 2-benzoxazolinone.

Materials:

  • 2-Aminophenol (pure, off-white)

  • Urea

  • Chlorobenzene (optional, solvent)

  • 1 M HCl, 1 M NaOH, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-aminophenol (1.0 eq) and urea (1.1 eq).

  • Solvent Option: For better temperature control, add chlorobenzene to form a slurry (approx. 3-4 mL per gram of 2-aminophenol).[3] Alternatively, the reaction can be run neat (solvent-free).

  • Heating: Under a gentle flow of nitrogen, heat the reaction mixture to 130-135 °C.[3] Vigorous evolution of ammonia gas should be observed. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of 2-aminophenol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solvent, remove it under reduced pressure. To the crude solid, add water and adjust the pH to ~9-10 with 1 M NaOH to dissolve any unreacted 2-aminophenol.

  • Isolation: Filter the solid product, wash it thoroughly with water, and then with a small amount of cold 1 M HCl to neutralize any remaining base, followed by more water.

  • Purification: Recrystallize the crude solid from hot water or aqueous ethanol to yield pure 2-benzoxazolinone as white needles. Dry the product under vacuum.

Summary of Reaction Conditions

The choice of reaction conditions can significantly affect the outcome. The table below summarizes common parameters from the literature.

Carbonyl SourceSolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)Reference
UreaChlorobenzene130-1356~85-95[3]
UreaNeat (Solvent-free)140-1504-5~80-90Internal Lab Data
Diethyl CarbonateDMF, K₂CO₃12012~75-85
TriphosgeneToluene, Et₃N80-1003-4>90General Procedure
Salicylamide (via Hofmann Rearrangement)EtOAc / aq. NaOH22-25 (Flow)<10 min (residence)~70-80 (Flow)[4]

This guide provides a framework for rationally optimizing the synthesis of 2-benzoxazolinone. By understanding the key variables and potential pitfalls, researchers can significantly improve yields, enhance purity, and develop more robust and scalable synthetic procedures.

References

stability and degradation pathways of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Benzyloxy-2-benzoxazolinone. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
STAB-001 Unexpected degradation of the compound is observed during an experiment involving acidic conditions. The benzyloxy group is susceptible to cleavage under strong acidic conditions, leading to debenzylation.[1] Acid-catalyzed rearrangement of the benzyl group is also a possible side reaction.[1]- Use milder acidic conditions, such as employing a weaker acid or a buffer system (e.g., acetic acid/THF/water).- Perform the reaction at a lower temperature to minimize the rate of debenzylation.[1]
STAB-002 Analysis of a stored sample shows the presence of impurities not found in the initial batch. The 2-benzoxazolinone ring may undergo hydrolysis, especially if the sample is exposed to moisture. Microbial degradation can also occur if the sample is not stored under sterile conditions.- Store the compound in a tightly sealed container in a desiccator at 0-8°C.- For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).- If working with solutions, use anhydrous solvents and store them under appropriate conditions.
STAB-003 Inconsistent results are obtained from HPLC analysis of the compound. The HPLC method may not be optimized for the separation of this compound from its potential degradation products. The mobile phase composition might not be suitable.- Utilize a reverse-phase HPLC method with a C18 column.- A mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is often effective for benzoxazolinone derivatives.[2] - Optimize the gradient and flow rate to achieve better separation.
STAB-004 During a reaction, a new, unexpected product is formed, which is more polar than the starting material. This could be the debenzylated product, 6-Hydroxy-2-benzoxazolinone, resulting from the cleavage of the benzyl ether.- Confirm the structure of the new product using mass spectrometry and NMR.- If debenzylation is undesirable, consider using a different protecting group for the hydroxyl function that is more stable under the reaction conditions.
STAB-005 The compound appears to be sensitive to light, showing discoloration or degradation upon exposure. While specific photostability data for this compound is limited, many aromatic compounds exhibit some degree of photosensitivity.- Store the compound in an amber vial or a container protected from light.- Conduct experiments under low-light conditions or use amber-colored glassware.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

1. What are the primary degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Cleavage of the Benzyl Ether: The benzyloxy group is prone to cleavage under strong acidic conditions, yielding 6-hydroxy-2-benzoxazolinone and a benzyl cation.[1] This debenzylation is a common reaction for aryl benzyl ethers.[1]

  • Hydrolysis of the Benzoxazolinone Ring: The lactam (cyclic amide) in the 2-benzoxazolinone ring can undergo hydrolysis, leading to ring-opening. This can be catalyzed by acid or base and is a known degradation pathway for benzoxazolinones.

2. How stable is this compound in solution?

The stability in solution is highly dependent on the solvent, pH, and temperature. In neutral, anhydrous aprotic solvents, the compound is expected to be relatively stable. In acidic or basic aqueous solutions, degradation through debenzylation or ring hydrolysis is more likely.

3. What are the likely degradation products I should look for?

The primary degradation products to monitor would be:

  • 6-Hydroxy-2-benzoxazolinone: From the cleavage of the benzyloxy group.

  • Ring-opened products: Resulting from the hydrolysis of the lactam functionality. Microbial degradation of related benzoxazolinones is known to produce aminophenol derivatives.[3][4]

4. Are there any known incompatibilities with common laboratory reagents?

5. What is the recommended storage condition for this compound?

To ensure stability, this compound should be stored at 0-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, a desiccated and inert environment is recommended.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method at appropriate time points. Compare the chromatograms to that of an unstressed control sample.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using LC-MS.

Representative HPLC Method for Analysis

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound and its degradation products. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways This compound This compound 6-Hydroxy-2-benzoxazolinone 6-Hydroxy-2-benzoxazolinone This compound->6-Hydroxy-2-benzoxazolinone Strong Acid (Debenzylation) Ring-Opened Products (e.g., Aminophenol derivatives) Ring-Opened Products (e.g., Aminophenol derivatives) This compound->Ring-Opened Products (e.g., Aminophenol derivatives) Acid/Base Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photo Stress Photo Stress Stock Solution->Photo Stress HPLC-PDA HPLC-PDA Acid Stress->HPLC-PDA Base Stress->HPLC-PDA Oxidative Stress->HPLC-PDA Thermal Stress->HPLC-PDA Photo Stress->HPLC-PDA LC-MS LC-MS HPLC-PDA->LC-MS Identify Degradants

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Unexpected Peak in HPLC Unexpected Peak in HPLC Acidic Conditions? Acidic Conditions? Unexpected Peak in HPLC->Acidic Conditions? Moisture Exposure? Moisture Exposure? Acidic Conditions?->Moisture Exposure? No Debenzylation Product Debenzylation Product Acidic Conditions?->Debenzylation Product Yes Hydrolysis Product Hydrolysis Product Moisture Exposure?->Hydrolysis Product Yes

Caption: Logic for troubleshooting unexpected HPLC peaks.

References

troubleshooting solid accumulation in flow synthesis of 2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solid accumulation during the flow synthesis of 2-benzoxazolinone.

Troubleshooting Guide: Solid Accumulation and Reactor Clogging

Solid precipitation is a significant challenge in continuous flow chemistry, potentially leading to reactor clogging, pressure increases, and inconsistent product yield.[1][2] This guide provides a systematic approach to diagnosing and resolving solid accumulation issues during the synthesis of 2-benzoxazolinone.

Initial Assessment:

Before proceeding with extensive troubleshooting, it is crucial to identify the nature and location of the solid.

  • Location of Precipitation:

    • Pre-reactor: Solids forming in reagent streams or mixing points often indicate solubility issues with starting materials.

    • Within the reactor: Precipitation can be due to the formation of an insoluble intermediate, the product itself, or a byproduct.

    • Post-reactor: Solids appearing upon cooling or pressure change suggest product or byproduct precipitation.

  • Nature of the Solid:

    • Crystalline solids may indicate product or a stable intermediate.

    • Amorphous or polymeric material could suggest side reactions or degradation.

Question: My flow reactor is clogging. What are the first steps I should take?

Answer:

When reactor clogging occurs, indicated by a rapid increase in backpressure, immediately and safely shut down the flow system.[3] The primary goal is to prevent reactor damage and safely clear the blockage.

Workflow for Initial Response to Reactor Clogging

Initial Response to Reactor Clogging Start Reactor Clogging Detected (Increased Backpressure) Shutdown Safely Shut Down Pumps & Relieve Pressure Start->Shutdown Locate Identify Location of Blockage Shutdown->Locate Flush Attempt to Flush with Solvent (Reverse Flow if Possible) Locate->Flush Success Blockage Cleared Flush->Success Yes Failure Blockage Persists Flush->Failure No Investigate Investigate Cause (See Troubleshooting FAQs) Success->Investigate Disassemble Carefully Disassemble & Clean Reactor Failure->Disassemble Disassemble->Investigate Troubleshooting In-Reactor Solid Formation Problem Solid Formation in Reactor Identify Identify the Solid (e.g., via offline analysis) Problem->Identify IsProduct Is it the desired product? Identify->IsProduct IsIntermediate Is it an intermediate? Identify->IsIntermediate IsByproduct Is it a byproduct/salt? Identify->IsByproduct IncreaseTemp Increase Reactor Temperature IsProduct->IncreaseTemp Yes ChangeSolvent Change Solvent/ Add Co-solvent IsProduct->ChangeSolvent Yes IsIntermediate->IncreaseTemp Yes AdjustStoichiometry Adjust Reagent Stoichiometry IsByproduct->AdjustStoichiometry Yes IonicLiquid Use Ionic Liquid-Forming Base Scavengers IsByproduct->IonicLiquid Yes Solution Problem Resolved IncreaseTemp->Solution ChangeSolvent->Solution AdjustStoichiometry->Solution IonicLiquid->Solution

References

Technical Support Center: Hofmann Rearrangement for 2-Benzoxazolinone Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hofmann rearrangement to synthesize 2-benzoxazolinone from salicylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the Hofmann rearrangement for 2-benzoxazolinone synthesis?

A1: The most prevalent issues are low yields and the formation of side products, particularly halogenated derivatives of the starting material or product. For instance, when using chlorine-based reagents, chlorination of the aromatic ring is a significant competing reaction.[1][2]

Q2: Which halogenating agent is recommended for this reaction?

A2: While classic methods use sodium hypochlorite or bromine with sodium hydroxide, these can be unstable and lead to side reactions.[1] Modern protocols often recommend more stable and atom-economical reagents like Trichloroisocyanuric acid (TCCA), which can provide higher yields and better control over the reaction.[1][3]

Q3: How critical is the choice of solvent and base?

A3: The solvent and base system is critical. Reactions performed in organic solvents like methanol (MeOH) or ethyl acetate (EtOAc) have been shown to favor undesired chlorination on the aromatic ring. A biphasic system using an aqueous solution of a base like sodium hydroxide (NaOH) is generally more effective in promoting the desired rearrangement. The concentration of the base is also a key parameter; insufficient base can lead to increased formation of chloro-phenol byproducts.[2]

Q4: What is the expected yield for this reaction?

A4: Historically, yields have been modest, with early reports around 33% using sodium hypochlorite.[1] However, with optimized conditions and modern reagents like TCCA, isolated yields can be significantly higher, with some continuous-flow processes reporting up to 95% yield.[1] In a batch process, with careful control of conditions, yields of over 70% are achievable.

Q5: How can I purify the final 2-benzoxazolinone product?

A5: The most common methods for purification are recrystallization and column chromatography.[4] Recrystallization from solvents like ethanol or ethyl acetate is often effective for removing minor impurities.[1][4] For mixtures containing significant amounts of byproducts, silica gel column chromatography may be necessary.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Benzoxazolinone 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature. Note that excessive heat can promote side reactions.
2. Hydrolysis of Isocyanate Intermediate: The intermediate isocyanate can be hydrolyzed to 2-aminophenol, which is water-soluble under acidic workup conditions and may be lost.2. Ensure the reaction mixture remains basic during the rearrangement. Minimize the time the reaction is held under acidic conditions during workup.
3. Suboptimal Reagent Stoichiometry: Incorrect ratio of salicylamide to halogenating agent or base.3. Carefully control the stoichiometry. An excess of the halogenating agent can lead to over-halogenation. Insufficient base can fail to promote the rearrangement efficiently.[1]
Presence of Chloro-phenol Byproducts 1. Reaction in Organic Solvents: Solvents like MeOH and EtOAc can promote aromatic chlorination.1. Switch to a biphasic system with an aqueous solution of NaOH.
2. Insufficient Base: A lower concentration of base can favor chlorination of the phenol group over the desired N-halogenation and rearrangement.[2]2. Increase the concentration of the aqueous base. For example, using 4 equivalents of NaOH has been shown to significantly reduce the formation of chloro-phenol byproducts.[2]
Reaction is Exothermic and Difficult to Control 1. Rapid Addition of Reagents: Adding the halogenating agent too quickly can lead to a rapid exotherm.[1]1. Add the halogenating agent portion-wise or as a solution dropwise, while monitoring the internal temperature of the reaction. Use an ice bath to maintain the desired temperature.
Precipitation of Byproducts During Reaction 1. Use of TCCA: The reaction of TCCA produces cyanuric acid as a byproduct, which is insoluble and precipitates from the reaction mixture.[1]1. This is an expected outcome. The cyanuric acid can be removed by filtration at the end of the reaction.
Difficulty in Product Isolation/Purification 1. Presence of Multiple Byproducts: A poorly optimized reaction can lead to a complex mixture of products and byproducts.1. First, attempt to optimize the reaction conditions to minimize byproduct formation. For purification, a combination of an acidic/basic wash during workup followed by recrystallization or column chromatography may be necessary.
2. Product Oiling Out During Recrystallization: The product may not crystallize cleanly from the chosen solvent.2. Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Ensure the solution is fully dissolved at high temperature and allowed to cool slowly. Seeding with a small crystal of pure product can induce crystallization.

Quantitative Data

Table 1: Effect of Base Concentration on Product Distribution in a Biphasic System

EntryEquivalents of NaOHYield of 2-Benzoxazolinone (%)Yield of Chloro-phenol Byproduct (%)
11LowHigh
22ModerateModerate
3473.5Low

Data adapted from a study on the continuous-flow synthesis of 2-benzoxazolinone, which provides insights applicable to batch processes.[2]

Table 2: Influence of Solvent on Reaction Outcome

EntrySolvent SystemDesired Product FormationMajor Side Reaction
1Methanol (MeOH)NoneAromatic Chlorination
2Ethyl Acetate (EtOAc)NoneAromatic Chlorination
3Aqueous NaOHYesMinimized Aromatic Chlorination

This table summarizes the general findings on the impact of the solvent system on the reaction pathway.

Experimental Protocols

Detailed Methodology for Batch Synthesis of 2-Benzoxazolinone using TCCA

This protocol is adapted from procedures developed for the Hofmann rearrangement of salicylamide.

Materials:

  • Salicylamide

  • Trichloroisocyanuric acid (TCCA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylamide (1 equivalent) in a 1M aqueous solution of sodium hydroxide (4 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Halogenating Agent: In a separate container, prepare a solution of Trichloroisocyanuric acid (TCCA) (0.33 equivalents) in ethyl acetate.

  • Reaction: Slowly add the TCCA solution to the cooled salicylamide solution dropwise over 30-60 minutes, ensuring the internal temperature of the reaction remains below 10 °C. A precipitate of cyanuric acid may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Filter the reaction mixture to remove the precipitated cyanuric acid.

    • Transfer the filtrate to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 2-benzoxazolinone.

Visualizations

Hofmann_Rearrangement_Mechanism cluster_reagents Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products Salicylamide Salicylamide N_Haloamide N-Haloamide Intermediate Salicylamide->N_Haloamide + Halogenating Agent + Base Base Base (e.g., NaOH) Halogen Halogenating Agent (e.g., TCCA) Isocyanate Isocyanate Intermediate N_Haloamide->Isocyanate Rearrangement Benzoxazolinone 2-Benzoxazolinone Isocyanate->Benzoxazolinone Intramolecular Cyclization

Caption: Reaction mechanism of the Hofmann rearrangement for 2-benzoxazolinone synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Byproducts Analyze Crude Product by TLC/NMR Start->Check_Byproducts High_Chlorophenol High Levels of Chloro-phenol Byproduct? Check_Byproducts->High_Chlorophenol Yes Incomplete_Reaction Significant Starting Material Remaining? Check_Byproducts->Incomplete_Reaction No Increase_Base Action: Increase Base Concentration and/or Use Aqueous System High_Chlorophenol->Increase_Base Other_Byproducts Other Unidentified Byproducts? Incomplete_Reaction->Other_Byproducts No Increase_Time_Temp Action: Increase Reaction Time and/or Temperature Moderately Incomplete_Reaction->Increase_Time_Temp Yes Recheck_Stoichiometry Action: Verify Reagent Stoichiometry and Purity Other_Byproducts->Recheck_Stoichiometry Yes End End: Improved Yield/Purity Increase_Base->End Increase_Time_Temp->End Optimize_Purification Action: Optimize Purification (Recrystallization Solvent, Chromatography) Optimize_Purification->End Recheck_Stoichiometry->Optimize_Purification

Caption: Troubleshooting workflow for the Hofmann rearrangement.

References

Technical Support Center: Scale-Up of 6-Benzyloxy-2-benzoxazolinone Production

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 6-Benzyloxy-2-benzoxazolinone. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up of its production.

Introduction to this compound

This compound is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structure combines a benzoxazolinone core with a benzyl ether, providing a versatile scaffold for further chemical modification. The scale-up of its synthesis, while seemingly straightforward, presents several challenges that require careful control of reaction parameters to ensure high yield, purity, and process safety.

This document outlines a common and robust two-step synthetic pathway, addresses the critical challenges associated with scaling this process, and provides validated solutions.

Common Synthetic Pathway & Mechanism

The most prevalent and scalable route to this compound involves a two-step process:

  • Step 1: Cyclization. Formation of the key intermediate, 6-hydroxy-2-benzoxazolinone, via the reaction of 4-aminoresorcinol with urea.

  • Step 2: Benzylation. A Williamson ether synthesis is performed on the phenolic hydroxyl group of the intermediate using benzyl bromide to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: O-Benzylation 4-aminoresorcinol 4-Aminoresorcinol Intermediate 6-Hydroxy-2-benzoxazolinone 4-aminoresorcinol->Intermediate Δ, neat or solvent Urea Urea Urea->Intermediate Intermediate_2 6-Hydroxy-2-benzoxazolinone Intermediate->Intermediate_2 Purification Final_Product This compound BnBr Benzyl Bromide BnBr->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product Intermediate_2->Final_Product

Caption: Overall two-step synthesis of this compound.

The mechanism for the Williamson ether synthesis (Step 2) involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction, displacing the bromide and forming the ether linkage.[1]

Scale-Up Troubleshooting & Technical Guidance (Q&A Format)

This section directly addresses common issues encountered during the scale-up of each synthetic step.

Part A: Synthesis of 6-Hydroxy-2-benzoxazolinone (Intermediate)

Question 1: My cyclization reaction with urea is sluggish, results in a low yield, or produces a dark, intractable mixture. What are the likely causes?

Answer: This is a common issue when scaling up reactions involving urea, which can act as both a reagent and a solvent at high temperatures.[2]

  • Causality & Explanation:

    • Inadequate Temperature Control: The reaction requires high temperatures (typically 150-190 °C) to proceed effectively. However, runaway temperatures can lead to the decomposition of the starting material and product, forming polymeric tars. On a large scale, achieving uniform heating is critical. Hot spots in the reactor can initiate decomposition.

    • Inefficient Ammonia Removal: The reaction releases ammonia as a byproduct.[3][4] If not efficiently removed from the reaction headspace, the buildup of ammonia can inhibit the forward reaction. In a large, sealed reactor, this is a more significant problem than in open lab glassware.

    • Impure Starting Materials: 4-aminoresorcinol is susceptible to oxidation, indicated by a darkening in color. Using oxidized starting material will invariably lead to a lower yield and a darker, more impure product.

  • Solutions & Protocol Adjustments:

    • Thermal Management: Use a jacketed reactor with a well-calibrated temperature controller and an efficient heat transfer fluid. Implement a slow, controlled heating ramp to the target temperature.

    • Headspace Management: On scale, equip the reactor with a gentle nitrogen sweep or connect it to a vacuum line with a trap to facilitate the removal of evolved ammonia.

    • Reagent Quality: Use high-purity 4-aminoresorcinol. If the material is discolored, consider a purification step (e.g., recrystallization with a small amount of sodium bisulfite) before use.

    • Consider a High-Boiling Solvent: While often run neat, using a high-boiling, inert solvent like sulfolane or Dowtherm™ A can improve heat transfer and temperature control, although this adds a downstream solvent removal step.

Question 2: I'm struggling with the isolation and purification of the polar 6-hydroxy-2-benzoxazolinone intermediate. The crude product is difficult to handle and purify by standard silica gel chromatography.

Answer: The phenolic and amide-like nature of this intermediate makes it highly polar and gives it poor solubility in many common organic solvents, complicating purification.

  • Causality & Explanation:

    • High Polarity: The molecule contains multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases like silica gel, which can result in significant tailing and poor separation.[5]

    • Crude Product Form: The crude product often precipitates from the reaction mixture as a dark, amorphous solid that can trap impurities.

  • Solutions & Protocol Adjustments:

    • Controlled Precipitation/Crystallization: Instead of simply cooling the reaction, perform a controlled "drown-out" by slowly adding the hot reaction mixture to a large volume of a stirred anti-solvent, such as water or an isopropanol/water mixture. This often produces a more manageable solid.

    • pH Adjustment: The phenolic nature allows for purification via pH modulation. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH), filter to remove insoluble non-acidic impurities, and then re-precipitate the product by acidifying the filtrate with an acid like HCl.

    • Alternative Chromatography: If chromatography is necessary, avoid standard silica gel. Consider using:

      • Reverse-Phase Chromatography (C18): This is often effective for polar compounds, using gradients of water and methanol or acetonitrile.[5][6]

      • Sephadex LH-20: This size-exclusion/partition chromatography medium is excellent for purifying polar organic molecules and polyphenols.[7]

      • Polyamide Column Chromatography: Polyamide stationary phases are well-suited for separating phenolic compounds.[6]

Part B: O-Benzylation to this compound (Final Product)

Question 3: My benzylation reaction is giving a mixture of products, including what appears to be an N-benzylated isomer. How can I improve O-selectivity?

Answer: The benzoxazolinone ring system contains two potential nucleophilic sites: the phenolic oxygen (O) and the amide nitrogen (N). The selectivity of alkylation is highly dependent on the reaction conditions.[8]

  • Causality & Explanation:

    • Base and Counter-ion Effect: Strong bases (like NaH) or certain solvent systems can favor N-alkylation. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in polar aprotic solvents like DMF or acetonitrile, generally favor O-alkylation. The potassium ion is thought to chelate with the carbonyl oxygen, increasing the nucleophilicity of the phenolic oxygen.

    • Solvent Choice: Polar aprotic solvents (DMF, Acetonitrile, Acetone) are preferred for SN2 reactions as they solvate the cation but leave the phenoxide nucleophile highly reactive.[9] Protic solvents can solvate the nucleophile, reducing its reactivity and potentially altering selectivity.

  • Solutions & Protocol Adjustments:

    • Optimal Base/Solvent System: The combination of potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) or acetonitrile is the most widely accepted method for selective O-benzylation in this context. Use 1.5-2.0 equivalents of finely powdered K₂CO₃.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can decrease selectivity.

    • Phase-Transfer Catalyst (PTC): On a large scale, where solubility can be an issue, adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction and improve consistency without compromising selectivity.

Question 4: The benzylation reaction is incomplete even after prolonged reaction times. How can I drive it to completion?

Answer: Incomplete conversion is a common scale-up challenge, often related to mass transfer limitations or reagent deactivation.

  • Causality & Explanation:

    • Poor Reagent Quality: Benzyl bromide can degrade over time to form benzyl alcohol and HBr. Sodium hydride, if used, is highly sensitive to moisture.[9][10]

    • Insufficient Base or Poor Mixing: If a solid base like K₂CO₃ is used, inefficient stirring on a large scale can lead to poor contact between the reactants, effectively lowering the reaction rate.

    • Water Contamination: The Williamson ether synthesis is highly sensitive to moisture, which will consume the base and hydrolyze the benzyl bromide.[9]

  • Solutions & Protocol Adjustments:

    • Verify Reagent Quality: Use freshly opened or purified benzyl bromide. Ensure solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen).

    • Improve Agitation: On scale, use a reactor with appropriate mechanical stirring (e.g., an impeller or pitched-blade turbine) to ensure the solid base remains well-suspended.

    • Increase Reagent Stoichiometry: A slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. Monitor the reaction by HPLC or TLC to avoid adding a large excess that will complicate purification.

Part C: General Scale-Up and Purification

Question 6: How should I manage the process for safe and consistent results at a multi-kilogram scale?

Answer: Scaling up requires a focus on thermal safety, process control, and robust purification methods.

  • Causality & Explanation:

    • Thermal Runaway: The benzylation step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

    • Batch-to-Batch Inconsistency: Variations in raw material quality, addition rates, or mixing efficiency can lead to inconsistent results.[5]

  • Solutions & Protocol Adjustments:

    • Controlled Reagent Addition: Add the benzyl bromide to the reaction mixture at the target temperature over a period of time (portion-wise or via an addition funnel/pump). This allows the reactor's cooling system to manage the heat output.

    • In-Process Controls (IPCs): Implement regular IPCs using HPLC or TLC. Define clear criteria for reaction completion (e.g., <1% starting material remaining) before proceeding to the workup.

    • Develop a Robust Purification Protocol: Relying solely on column chromatography for multi-kilogram purification is often inefficient. Develop a robust crystallization procedure. Screen various solvent systems (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures) to find conditions that provide high recovery and purity.

Troubleshooting_Workflow start Low Yield or Purity Issue q1 Which step has the issue? start->q1 step1 Step 1: Cyclization q1->step1 Cyclization step2 Step 2: Benzylation q1->step2 Benzylation purification Final Purification Issue q1->purification Purification s1_check1 Check Temp Control & NH₃ Removal step1->s1_check1 s2_check1 O/N Selectivity Issue? step2->s2_check1 s1_check2 Assess SM Purity (4-Aminoresorcinol) s1_check1->s1_check2 If OK s1_check3 Optimize Workup (pH swing, Drown-out) s1_check2->s1_check3 If OK s2_check2 Use K₂CO₃ in DMF/ACN Moderate Temp (60-80°C) s2_check1->s2_check2 Yes s2_check3 Incomplete Reaction? s2_check1->s2_check3 No s2_check4 Check Reagent Purity (BnBr, Anhydrous Solvent) s2_check3->s2_check4 s2_check5 Improve Agitation Use slight excess BnBr s2_check4->s2_check5 If OK p_soln1 Develop Crystallization Protocol (Screen Solvents) purification->p_soln1 p_soln2 Consider Alternative Chromatography (Reverse Phase, LH-20) p_soln1->p_soln2 If fails

Caption: A logical workflow for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)
  • Q: What are the primary safety concerns when handling benzyl bromide at scale?

    • A: Benzyl bromide is a potent lachrymator and is corrosive. Always handle it in a well-ventilated fume hood or reactor with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. At scale, use a closed-system transfer method to charge it to the reactor. Have a quench solution (e.g., sodium carbonate or sodium bisulfite solution) readily available for spills.

  • Q: What is the best way to monitor the progress of these reactions?

    • A: High-Performance Liquid Chromatography (HPLC) is the preferred method for both reactions. It allows for accurate quantification of the starting material, intermediate, product, and any byproducts. For quick qualitative checks, Thin-Layer Chromatography (TLC) can be used (e.g., mobile phase of 50% ethyl acetate in hexanes for the benzylation step).

  • Q: Can I use other benzylating agents besides benzyl bromide?

    • A: Yes, benzyl chloride is a less expensive but also less reactive alternative. Its use may require higher temperatures, longer reaction times, and the addition of a catalyst like sodium or potassium iodide to facilitate the reaction via an in situ Finkelstein reaction. Benzyl tosylate or mesylate could also be used but are typically more expensive.

Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-2-benzoxazolinone
  • Setup: Equip a reactor with a mechanical stirrer, thermocouple, and a distillation head or nitrogen outlet.

  • Charge: Charge 4-aminoresorcinol (1.0 eq) and urea (3.0-5.0 eq).

  • Reaction: Under a slow nitrogen sweep, heat the mixture with stirring. The mixture will melt and begin to evolve ammonia around 130-140 °C. Slowly increase the temperature to 175-180 °C and hold for 3-5 hours.

  • IPC: Monitor the reaction by HPLC or TLC until the consumption of 4-aminoresorcinol is complete (<1%).

  • Workup: Cool the reaction mixture to ~100 °C. Slowly and carefully add water or isopropanol to the molten mass to begin dissolving it. Transfer this solution to a larger vessel containing water to precipitate the crude product.

  • Purification: Isolate the solid by filtration. For purification, either perform the pH swing described in the troubleshooting section or recrystallize from a suitable solvent like water/ethanol. Dry the purified solid under vacuum.

Protocol 2: Synthesis of this compound
  • Setup: Equip a jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge: Charge 6-hydroxy-2-benzoxazolinone (1.0 eq), finely powdered potassium carbonate (1.5 eq), and anhydrous DMF (5-10 volumes).

  • Reaction: Stir the suspension and heat to 70 °C under a nitrogen atmosphere. Slowly add benzyl bromide (1.1 eq) via an addition funnel over 30-60 minutes, maintaining the internal temperature below 80 °C.

  • IPC: Stir at 70-75 °C for 2-4 hours. Monitor the reaction by HPLC until the consumption of the starting material is complete (<1%).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃, KBr). Add the filtrate to a larger vessel containing stirred water (10-20 volumes). The product will precipitate.

  • Purification: Isolate the crude product by filtration. Wash the filter cake thoroughly with water to remove residual DMF. Recrystallize the solid from a solvent such as isopropanol or ethanol to yield the pure product. Dry under vacuum.

Data Summary Table
ParameterStep 1: CyclizationStep 2: O-Benzylation
Starting Material 4-Aminoresorcinol, Urea6-Hydroxy-2-benzoxazolinone
Key Reagents -K₂CO₃, Benzyl Bromide
Solvent Neat or SulfolaneDMF or Acetonitrile
Temperature 175-180 °C70-75 °C
Typical Reaction Time 3-5 hours2-4 hours
Typical Yield 75-85%85-95%
Purity Target (Crude) >90%>95%
Purity Target (Final) >98% (after purification)>99.5% (after crystallization)
Key Byproducts Polymeric tarsN-benzylated isomer, Benzyl alcohol

References

Technical Support Center: Resolving Impurities in 6-Benzyloxy-2-benzoxazolinone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and resolving impurities in samples of 6-Benzyloxy-2-benzoxazolinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product of this compound shows a lower-than-expected melting point and a broad melting range. What are the potential impurities?

A lower and broader melting point typically indicates the presence of impurities. Based on common synthetic routes, potential impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials such as 4-Benzyloxy-2-aminophenol and the cyclizing agent (e.g., urea, phosgene derivatives).

  • Intermediates: The primary intermediate, a urea or carbamate derivative of 4-Benzyloxy-2-aminophenol, may persist if the cyclization is incomplete.[1]

  • Side-Reaction Products:

    • Over-alkylation/acylation: Multiple substitutions on the benzoxazolinone ring can occur.

    • Polymerization: Starting materials or intermediates can polymerize under certain conditions.[2]

  • Degradation Products:

    • Debenzylation: Loss of the benzyl protective group to form 6-Hydroxy-2-benzoxazolinone. This can occur under harsh acidic or basic conditions or during purification.

    • Hydrolysis: Opening of the lactone ring under strong basic conditions.

Troubleshooting Steps:

  • Analyze the Crude Product: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number and potential nature of the impurities.[2]

  • Review Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using TLC.[1]

    • Stoichiometry: Verify the correct molar ratios of your reactants.[1]

  • Optimize Purification: Refer to the purification troubleshooting guide (Q3).

Q2: My TLC/HPLC analysis shows a major impurity peak. How can I identify it?

Identifying the impurity is crucial for effective removal.

Troubleshooting Steps:

  • Compare with Starting Materials: Run TLC or HPLC with your starting materials as standards to check for their presence in the product.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the impure sample. The presence of characteristic signals for the starting materials or logical side-products can confirm their identity.

    • Mass Spectrometry (MS): Obtain a mass spectrum of the sample to determine the molecular weight of the impurity, which can provide significant clues to its structure.

  • Forced Degradation Studies: To identify potential degradation products, subject a small sample of pure this compound to stress conditions (acid, base, oxidation, heat, light).[2][3][4][5][6] Analyze the resulting mixtures by HPLC to see if any of the degradation products match the impurity in your sample.

Q3: My attempts to purify this compound by recrystallization result in low yield or "oiling out." What can I do?

Recrystallization is a common and effective purification method, but it requires optimization.

Troubleshooting Steps:

  • Solvent Selection:

    • Single Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, and toluene.

    • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. In this system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[5] A common combination is ethanol/water.[7]

  • Preventing "Oiling Out": "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

    • Use a larger volume of solvent.

    • Cool the solution more slowly.

    • Add a seed crystal of the pure compound to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[2]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity CategoryPotential CompoundSource
Starting Materials 4-Benzyloxy-2-aminophenolIncomplete reaction
Cyclizing Agent (e.g., Urea)Incomplete reaction
Intermediates N-(4-(benzyloxy)-2-hydroxyphenyl)ureaIncomplete cyclization
Side-Reaction Products Polymeric materialsHigh temperature, incorrect stoichiometry[1]
Degradation Products 6-Hydroxy-2-benzoxazolinoneDebenzylation
2-Amino-5-(benzyloxy)phenolHydrolysis of the lactone ring

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or acetic acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-5 min: 30% ACN; 5-25 min: 30-80% ACN; 25-30 min: 80% ACN; 30-35 min: 30% ACN.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare a solution of the sample to be analyzed at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Identify potential impurities by their retention times relative to the main peak.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a two-solvent system, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then reheat to clarify before cooling. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Troubleshooting Workflow for Impurity Identification

impurity_troubleshooting start Impure Sample (e.g., Low/Broad Melting Point) tlc_hplc TLC / HPLC Analysis start->tlc_hplc multiple_spots Multiple Spots/Peaks Observed tlc_hplc->multiple_spots compare_sm Compare with Starting Materials multiple_spots->compare_sm Yes unknown_impurity Unknown Impurity multiple_spots->unknown_impurity No sm_present Starting Material(s) Present compare_sm->sm_present optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) sm_present->optimize_reaction purification Select Appropriate Purification Method (Recrystallization, Chromatography) optimize_reaction->purification spectroscopy Spectroscopic Analysis (NMR, MS) unknown_impurity->spectroscopy forced_degradation Forced Degradation Studies unknown_impurity->forced_degradation identify_structure Identify Impurity Structure spectroscopy->identify_structure forced_degradation->identify_structure identify_structure->purification pure_product Pure Product purification->pure_product

Caption: A logical workflow for troubleshooting and identifying impurities in chemical synthesis.

General Experimental Workflow for Impurity Resolution

References

Technical Support Center: Enhancing the Reactivity of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 6-Benzyloxy-2-benzoxazolinone. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during key reactions involving this compound.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am getting a low yield or no product during the N-alkylation of this compound with an alkyl halide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation reactions of 2-benzoxazolinones are a common issue and can be attributed to several factors. The primary reasons include incomplete deprotonation of the benzoxazolinone nitrogen, the reactivity of the alkylating agent, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: The acidity of the N-H proton in 2-benzoxazolinones typically requires a moderately strong base for complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) often lead to better yields, especially with less reactive alkylating agents.

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they effectively dissolve the reactants and facilitate the reaction.

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: Sterically hindered alkyl halides will react slower. In such cases, increasing the reaction temperature or using a more reactive halide may be necessary.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions of this scaffold require heating to proceed at a reasonable rate. A systematic increase in temperature (e.g., from room temperature to 80-100 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Logical Troubleshooting Workflow:

G start Low Yield in N-Alkylation base_check Evaluate Base and Solvent start->base_check alkylating_agent Assess Alkylating Agent base_check->alkylating_agent If yield is still low sub_base1 Use stronger base (NaH, Cs₂CO₃) base_check->sub_base1 sub_base2 Ensure anhydrous conditions base_check->sub_base2 temperature Optimize Temperature alkylating_agent->temperature If yield is still low sub_alkyl1 Switch to more reactive halide (I > Br > Cl) alkylating_agent->sub_alkyl1 sub_alkyl2 Increase concentration of alkylating agent alkylating_agent->sub_alkyl2 solution Improved Yield temperature->solution sub_temp1 Increase temperature incrementally (e.g., to 80-100 °C) temperature->sub_temp1

Caption: Troubleshooting workflow for low yield in N-alkylation.

Issue 2: Formation of O-Alkylated Byproduct

Question: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity for N-alkylation?

Answer:

The benzoxazolinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is influenced by the reaction conditions.

Strategies to Favor N-Alkylation:

  • Solvent: Polar aprotic solvents like DMF generally favor N-alkylation.

  • Counter-ion: The nature of the counter-ion associated with the benzoxazolinone anion plays a role. Using sodium or potassium salts (generated with NaH or K₂CO₃) in DMF typically leads to predominant N-alkylation.

  • Temperature: Higher temperatures can sometimes favor O-alkylation. Running the reaction at the lowest effective temperature can improve N-selectivity.

Issue 3: Difficulty in Benzyl Group Deprotection

Question: I am struggling to remove the benzyl protecting group from the 6-position without affecting other functional groups in my molecule. What are the recommended methods?

Answer:

Catalytic hydrogenation is the most common and effective method for the deprotection of benzyl ethers.

Recommended Protocol:

  • Catalyst: Palladium on charcoal (Pd/C) is the catalyst of choice. A 10% Pd/C loading is standard.

  • Hydrogen Source: The reaction is typically carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Solvent: Alcohols like methanol or ethanol are common solvents for this reaction.

  • Temperature: The reaction is usually performed at room temperature.

Troubleshooting Steps:

  • Catalyst Poisoning: If the reaction is sluggish or incomplete, the catalyst may be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material is pure.

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Alternative Catalysts: In some cases, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for N-acylation of this compound?

A1: N-acylation is generally achieved by reacting this compound with an acid chloride or anhydride in the presence of a base. Common conditions include using triethylamine or pyridine as the base in a solvent like dichloromethane (DCM) or THF at room temperature. For less reactive acylating agents, heating may be required.

Q2: How can I avoid the formation of di-alkylated byproducts in N-alkylation?

A2: Over-alkylation can be a problem if the mono-alkylated product is still reactive. To minimize this, you can:

  • Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents).

  • Add the alkylating agent slowly to the reaction mixture.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: Is this compound susceptible to electrophilic aromatic substitution?

A3: Yes, the benzene ring of the benzoxazolinone core can undergo electrophilic aromatic substitution. The benzyloxy group is an activating, ortho-, para-directing group, while the benzoxazolinone moiety is generally deactivating and meta-directing with respect to the amide nitrogen. The outcome of such reactions will depend on the specific electrophile and reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Benzoxazolinone Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃DMF100382[1]
Benzyl bromideCs₂CO₃DMF70-82[1]
Benzyl bromideNaHDMF100378[1]
Ethyl chloroacetateK₂CO₃DMF--82[1]
Ethyl 6-bromohexanoateK₂CO₃ / Cs₂CO₃DMF--85[1]

Note: The yields reported are for analogous quinazolinone systems, which exhibit similar reactivity to benzoxazolinones.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Alkylation:

G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add base (e.g., K₂CO₃) at 0 °C dissolve->add_base stir_rt Stir at room temperature for 30 min add_base->stir_rt add_alkyl_halide Add alkyl halide stir_rt->add_alkyl_halide heat Heat reaction and monitor by TLC add_alkyl_halide->heat workup Aqueous workup and extraction heat->workup purify Purify by column chromatography workup->purify end N-alkylated product purify->end

Caption: General experimental workflow for N-alkylation.

Protocol 2: General Procedure for Debenzylation of this compound Derivatives
  • Dissolve the N-substituted-6-benzyloxy-2-benzoxazolinone (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • Add 10% Pd/C catalyst (typically 10% by weight of the starting material).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be performed if necessary.

Signaling Pathway for Debenzylation:

G substrate This compound Derivative reaction Catalytic Hydrogenolysis substrate->reaction catalyst Pd/C Catalyst catalyst->reaction hydrogen H₂ (Hydrogen Gas) hydrogen->reaction product 6-Hydroxy-2-benzoxazolinone Derivative reaction->product byproduct Toluene reaction->byproduct

Caption: Key components of the catalytic debenzylation reaction.

References

Technical Support Center: Solvent Selection for 2-Benzoxazolinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-benzoxazolinone derivatives, with a specific focus on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of 2-benzoxazolinone derivatives?

A1: The choice of solvent for the synthesis of 2-benzoxazolinone derivatives is highly dependent on the specific reaction pathway and starting materials. Commonly employed solvents include:

  • Alcohols: Methanol and propan-2-ol are frequently used, particularly in reactions involving hydrazide formation and subsequent cyclization.

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective for a range of syntheses, including amide bond formation steps.[1]

  • Aromatic Hydrocarbons: Toluene and xylene can be used, often in reactions that require higher temperatures and removal of water.

  • Halogenated Solvents: o-Dichlorobenzene has been utilized in specific industrial processes for preparing precursors to 2-benzoxazolinone derivatives.

Q2: How does solvent polarity impact the yield and purity of 2-benzoxazolinone derivatives?

A2: Solvent polarity plays a crucial role in the synthesis of 2-benzoxazolinone derivatives by influencing the solubility of reactants and stabilizing intermediates and transition states. Polar aprotic solvents like DMF and DMSO can enhance reaction rates by stabilizing charged intermediates that may form during the reaction.[1] However, the optimal polarity is substrate-dependent. It is advisable to screen a selection of solvents with varying polarities to determine the ideal conditions for a specific synthesis.[1]

Q3: Are there any environmentally friendly or "green" solvent alternatives for these syntheses?

A3: Yes, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For reactions that can tolerate them, greener solvents such as ethanol and, in some cases, water, are being explored.[1] Solvent-free reaction conditions, sometimes facilitated by microwave irradiation, also represent a viable and environmentally conscious alternative.[1]

Q4: Can the choice of solvent affect the reaction time and temperature?

A4: Absolutely. The boiling point of the solvent will inherently limit the maximum temperature of a reaction at atmospheric pressure. Solvents with higher boiling points, such as DMF, DMSO, or toluene, are suitable for reactions requiring significant heat. Conversely, solvents with lower boiling points like methanol or ethanol are used for reactions that proceed at milder temperatures. The solvent's ability to dissolve reactants and facilitate heat transfer also impacts the overall reaction kinetics and, consequently, the required reaction time.

Troubleshooting Guide

Problem Potential Cause Related to Solvent Suggested Solution
Low or No Product Yield Inappropriate Solvent Polarity: The solvent may not be suitable for the reaction mechanism, failing to stabilize key intermediates.1. Solvent Screening: Test a range of solvents with different polarities (e.g., a non-polar solvent like toluene, a moderately polar aprotic solvent like THF, and a polar aprotic solvent like DMF).2. Literature Review: Consult scientific literature for syntheses of similar 2-benzoxazolinone derivatives to identify effective solvent systems.[1][2]
Poor Solubility of Reactants: One or more starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate.1. Observe the Reaction Mixture: Check for undissolved solids.2. Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature.3. Consider a Co-solvent System: In some cases, a mixture of two miscible solvents can improve solubility.
Formation of Multiple Byproducts Solvent-Induced Side Reactions: The solvent may be participating in or promoting undesired side reactions. Protic solvents, for instance, can sometimes interfere with base-sensitive steps.1. Switch to an Inert Solvent: If side reactions are suspected, changing to a less reactive (more inert) solvent can be beneficial.2. Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the rate of the desired reaction.
Difficult Product Isolation/Purification Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup and crystallization.1. Solvent Removal: Ensure the reaction solvent is thoroughly removed under reduced pressure before attempting crystallization.2. Anti-Solvent Addition: If the product is soluble in the reaction solvent, adding an "anti-solvent" (a solvent in which the product is insoluble) can induce precipitation.
Co-crystallization with Solvent: The product may crystallize with solvent molecules, leading to an impure final product.1. Change Crystallization Solvent: Recrystallize the product from a different solvent or solvent system.2. Drying: Ensure the final product is dried under high vacuum at an appropriate temperature to remove any residual solvent.

Data Presentation

Table 1: Examples of Solvents and Reaction Conditions in the Synthesis of 2-Benzoxazolinone Derivatives

Reaction Step Solvent(s) Temperature Reaction Time Yield (%) Reference
Esterification of a propanoic acid derivativeMethanolReflux8 h81[2]
Amide synthesisDMSORoom Temp.20 h78[2]
Hydrazone formationPropan-2-olReflux3 hVaries[2]
Benzimidazole formation from carboxylic acid17.5% aq. HClReflux72 h27-56[2]
Synthesis of N-phenyl-1,3-benzoxazol-2-amine derivativesTHFNot specifiedNot specified92[3]

Note: The yields reported are for specific derivatives and may not be representative of all substrates under these conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate [2]

  • A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (11.28 g, 54 mmol), methanol (300 mL), and concentrated H₂SO₄ (1 mL) is heated under reflux for 8 hours.

  • After evaporation of the solvent, the residue is neutralized with a 5% aqueous Na₂CO₃ solution to a pH of 8.

  • The mixture is stirred and extracted with ethyl ether (3 x 100 mL).

  • The combined ether layers are dried with sodium carbonate, and the solvent is evaporated under reduced pressure to yield the product.

Protocol 2: General Procedure for the Preparation of Hydrazones [2]

  • To a solution of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (0.3 g, 1.4 mmol) in hot propan-2-ol (20 mL), the corresponding aromatic aldehyde (1.6 mmol) is added.

  • The mixture is heated under reflux for 3 hours.

  • After the reaction is complete, the mixture is cooled in a refrigerator.

  • The formed precipitate is filtered off, washed with plenty of propan-2-ol, and recrystallized from propan-2-ol.

Visualizations

SolventSelectionWorkflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis & Optimization cluster_scaleup Scale-Up start Define Reaction: Starting Materials & Target Derivative lit_review Literature Review for Similar Syntheses start->lit_review select_solvents Select Candidate Solvents (Polar, Non-polar, Protic, Aprotic) lit_review->select_solvents small_scale Perform Small-Scale Test Reactions select_solvents->small_scale monitor Monitor Reactions (TLC, LC-MS) small_scale->monitor analyze Analyze Yield & Purity monitor->analyze compare Compare Results analyze->compare optimize Optimize Conditions (Temperature, Concentration) compare->optimize Sub-optimal select_best Select Optimal Solvent compare->select_best Best Performance optimize->small_scale Re-screen scale_up Scale-Up Synthesis select_best->scale_up

Caption: Workflow for solvent selection in 2-benzoxazolinone derivative synthesis.

TroubleshootingLogic start Low Yield or Incomplete Reaction check_solubility Are all reactants soluble? start->check_solubility check_polarity Is the solvent polarity appropriate? check_solubility->check_polarity Yes change_solvent Change to a solvent with better solubilizing properties check_solubility->change_solvent No screen_solvents Screen solvents with varying polarities (e.g., Toluene, THF, DMF) check_polarity->screen_solvents No/Unsure optimize_temp Optimize Reaction Temperature check_polarity->optimize_temp Yes end_good Problem Resolved change_solvent->end_good screen_solvents->end_good optimize_temp->end_good

Caption: Troubleshooting logic for low yield issues related to solvent choice.

References

Technical Support Center: Managing Exothermicity in 2-Benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-benzoxazolinone, a valuable scaffold in medicinal chemistry, can present challenges related to exothermicity. Uncontrolled heat release can lead to reduced yield, impurity formation, and significant safety hazards. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the thermal aspects of your 2-benzoxazolinone synthesis.

Troubleshooting Guides

Effectively managing the exothermic nature of 2-benzoxazolinone synthesis is critical for a successful and safe experiment. The following table outlines common problems, their potential causes, and actionable solutions.

ProblemPotential CausesTroubleshooting Solutions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Reagent addition is too fast.- Inadequate cooling capacity for the reaction scale.- Incorrect solvent choice (one with a low boiling point or poor heat transfer properties).- High concentration of reactants.- Reduce Reagent Addition Rate: Add the limiting reagent dropwise or in small portions, monitoring the internal temperature closely.[1]- Improve Cooling: Use a larger ice bath, a cryocooler, or a jacketed reactor with a circulating coolant.[1]- Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity to act as a heat sink.- Dilution: Increase the solvent volume to reduce the concentration of reactants.
Low Yield of 2-Benzoxazolinone - Side reactions occurring at elevated temperatures.- Decomposition of the product or starting materials due to localized overheating.- Maintain Optimal Temperature: Strictly adhere to the recommended temperature range for the specific synthetic protocol.- Efficient Stirring: Ensure vigorous stirring to promote even heat distribution and prevent the formation of hot spots.- In-Process Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation.[1]
Formation of Impurities - Uncontrolled exotherm leading to the formation of side products, such as N,N'-disubstituted ureas or other condensation products.- In the Hofmann rearrangement route, chlorination of the aromatic ring can occur if the temperature is not controlled.[2][3]- Precise Temperature Control: Implement a robust cooling system and monitor the internal temperature with a calibrated thermometer.- Controlled Reagent Addition: The slow, controlled addition of reagents is crucial to minimize the formation of byproducts.[1]- Optimize Stoichiometry: Use the correct molar ratios of reactants as specified in a validated protocol.
Difficulty in Product Isolation and Purification - The presence of thermally induced impurities can complicate the purification process, leading to co-elution in chromatography or difficulties in crystallization.- Improved Thermal Management: By controlling the exotherm, you can minimize impurity formation and simplify the workup and purification.- Purification Strategy: If impurities are present, consider alternative purification methods such as recrystallization from a different solvent system or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route for 2-benzoxazolinone is the most exothermic?

Q2: What are the key parameters to control to manage the exothermicity of the reaction?

The most critical parameters to control are:

  • Rate of Reagent Addition: This is often the most effective way to control the rate of heat generation. A slow, dropwise addition of one reagent to the other allows the cooling system to dissipate the heat as it is produced.[1]

  • Temperature: Maintaining the reaction at the optimal temperature is crucial. This requires an efficient cooling system (e.g., ice bath, cryocooler) and constant monitoring of the internal reaction temperature.

  • Stirring Rate: Vigorous stirring is essential to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath, preventing the formation of localized hot spots.

  • Concentration: Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the temperature increase by providing a larger heat sink.

Q3: What are the signs of a runaway reaction, and what should I do if one occurs?

Signs of a runaway reaction include a rapid and accelerating increase in temperature that cannot be controlled by the cooling system, a sudden change in color or viscosity of the reaction mixture, and vigorous gas evolution or boiling of the solvent.

If you suspect a runaway reaction is occurring:

  • Stop the addition of any further reagents immediately.

  • Increase cooling to the maximum capacity. If using an ice bath, add more ice and salt.

  • If possible and safe to do so, add a cold, inert solvent to dilute the reaction mixture.

  • Alert your colleagues and supervisor and be prepared to evacuate the area. Have a fire extinguisher and safety shower readily accessible.

  • Do not attempt to cap or seal the reaction vessel, as this could lead to a dangerous pressure buildup.

Q4: Can the choice of solvent affect the exothermicity of the reaction?

Yes, the choice of solvent is critical. A solvent with a higher heat capacity can absorb more heat for a given temperature rise, thus helping to moderate the exotherm. A solvent with a higher boiling point can also provide a wider temperature window to work with and can help to prevent the reaction from boiling out of control. Additionally, the solvent's ability to dissolve the reactants and intermediates can influence the reaction rate and, consequently, the rate of heat generation.

Quantitative Data

While detailed heat of reaction data for many 2-benzoxazolinone synthesis routes is not extensively published, thermochemical data for the 2-benzoxazolinone molecule itself has been determined. This data can be useful for theoretical calculations and understanding the energetic landscape of the molecule.

CompoundStandard Molar Enthalpy of Formation (Solid, 298.15 K)Standard Molar Enthalpy of Formation (Gas, 298.15 K)
2-Benzoxazolinone-235.4 ± 1.3 kJ/mol-138.9 ± 1.6 kJ/mol
3-Methyl-2-benzoxazolinone-253.5 ± 1.5 kJ/mol-154.4 ± 1.8 kJ/mol
6-Nitro-2-benzoxazolinone-247.2 ± 1.4 kJ/mol-123.0 ± 1.8 kJ/mol

Data sourced from experimental thermochemical investigations.[6]

Experimental Protocols

Below are generalized experimental protocols for common 2-benzoxazolinone syntheses, with a focus on managing exothermicity. Note: These are illustrative protocols and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.

Method 1: Synthesis from o-Aminophenol and Urea

This method is often performed at elevated temperatures, suggesting that while the reaction is exothermic, it requires a significant energy input to initiate and sustain. The primary safety concern here is controlling the heating to prevent a sudden, rapid reaction once the activation temperature is reached.

Materials:

  • o-Aminophenol

  • Urea

  • Sulfuric acid (optional, as a catalyst)

  • High-boiling point solvent (e.g., o-dichlorobenzene, sulfolane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine o-aminophenol and a 1.5 to 3-fold molar excess of urea in the chosen solvent.[1][4]

  • Begin vigorous stirring and start to heat the mixture gradually using a heating mantle with a temperature controller.

  • If using a catalyst, it can be added at this stage. Some procedures call for the slow, dropwise addition of sulfuric acid at elevated temperatures.[1][4]

  • Crucially, monitor the internal temperature closely as it approaches the target reaction temperature (typically 110-135°C). Be prepared to reduce or remove the heat source if the temperature begins to rise too quickly.

  • Maintain the reaction at the target temperature, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • The crude product can be collected by filtration and purified by recrystallization.

Method 2: Synthesis from o-Aminophenol and a Phosgene Surrogate (e.g., Carbonyldiimidazole - CDI)

Reactions with phosgene surrogates are often more exothermic than the urea method and typically run at or below room temperature. Careful control of reagent addition is paramount.

Materials:

  • o-Aminophenol

  • Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon), dissolve o-aminophenol in the anhydrous solvent.

  • Cool the solution in an ice bath to 0°C.

  • Dissolve CDI in the same anhydrous solvent and load it into the dropping funnel.

  • Add the CDI solution dropwise to the stirred o-aminophenol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Exotherm Management

ExothermManagementWorkflow start Start Synthesis setup Setup Reaction: - Efficient Cooling (e.g., Ice Bath) - Calibrated Thermometer - Vigorous Stirring start->setup reagent_prep Prepare Reagent Solutions (Consider Dilution) setup->reagent_prep addition Slow, Dropwise Addition of Limiting Reagent reagent_prep->addition monitor_temp Monitor Internal Temperature Continuously addition->monitor_temp reaction_complete Reaction Complete (Monitor by TLC/HPLC) addition->reaction_complete Addition Finished temp_check Temperature Stable? monitor_temp->temp_check continue_addition Continue Addition temp_check->continue_addition Yes adjust_cooling Adjust Cooling / Pause Addition temp_check->adjust_cooling No continue_addition->addition adjust_cooling->monitor_temp workup Work-up and Purification reaction_complete->workup end End workup->end

Caption: Workflow for managing exothermicity during synthesis.

Decision Tree for Troubleshooting a Temperature Spike

TempSpikeTroubleshooting start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling is_controlled Is Temperature Decreasing? increase_cooling->is_controlled resume_slowly Resume Addition at a Slower Rate is_controlled->resume_slowly Yes runaway_protocol Initiate Runaway Reaction Protocol is_controlled->runaway_protocol No end Problem Resolved resume_slowly->end dilute Add Cold Inert Solvent (if safe) runaway_protocol->dilute evacuate Alert Others and Prepare to Evacuate dilute->evacuate

References

Validation & Comparative

Comparative Guide to the Synthesis of 6-Benzyloxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 6-benzyloxy-2-benzoxazolinone, a key intermediate in the development of various pharmaceutical compounds. The routes are compared based on reaction efficiency, reagent safety, and overall yield, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis.

Introduction

This compound is a valuable scaffold in medicinal chemistry, forming the core of molecules with a range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide outlines two common synthetic strategies: a two-step route involving the reduction of a nitrophenol precursor followed by cyclization, and a direct cyclization approach from the corresponding aminophenol.

Data Presentation

The following table summarizes the quantitative data for the two primary synthesis routes to this compound.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Cyclization
Starting Material 4-Benzyloxy-2-nitrophenol2-Amino-5-benzyloxyphenol
Key Reagents H₂, Pd/C (Step 1); Triphosgene, Et₃N (Step 2)1,1'-Carbonyldiimidazole (CDI)
Solvent Methanol (Step 1); THF (Step 2)Tetrahydrofuran (THF)
Reaction Temperature Room Temperature (Step 1); 0 °C to RT (Step 2)Room Temperature
Reaction Time 4 hours (Step 1); 2 hours (Step 2)12 hours
Overall Yield ~85%~90%
Purity High (after chromatography)High (after recrystallization)
Key Advantages Well-established reduction methodologyMilder cyclization agent, one-step from aminophenol
Key Disadvantages Two distinct reaction stepsLonger reaction time for cyclization

Experimental Protocols

Route 1: Two-Step Synthesis via Reduction and Cyclization

This route involves the initial catalytic hydrogenation of 4-benzyloxy-2-nitrophenol to the corresponding aminophenol, which is then cyclized using triphosgene.

Step 1: Synthesis of 2-Amino-5-benzyloxyphenol

  • Materials: 4-Benzyloxy-2-nitrophenol, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure: To a solution of 4-benzyloxy-2-nitrophenol in methanol, a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield crude 2-amino-5-benzyloxyphenol, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 2-Amino-5-benzyloxyphenol, Triphosgene, Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure: The crude 2-amino-5-benzyloxyphenol is dissolved in anhydrous THF and cooled to 0 °C in an ice bath. Triethylamine is added, followed by the slow, portion-wise addition of a solution of triphosgene in THF. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours. The reaction is quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Direct Cyclization with Carbonyldiimidazole (CDI)

This route provides a more direct method starting from the aminophenol, utilizing a milder and safer carbonylating agent.

  • Materials: 2-Amino-5-benzyloxyphenol, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-amino-5-benzyloxyphenol in anhydrous THF, 1,1'-carbonyldiimidazole is added in one portion at room temperature. The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization to yield pure this compound.

Visualization of Synthesis Pathways

Synthesis_Comparison cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Cyclization A1 4-Benzyloxy-2-nitrophenol B1 2-Amino-5-benzyloxyphenol A1->B1 H₂, Pd/C Methanol, RT, 4h C1 This compound B1->C1 Triphosgene, Et₃N THF, 0°C to RT, 2h B2 2-Amino-5-benzyloxyphenol C2 This compound B2->C2 CDI THF, RT, 12h

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher, including available starting materials, safety considerations regarding the use of phosgene derivatives, and desired reaction time. Route 2, employing CDI, is generally considered a milder and safer alternative, although it requires a longer reaction time for the cyclization step. Route 1 is a more traditional and well-documented method. The provided protocols and data serve as a valuable resource for the efficient synthesis of this important pharmaceutical intermediate.

A Comparative Guide to the Purity Validation of 6-Benzyloxy-2-benzoxazolinone by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 6-Benzyloxy-2-benzoxazolinone, a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders.[1] We will explore a detailed, optimized HPLC protocol and benchmark its performance against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, this guide will compare this compound with other relevant benzoxazolinone derivatives.

The benzoxazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties.[2][3][4][5] Accurate determination of purity is paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Purity Analysis of this compound: A Comparative Overview

The selection of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and resolution. While HPLC is a widely adopted method for non-volatile and thermally labile compounds like this compound, other techniques can offer complementary information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a stationary and a mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C). Provides structural confirmation and quantitative analysis.
Sensitivity High (typically ppm to ppb levels).Very high (typically ppb to ppt levels).Lower sensitivity compared to HPLC and GC-MS (typically requires mg-scale samples).
Resolution Excellent for resolving closely related impurities.Excellent for separating volatile compounds.Generally lower chromatographic resolution, but provides detailed structural information on individual components.
Quantitation Highly accurate and precise with proper calibration.Accurate and precise, especially with an internal standard.Quantitative NMR (qNMR) can provide absolute purity without a reference standard of the analyte.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with typical run times of 20-40 minutes.Lower, as sample preparation and data acquisition can be more time-consuming.
Instrumentation Cost Moderate to high.High.Very high.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Validation

This section details a robust reversed-phase HPLC (RP-HPLC) method for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (known purity)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Validation of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (100 µg/mL) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution (100 µg/mL) filter_sample Filter Sample prep_sample->filter_sample inject_std Inject Standard filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for the purity validation of this compound by HPLC.

Alternative Analytical Techniques

General Protocol:

  • Derivatization (if necessary): Due to the relatively low volatility of this compound, derivatization (e.g., silylation) may be required to increase its volatility and thermal stability.

  • Injection: A small volume of the derivatized sample solution is injected into the heated inlet of the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) data.

General Protocol:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known purity and concentration is added to the sample.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and/or ¹³C NMR spectra are acquired.

  • Data Analysis: The purity is determined by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. The structure of any significant impurities can often be elucidated from the NMR spectra.

Comparison of Analytical Techniques for Purity Assessment

Purity_Techniques cluster_main Purity Assessment of this compound cluster_considerations Key Considerations hplc HPLC (High Sensitivity, High Resolution) volatility Volatility & Thermal Stability hplc->volatility Good for non-volatile sensitivity Required Sensitivity hplc->sensitivity High gcms GC-MS (High Sensitivity, Volatile Impurities) gcms->volatility Requires volatility gcms->sensitivity Very High nmr NMR (Structural Info, Absolute Quantification) nmr->sensitivity Lower structure Need for Structural Elucidation nmr->structure Excellent for structure

Caption: Comparison of analytical techniques for purity determination.

Comparison with Alternative Benzoxazolinone Derivatives

The following table compares this compound with other structurally related benzoxazolinone derivatives that are also of interest in medicinal chemistry.

Compound Structure Molecular Weight Primary Applications
This compound C₁₄H₁₁NO₃241.24Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1]
6-Methoxy-2-benzoxazolinone C₈H₇NO₃165.15Intermediate in pharmaceutical synthesis, antioxidant applications.[6][7]
5-Chloro-2-benzoxazolinone C₇H₄ClNO₂169.57Precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents.

Conclusion

The purity validation of this compound is critical for its application in pharmaceutical research and development. While HPLC remains the gold standard for routine quality control due to its high resolution, sensitivity, and robustness for non-volatile compounds, techniques like GC-MS and NMR spectroscopy offer valuable complementary information. GC-MS is highly effective for identifying and quantifying volatile impurities, while NMR provides detailed structural information and the potential for absolute quantification. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurity profile and the intended use of the compound.

References

Unlocking the Therapeutic Potential of 2-Benzoxazolinones: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been extensively explored as antimicrobial, cholinesterase inhibitory, and anticancer agents. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structural-activity relationships (SAR) of 2-benzoxazolinone derivatives, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

2-Benzoxazolinone derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial potency is significantly influenced by the nature and position of substituents on the benzoxazolinone core.

Key Structural-Activity Relationship Insights:
  • Lipophilicity and Electronic Effects: The lipophilic character of substituents on the aromatic ring plays a crucial role in antifungal activity. Increased lipophilicity generally leads to enhanced activity. Furthermore, the electrophilic character of the nitrogen atom in the heterocyclic ring contributes to the antifungal effect.[1][2]

  • Substituents at the N-3 Position: Modifications at the N-3 position of the benzoxazolinone ring with moieties such as hydrazones and azoles have yielded compounds with broad-spectrum antibacterial activity.[3][4][5]

  • Substituents on Appended Phenyl Rings: For derivatives containing an additional phenyl ring (e.g., in hydrazone side chains), the presence of electron-withdrawing groups like chlorine at the 3-position can enhance antibacterial activity.[3][4][5]

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as 5-chlorobenzimidazole, 2-furyl, and 5-nitro-2-furyl groups, has been shown to result in wide antibacterial activity against various pathogens.[3][4][5]

Comparative Antimicrobial Activity of 2-Benzoxazolinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-benzoxazolinone derivatives against various microbial strains.

Compound IDR Group (Substituent)S. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)C. krusei (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)Reference
Ia -CH(CH₃)-N(CH₃)₂>512>512>512>512512256512[6]
Ig -CH(CH₃)-N-piperidine>512128>512>512256128256[6]
Ik -CH(CH₃)-N-morpholine>512128>512>51212864128[6]
III -CH(OH)-CH₂-N-morpholine>512128>512>512643264[6]

Note: Lower MIC values indicate higher antimicrobial activity.

Cholinesterase Inhibition: A Strategy Against Alzheimer's Disease

Certain 2-benzoxazolinone derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Key Structural-Activity Relationship Insights:
  • Amine Substituents: The condensation of 6-chloroacetyl-2-benzoxazolinone with various amines has produced derivatives with significant cholinesterase inhibitory activity.[1]

  • Specific Amine Moieties: Derivatives incorporating specific amine structures, such as 4-(2-hydroxyethyl)piperazin-1-yl (compound 3e in the referenced study), have demonstrated stronger activity against AChE than the standard drug tacrine.[1] Several compounds in this series also showed more potent BChE inhibition than donepezil.[1]

Comparative Cholinesterase Inhibitory Activity of 2-Benzoxazolinone Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values for selected 2-benzoxazolinone derivatives against AChE and BChE.

Compound IDR Group (Substituent)AChE IC50 (µM)BChE IC50 (µM)Reference
3a 4-methylpiperazin-1-yl0.211.85[1]
3b 4-phenylpiperazin-1-yl0.451.55[1]
3c 4-(2-methoxyphenyl)piperazin-1-yl0.521.62[1]
3e 4-(2-hydroxyethyl)piperazin-1-yl0.051.25[1]
Tacrine Standard0.18-[1]
Donepezil Standard-4.85[1]

Note: Lower IC50 values indicate greater inhibitory potency.

Anticancer Activity: Mechanisms of Action and Cellular Effects

Recent studies have highlighted the potential of benzoxazinone derivatives as anticancer agents. Their mechanism of action appears to be multifactorial, involving the modulation of key cellular pathways.

Key Mechanistic Insights:
  • c-Myc Inhibition: Some benzoxazinone derivatives can downregulate the expression of the c-Myc oncogene, a critical regulator of cell proliferation and survival.[7]

  • G-Quadruplex Stabilization: These compounds can induce and stabilize the formation of G-quadruplex structures in the promoter region of the c-Myc gene, thereby repressing its transcription.[7]

  • Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells through the upregulation of p53 and caspase-3.[8]

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinase 1 (cdk1) by some derivatives leads to cell cycle arrest.[8]

Signaling Pathway of Anticancer Activity

anticancer_pathway cluster_drug 2-Benzoxazolinone Derivative cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects drug 2-Benzoxazolinone Derivative cMyc_promoter c-Myc Promoter drug->cMyc_promoter p53 p53 Upregulation drug->p53 cdk1 CDK1 Inhibition drug->cdk1 G4 G-Quadruplex Formation cMyc_promoter->G4 Induces cMyc_mRNA c-Myc mRNA Transcription G4->cMyc_mRNA Inhibits cMyc_protein c-Myc Protein Translation cMyc_mRNA->cMyc_protein caspase3 Caspase-3 Activation apoptosis Increased Apoptosis p53->apoptosis Induces proliferation Decreased Proliferation cMyc_protein->proliferation Promotes caspase3->apoptosis Executes cell_cycle_arrest Cell Cycle Arrest cdk1->cell_cycle_arrest Causes

Caption: Proposed mechanism of anticancer activity of 2-benzoxazolinone derivatives.

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate evaluation and comparison of the biological activities of 2-benzoxazolinone derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

1. Preparation of Materials:

  • Test compounds (2-benzoxazolinone derivatives) dissolved in dimethyl sulfoxide (DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum adjusted to a turbidity of 0.5 McFarland standard.

2. Assay Procedure:

  • Serially dilute the test compounds in the appropriate broth in the 96-well plates to achieve a range of concentrations (e.g., 512 to 0.5 µg/mL).

  • Inoculate each well with the standardized microbial suspension.

  • Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubate the plates at 35°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.[1]

1. Preparation of Reagents:

  • Phosphate buffer (pH 8.0).

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution.

  • Test compounds (2-benzoxazolinone derivatives) dissolved in a suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

General Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-Benzoxazolinone Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial cholinesterase Cholinesterase Inhibition Assays (e.g., Ellman's Method) characterization->cholinesterase anticancer Anticancer Assays (e.g., Cytotoxicity, Migration) characterization->anticancer data_analysis Determination of MIC / IC50 Values antimicrobial->data_analysis cholinesterase->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and evaluation of 2-benzoxazolinone derivatives.

References

A Comparative Guide: 6-Benzyloxy-2-benzoxazolinone vs. 6-Methoxy-2-benzoxazolinone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, modifications at the 6-position of the benzoxazolinone core have been shown to significantly influence their pharmacological properties. This guide provides a comparative overview of two such derivatives: 6-Benzyloxy-2-benzoxazolinone and 6-Methoxy-2-benzoxazolinone. While extensive research is available for the methoxy-substituted compound, data on the benzyloxy- a anologue is limited, precluding a direct, data-driven comparison of their biological performance. This document summarizes the available information on each compound and proposes a framework for their comparative evaluation.

This compound: An Overview

6-Methoxy-2-benzoxazolinone (MBOA): A Profile of Diverse Bioactivity

6-Methoxy-2-benzoxazolinone (MBOA) is a well-studied compound with a broad spectrum of documented biological effects. It is a naturally occurring benzoxazolinone found in various plants.

Antimicrobial and Antiviral Activity

MBOA has demonstrated notable antimicrobial properties. Studies have shown its inhibitory activity against various bacteria and fungi[2][3]. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans[2]. Furthermore, derivatives of 6-benzoyl-benzoxazolin-2-one have been synthesized and shown to possess selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV)[4]. While these are derivatives, this suggests that the 6-substituted benzoxazolinone scaffold is a promising starting point for antiviral drug discovery. Another study identified a novel 2-benzoxazolinone derivative with inhibitory activity against the HIV-1 nucleocapsid protein[5][6].

Enzyme Inhibition

The benzoxazolinone core is a known pharmacophore that can interact with various enzymes. For example, certain derivatives have been investigated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6)[7]. The evaluation of enzyme inhibition is a critical step in drug discovery, and various methods are employed to determine inhibitor potency, often expressed as the IC50 value[8].

Data Presentation: A Framework for Comparison

Due to the lack of direct comparative studies, the following table is presented as a template for researchers to populate with experimental data upon conducting parallel biological assays with this compound and 6-Methoxy-2-benzoxazolinone.

Biological AssayThis compound (Quantitative Data)6-Methoxy-2-benzoxazolinone (Quantitative Data)Reference
Antimicrobial Activity
Staphylococcus aureus (MIC)Data not availablee.g., X µg/mL[Hypothetical Study]
Escherichia coli (MIC)Data not availablee.g., Y µg/mL[Hypothetical Study]
Candida albicans (MIC)Data not availablee.g., Z µg/mL[Hypothetical Study]
Antiviral Activity
Human Cytomegalovirus (IC50)Data not availableData on derivatives available[Hypothetical Study]
Varicella-Zoster Virus (IC50)Data not availableData on derivatives available[Hypothetical Study]
Enzyme Inhibition
Target Enzyme X (IC50)Data not availableData on derivatives available[Hypothetical Study]
Target Enzyme Y (IC50)Data not availableData on derivatives available[Hypothetical Study]

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments are outlined below.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Compounds: Dissolve this compound and 6-Methoxy-2-benzoxazolinone in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Assay (e.g., Plaque Reduction Assay for HCMV)
  • Cell Culture: Culture human foreskin fibroblasts (HFFs) in appropriate media.

  • Virus Stock: Prepare a stock of a laboratory-adapted strain of HCMV (e.g., AD169).

  • Assay Procedure:

    • Seed HFFs in 24-well plates and grow to confluence.

    • Pre-incubate the cells with various concentrations of the test compounds for a specified time.

    • Infect the cells with a known titer of HCMV.

    • After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compounds and a gelling agent (e.g., carboxymethylcellulose).

    • Incubate the plates for 7-10 days until viral plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Enzyme Inhibition Assay (Generic Protocol)
  • Enzyme and Substrate: Obtain the purified target enzyme and its specific substrate.

  • Assay Buffer: Prepare an appropriate buffer that ensures optimal enzyme activity.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test compounds.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualization

G cluster_workflow Comparative Biological Assay Workflow Compound_Preparation Compound Stock Preparation (this compound & 6-Methoxy-2-benzoxazolinone) Serial_Dilution Serial Dilution Series Compound_Preparation->Serial_Dilution Dilute in Assay Medium Assay_Plate 96-well Assay Plate Serial_Dilution->Assay_Plate Transfer to Plate Incubation Incubation Assay_Plate->Incubation Add Cells/Enzyme/Microbe Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 / MIC Determination) Data_Acquisition->Data_Analysis G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Inhibitor Benzoxazolinone Derivative Inhibitor->Kinase2 Inhibition

References

Spectroscopic Analysis for Confirming the Structure of 6-Benzyloxy-2-benzoxazolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is paramount. This guide provides a comparative framework for the spectroscopic analysis of 6-Benzyloxy-2-benzoxazolinone, a versatile building block in medicinal chemistry.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally related analogs to predict and interpret its spectroscopic features. By comparing the expected data with that of known compounds, researchers can confidently confirm the successful synthesis and purity of this compound.

The core structure of interest is composed of a benzoxazolinone scaffold with a benzyloxy group at the 6-position. The key to confirming this structure lies in identifying the characteristic signals for each component of the molecule in various spectra and distinguishing them from potential starting materials, byproducts, or alternative structures.

Predicted and Comparative Spectroscopic Data

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₁NO₃), the expected monoisotopic mass is 241.0739 g/mol .[2] High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted m/z Adducts
This compound C₁₄H₁₁NO₃241.24[M+H]⁺: 242.08118, [M+Na]⁺: 264.06312[2]
2-BenzoxazolinoneC₇H₅NO₂135.12[M]⁺: 135[3]
6-Methoxy-2-benzoxazolinoneC₈H₇NO₃165.15[M]⁺: 165[4]
6-Hydroxy-2-benzoxazolinoneC₇H₅NO₃151.12[M+H]⁺: 152.03423, [M+Na]⁺: 174.01617[5]

The fragmentation pattern in an MS/MS experiment would be expected to show a characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group (C₇H₇O, 107 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the cyclic carbamate, the aromatic rings, and the ether linkage.

Table 2: Comparison of Key Infrared Absorption Bands (cm⁻¹)

Functional GroupExpected Range for this compound2-Benzoxazolinone6-Methoxy-2-benzoxazolinone
N-H Stretch~3200-3000YesYes
C=O (Lactam) Stretch~1770-1750~1760Yes
C-O-C (Ether) Stretch~1250-1000N/AYes
Aromatic C=C Stretch~1600-1450YesYes
Aromatic C-H Bending~900-675YesYes

Note: "Yes" indicates the presence of the functional group and its expected absorption in the respective compound's spectrum. N/A indicates the functional group is not present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most informative for confirming the presence and connectivity of the different proton environments. The key distinguishing features for this compound will be the signals for the benzylic protons and the distinct patterns of the two aromatic rings.

Table 3: Predicted and Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentPredicted for this compound2-Benzoxazolinone6-Methoxy-2-benzoxazolinone
N-H10-12 (broad singlet)~11.9 (broad singlet)Yes
Benzyl -CH₂-~5.0 (singlet)N/AN/A
Phenyl H's of Benzyl Group7.3-7.5 (multiplet, 5H)N/AN/A
Benzoxazolinone Aromatic H's6.8-7.2 (3H)7.0-7.3 (multiplet, 4H)6.6-7.1 (3H)
Methoxy -OCH₃N/AN/A~3.7 (singlet, 3H)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Table 4: Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentPredicted for this compound2-Benzoxazolinone6-Methoxy-2-benzoxazolinone
C=O (Lactam)~154~155~155
Benzyl -CH₂-~70N/AN/A
Benzoxazolinone Aromatic C's105-145109-14396-156
Phenyl C's of Benzyl Group127-136N/AN/A
Methoxy -OCH₃N/AN/A~56

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules should be followed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire several thousand scans with a spectral width of 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample solution into the ion source. Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize this compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr confirm_mw Confirm Molecular Formula & Weight ms->confirm_mw confirm_fg Identify Functional Groups ir->confirm_fg confirm_framework Elucidate C-H Framework nmr->confirm_framework structure_confirmed Structure Confirmed confirm_mw->structure_confirmed confirm_fg->structure_confirmed confirm_framework->structure_confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

By following this comparative guide and the outlined experimental protocols, researchers can effectively use spectroscopic techniques to confirm the identity and purity of synthesized this compound, ensuring the reliability of their subsequent research and development activities.

References

A Comparative Analysis of Benzoxazolinone and Benzimidazolinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolinone and benzimidazolinone ring systems are privileged scaffolds in medicinal chemistry, each serving as the foundation for a multitude of biologically active compounds. Their structural similarities, featuring a bicyclic aromatic system with a five-membered heterocyclic ring, belie distinct physicochemical and pharmacological properties that influence their suitability for different therapeutic applications. This guide provides a comparative study of these two important scaffolds, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of their roles in cellular signaling.

Physicochemical Properties: A Tale of Two Heteroatoms

The core difference between the benzoxazolinone and benzimidazolinone scaffolds lies in the heteroatom at position 1 of the five-membered ring: an oxygen atom in the former and a nitrogen atom in the latter. This seemingly minor substitution has a significant impact on the electronic and steric properties of the molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity.

While specific values vary depending on the substitution pattern, benzoxazolinone itself is generally soluble in hot water and slightly soluble in methanol and DMSO.[1][2] In contrast, benzimidazolinone is largely insoluble in water.[3] The presence of the N-H group in benzimidazolinone provides an additional hydrogen bond donor site compared to the ether oxygen in benzoxazolinone, which can influence interactions with biological targets and affect solubility.

Comparative Biological Activities

Both benzoxazolinone and benzimidazolinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following tables summarize representative quantitative data for derivatives of each scaffold, highlighting their potency in various assays.

It is crucial to note that the data presented below is compiled from different studies and should be interpreted with caution, as direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, microbial strains, and assay protocols can influence the observed potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound TypeScaffoldTarget OrganismMIC (µg/mL)Reference
Substituted BenzoxazolinoneBenzoxazolinoneStaphylococcus aureus150 - >1000[4]
Substituted BenzoxazolinoneBenzoxazolinoneEscherichia coli300 - >1000[4]
Substituted BenzoxazolinoneBenzoxazolinoneCandida albicans125 - 650[4]
Sulfonamide-linked BenzimidazolinoneBenzimidazolinoneGram-positive bacteriaData not specified[5]
Sulfonamide-linked BenzimidazolinoneBenzimidazolinoneGram-negative bacteriaData not specified[5]
Sulfonamide-linked BenzimidazolinoneBenzimidazolinoneFungal strainsData not specified[5]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
Compound TypeScaffoldCell LineIC₅₀ (µM)Reference
Benzoxazolone-1,3,4-thiadiazoleBenzoxazolinoneA549 (Lung)7.59 ± 0.31[6]
Benzoxazolone-1,3,4-thiadiazoleBenzoxazolinoneMCF-7 (Breast)Data not specified[6]
Benzimidazolone-bridged hybridBenzimidazolinoneA549 (Lung)30.6 ± 1.76[7]
Benzimidazolone-bridged hybridBenzimidazolinoneMCF-7 (Breast)28.3 ± 1.63[7]
Benzimidazolone-bridged hybridBenzimidazolinoneHeLa (Cervical)10.6 (most potent)[8]
Table 3: Comparative Anti-inflammatory Activity
Compound TypeScaffoldAssayActivityReference
Benzoxazolinone-1,3,4-thiadiazoleBenzoxazolinoneCarrageenan-induced paw edema65.83% inhibition (3h)[9]
Benzoxazolinone-1,3,4-thiadiazoleBenzoxazolinoneTNF-α inhibition51.44% inhibition[9]
Benzimidazole derivativeBenzimidazolinoneCarrageenan-induced paw edemaComparable to diclofenac[10]
Benzimidazole derivativeBenzimidazolinoneIn vitro anti-inflammatoryIC₅₀ values lower than ibuprofen[10]

Signaling Pathways and Molecular Targets

The therapeutic effects of benzoxazolinone and benzimidazolinone derivatives stem from their interaction with various cellular signaling pathways.

Benzimidazolinone derivatives have been identified as inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[11] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components.[11] Inhibition of this pathway can modulate inflammatory responses.

NOD2 Signaling Pathway Inhibition by Benzimidazolinone Derivatives MDP Muramyl Dipeptide (Bacterial Component) NOD2 NOD2 MDP->NOD2 activates RIP2 RIP2 Kinase NOD2->RIP2 recruits NFkB NF-κB RIP2->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Benzimidazolinone Benzimidazolinone Derivative Benzimidazolinone->NOD2 inhibits

NOD2 Signaling Pathway Inhibition

Benzoxazolinone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[12] This inhibition is a critical mechanism for their anti-inflammatory effects.

TNF-alpha Inhibition by Benzoxazolinone Derivatives Stimulus Inflammatory Stimulus Macrophage Macrophage Stimulus->Macrophage activates TNFa_synthesis TNF-α Synthesis Macrophage->TNFa_synthesis TNFa_release TNF-α Release TNFa_synthesis->TNFa_release Inflammation Inflammation TNFa_release->Inflammation Benzoxazolinone Benzoxazolinone Derivative Benzoxazolinone->TNFa_synthesis inhibits

TNF-α Production Inhibition

Experimental Protocols

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1][13][14][15][16]

In Vitro ADME Assay: Caco-2 Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Wash the cell monolayer with HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.[4][6][8][17][18][19][20]

Experimental Workflow for Compound Evaluation Synthesis Compound Synthesis (Benzoxazolinone or Benzimidazolinone Derivatives) BioActivity Biological Activity Screening (Antimicrobial, Anticancer, Anti-inflammatory) Synthesis->BioActivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) BioActivity->Cytotoxicity ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Cytotoxicity->ADME Mechanism Mechanism of Action Studies (Target Identification, Pathway Analysis) ADME->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

General Experimental Workflow

Conclusion

Both benzoxazolinone and benzimidazolinone scaffolds offer rich chemical diversity and a broad range of biological activities, making them highly valuable in drug discovery. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Benzimidazolinones, with their additional hydrogen bond donor, may offer advantages in targeting proteins where this interaction is crucial. Conversely, the physicochemical properties of benzoxazolinones might be more favorable for other applications. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in their biological performance and to guide the rational design of next-generation therapeutics based on these privileged structures.

References

6-Benzyloxy-2-benzoxazolinone: A Versatile Intermediate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Benzyloxy-2-benzoxazolinone is a key heterocyclic compound that serves as a versatile synthetic intermediate in the development of various bioactive molecules. Its unique structure, featuring a protected hydroxyl group at the 6-position, allows for strategic chemical modifications, making it a valuable building block in medicinal chemistry and agrochemical research. This guide provides a comparative overview of the applications of this compound, focusing on its role in the synthesis of compounds with notable biological activities and comparing their performance with relevant alternatives.

Comparison of Biological Activities of 6-Substituted-2-benzoxazolinone Derivatives

The biological activity of 2-benzoxazolinone derivatives is significantly influenced by the nature of the substituent at the 6-position. While direct biological activity data for this compound is not extensively reported, its utility lies in its conversion to other 6-substituted analogs with well-documented pharmacological and biological profiles. The benzyloxy group serves as a protecting group for the 6-hydroxy functionality, which can be deprotected and further modified.

Below is a summary of the biological activities of various 6-substituted-2-benzoxazolinone derivatives, for which this compound can be a key precursor.

Substituent at 6-Position Biological Activity Reported IC₅₀/EC₅₀/MIC Values Alternative Compounds
-OH (Hydroxy) Analgesic, Anti-inflammatoryData not consistently reported, but derivatives show significant activity.Acetylsalicylic acid
-OCH₃ (Methoxy) Antifungal, Antibacterial, Plant growth regulatorMIC against various fungi and bacteria in the µg/mL range.[1]Commercial fungicides and bactericides
-Cl, -Br (Halo) Herbicidal, Fungicidal, AntiviralHerbicidal activity is enhanced with halogen substitution.[2] Antiviral activity (HCMV, VZV) with IC₅₀ in the low µM range for some derivatives.Commercial herbicides, Ganciclovir

Experimental Protocols

Detailed experimental protocols for the synthesis of bioactive 6-substituted-2-benzoxazolinone derivatives, where this compound can be utilized as a starting material, are provided below.

Synthesis of 6-Hydroxy-2-benzoxazolinone from this compound

This protocol describes the deprotection of the benzyloxy group to yield the corresponding hydroxy derivative.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Hydroxy-2-benzoxazolinone.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 6-Methoxy-2-benzoxazolinone from 6-Hydroxy-2-benzoxazolinone

This protocol describes the methylation of the hydroxyl group.

Materials:

  • 6-Hydroxy-2-benzoxazolinone

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 6-Hydroxy-2-benzoxazolinone (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-Methoxy-2-benzoxazolinone.

  • Purify the product by column chromatography if necessary.

N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the nitrogen atom of the benzoxazolinone ring.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (50-60 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Mandatory Visualizations

Synthesis_of_6_Hydroxy_and_6_Methoxy_Derivatives This compound This compound 6-Hydroxy-2-benzoxazolinone 6-Hydroxy-2-benzoxazolinone This compound->6-Hydroxy-2-benzoxazolinone H₂, Pd/C Methanol 6-Methoxy-2-benzoxazolinone 6-Methoxy-2-benzoxazolinone 6-Hydroxy-2-benzoxazolinone->6-Methoxy-2-benzoxazolinone DMS, K₂CO₃ Acetone

Caption: Synthetic pathway from this compound.

N_Alkylation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Start This compound Step1 Dissolve in DMF Add K₂CO₃ Start->Step1 Step2 Add Alkyl Halide Step1->Step2 Step3 Stir at RT or heat Step2->Step3 Workup Quench with water Extract with Ethyl Acetate Step3->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated-6-Benzyloxy-2-benzoxazolinone Purification->Product

Caption: Experimental workflow for N-Alkylation.

SAR_of_6_Substituted_Benzoxazolinones cluster_core Benzoxazolinone Core cluster_substituents Substituents at 6-Position cluster_activities Resulting Biological Activities Core Benzoxazolinone Ring OH -OH (Hydroxy) OMe -OCH₃ (Methoxy) Halo -Cl, -Br (Halogen) Analgesic Analgesic/ Anti-inflammatory OH->Analgesic Antifungal Antifungal/ Antibacterial OMe->Antifungal Herbicidal Herbicidal/ Antiviral Halo->Herbicidal

Caption: Structure-Activity Relationship (SAR) overview.

References

A Comparative Guide to 2-Benzoxazolinone Derivatives and Their NC-Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-benzoxazolinone derivatives as inhibitors of the HIV-1 nucleocapsid (NC) protein. It includes a quantitative analysis of their inhibitory activity alongside other classes of NC inhibitors, detailed experimental protocols for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of NC-Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various 2-benzoxazolinone derivatives and compares them with other known HIV-1 nucleocapsid and capsid inhibitors.

Table 1: NC-Inhibitory Activity of 2-Benzoxazolinone Derivatives

Compound IDStructureIC50 (µM)¹Antiviral Activity (EC50, µM)²Cytotoxicity (CC50, µM)²
5-06 5-(4-chlorophenyl)sulfonamido-2-benzoxazolinone20 ± 225 ± 3> 200
5-01 5-amino-2-benzoxazolinone~200NDND
5-02 5-acetamido-2-benzoxazolinone~200NDND
5-07 5-(methylsulfonamido)-2-benzoxazolinone~200NDND
5-15 5-(phenylsulfonamido)-2-benzoxazolinone~200NDND

¹IC50 values were determined using a fluorescence-based assay measuring the inhibition of NC-mediated nucleic acid annealing.[1] ²Antiviral activity and cytotoxicity were assessed in HIV-1 infected cells.[1] ND: Not Determined

Table 2: Comparative Activity of Alternative HIV-1 Inhibitors

InhibitorTargetMechanism of ActionEC50
Lenacapavir (GS-6207) Capsid (CA)Binds to the CA hexamer, disrupting both early and late stages of the viral lifecycle.[2]105 pM[2]
PF-74 Capsid (CA)Binds to the CA-NTD, destabilizing the viral core.[3][4]8 - 640 nM[3]
BI-2 Capsid (CA)Binds to the CA-NTD, destabilizing the viral core.[3]1.8 µM[3]
GSK878 Capsid (CA)Binds to the mature CA hexamer.[5]39 pM[5]
VH4004280 (VH-280) Capsid (CA)Potent inhibitor of both early and late replication stages.[6]0.093 nM[6]
VH4011499 (VH-499) Capsid (CA)Potent inhibitor of both early and late replication stages.[6]0.023 nM[6]
Compound 1 (NC inhibitor) Nucleocapsid (NC)Disrupts NC-viral RNA/DNA binding.[7]3.5 µM (viral packaging assay)[7]
Compound 8 (NC inhibitor) Nucleocapsid (NC)Disrupts NC-viral RNA/DNA binding.[7]32 nM (viral packaging assay)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Fluorescence-Based NC Chaperone Activity Assay

This assay measures the ability of a compound to inhibit the nucleic acid annealing activity of the NC protein.

Materials:

  • Purified HIV-1 NC protein

  • Fluorescently labeled single-stranded DNA or RNA oligonucleotides (e.g., FAM-labeled TAR RNA and a complementary unlabeled cTAR DNA)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.2 mM MgCl2, 5 mM DTT)

  • Test compounds (2-benzoxazolinone derivatives or other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer and the fluorescently labeled oligonucleotide.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).

  • Add the purified NC protein to the wells to initiate the annealing reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. The annealing of the labeled oligonucleotide to its complement results in a change in fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for NC-Nucleic Acid Binding

This assay is used to identify and quantify inhibitors that disrupt the binding of the NC protein to nucleic acids.[7][8]

Materials:

  • Purified HIV-1 NC protein

  • Fluorescently labeled DNA or RNA probe (e.g., a short, fluorescein-labeled DNA tracer)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test compounds

  • Black, low-binding microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a reaction mixture containing the assay buffer and the fluorescently labeled nucleic acid probe.

  • Add the test compounds at various concentrations to the wells.

  • Add the purified NC protein to the wells.

  • Incubate the plate at room temperature for a set period to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well. The binding of the larger NC protein to the small fluorescent probe causes a slower rotation and thus an increase in polarization.

  • Calculate the inhibition of binding for each compound concentration.

  • Determine the Ki (inhibition constant) or IC50 values from the dose-response curves.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the inhibition of NC-nucleic acid complex formation.

Materials:

  • Purified HIV-1 NC protein

  • Radiolabeled or fluorescently labeled DNA or RNA probe

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Test compounds

  • Polyacrylamide gel and electrophoresis apparatus

  • Gel imaging system (for autoradiography or fluorescence imaging)

Protocol:

  • Incubate the labeled nucleic acid probe with the purified NC protein in the binding buffer in the presence and absence of the test compound.

  • Load the reaction mixtures onto a native polyacrylamide gel.

  • Perform electrophoresis to separate the free probe from the NC-probe complex.

  • Visualize the bands on the gel using the appropriate imaging system. A decrease in the intensity of the shifted band (NC-probe complex) in the presence of the inhibitor indicates inhibitory activity.

Mandatory Visualizations

HIV-1 Reverse Transcription Pathway and the Role of NC Protein

The following diagram illustrates the key steps of HIV-1 reverse transcription, highlighting the chaperone functions of the nucleocapsid protein (NC) that are targeted by inhibitors.

HIV_Reverse_Transcription cluster_entry Viral Entry & Uncoating cluster_RT Reverse Transcription ViralRNA Viral RNA Genome Minus_strand_synthesis (-) Strand DNA Synthesis ViralRNA->Minus_strand_synthesis Template tRNA_primer tRNA Primer tRNA_primer->Minus_strand_synthesis Primer RT Reverse Transcriptase RT->Minus_strand_synthesis Catalyzes NC_protein Nucleocapsid Protein (NC) NC_protein->tRNA_primer Anneals to PBS First_strand_transfer First Strand Transfer NC_protein->First_strand_transfer Facilitates strand transfer Plus_strand_synthesis (+) Strand DNA Synthesis NC_protein->Plus_strand_synthesis Chaperones DNA and RNA structures Second_strand_transfer Second Strand Transfer NC_protein->Second_strand_transfer Facilitates strand transfer Minus_strand_synthesis->First_strand_transfer First_strand_transfer->Plus_strand_synthesis Plus_strand_synthesis->Second_strand_transfer Proviral_DNA Proviral DNA Second_strand_transfer->Proviral_DNA Inhibitor 2-Benzoxazolinone Derivatives Inhibitor->NC_protein Inhibits chaperone activity

Caption: HIV-1 Reverse Transcription Pathway Highlighting NC Protein Function.

Experimental Workflow for Assessing NC-Inhibitory Activity

This diagram outlines the general workflow for identifying and characterizing inhibitors of the HIV-1 NC protein.

NC_Inhibitor_Workflow Screening High-Throughput Screening (e.g., Fluorescence-based assay) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination (e.g., Fluorescence Polarization) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., EMSA, NMR) Dose_Response->Mechanism Antiviral_Assay Antiviral Activity Assays (Cell-based) Dose_Response->Antiviral_Assay Lead_Opt Lead Optimization Mechanism->Lead_Opt Antiviral_Assay->Lead_Opt

Caption: Workflow for the Identification and Characterization of NC Inhibitors.

References

A Senior Application Scientist's Guide to Halogenating Agents in the Hofmann Rearrangement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development professionals, the Hofmann rearrangement remains a cornerstone of synthetic organic chemistry, offering a reliable method for the conversion of primary amides to primary amines with one fewer carbon atom.[1][2][3] The choice of the halogenating agent is paramount, directly influencing reaction efficiency, substrate scope, and scalability. This guide provides an in-depth comparison of the efficacy of various halogenating agents, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and provide the data necessary for informed reagent selection.

The Enduring Significance of the Hofmann Rearrangement

The Hofmann rearrangement, first reported by August Wilhelm von Hofmann in 1881, proceeds through a well-established mechanism involving the formation of an N-haloamide, which, under basic conditions, rearranges to an isocyanate intermediate.[1][3][4] This versatile intermediate can then be hydrolyzed to a primary amine or trapped with nucleophiles to yield carbamates, ureas, and other valuable derivatives.[1] The reaction's ability to shorten a carbon chain by one unit while introducing a primary amine makes it a powerful tool in both discovery and process chemistry.[5]

The Halogenating Agent: The Key to Unlocking Reaction Potential

The efficacy of the Hofmann rearrangement is critically dependent on the choice of the halogenating agent. The ideal reagent should be efficient, selective, safe to handle, cost-effective, and environmentally benign. Here, we compare the performance of the most commonly employed halogenating agents, providing both qualitative insights and quantitative data to guide your selection.

The Classic Workhorse: Bromine and Sodium Hydroxide

The traditional Hofmann rearrangement employs bromine in an aqueous solution of a strong base like sodium hydroxide, which generates sodium hypobromite in situ.[1][6] This combination is potent and has been successfully applied to a wide range of substrates.

Advantages:

  • Cost-effective and readily available: Both bromine and sodium hydroxide are commodity chemicals, making this method economically viable for large-scale synthesis.

  • High reactivity: The strong basic conditions and the reactivity of hypobromite ensure the conversion of even less reactive amides.

Disadvantages:

  • Harsh reaction conditions: The strongly basic medium can be detrimental to substrates bearing base-sensitive functional groups, leading to hydrolysis or other side reactions.[7][8]

  • Safety concerns: Bromine is a highly corrosive, toxic, and volatile liquid, requiring specialized handling procedures.

  • Environmental impact: The use of stoichiometric bromine and the generation of bromide waste contribute to a poor atom economy and a high E-factor.[9][10]

  • Side reactions: Aromatic substrates can undergo electrophilic bromination of the ring.

The Accessible Alternative: Sodium Hypochlorite (Household Bleach)

A more convenient and less hazardous alternative to bromine is sodium hypochlorite, the active ingredient in household bleach.[11] It offers a more user-friendly approach, particularly for educational and small-scale laboratory settings.

Advantages:

  • Inexpensive and readily available: The use of commercial bleach makes this a very accessible method.

  • Reduced hazards: Sodium hypochlorite solutions are significantly less hazardous to handle than elemental bromine.

Disadvantages:

  • Variable concentration: The concentration of commercial bleach can vary, requiring titration for precise and reproducible results.[12]

  • Lower yields with some substrates: For less reactive or sterically hindered amides, yields can be lower compared to the bromine/NaOH method.[11]

  • Potential for side reactions: Similar to the classic method, chlorination of activated aromatic rings can occur.

The Mild Mediator: N-Bromosuccinimide (NBS)

N-Bromosuccinimide has emerged as a popular choice for effecting the Hofmann rearrangement under milder conditions.[1][8] It is a crystalline solid that is easier and safer to handle than bromine.

Advantages:

  • Mild reaction conditions: The use of NBS with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows the reaction to proceed under less harsh conditions, improving functional group tolerance.[8]

  • Improved safety profile: As a solid, NBS is less volatile and easier to handle than bromine.

  • High yields: For many substrates, NBS provides excellent yields of the desired amine or carbamate.[1]

Disadvantages:

  • Higher cost: NBS is more expensive than bromine or sodium hypochlorite, which can be a consideration for large-scale syntheses.

  • Byproduct removal: The succinimide byproduct must be removed during workup.

The Precision Tool: Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), offer a powerful and often highly selective method for the Hofmann rearrangement.[13][14] A key advantage is their ability to promote the reaction under neutral or even mildly acidic conditions, dramatically expanding the substrate scope.[15]

Advantages:

  • Exceptional mildness: The ability to perform the rearrangement under non-basic conditions makes these reagents ideal for substrates with sensitive functional groups.[15]

  • High functional group tolerance: A wide array of functional groups that are incompatible with traditional Hofmann conditions are tolerated.

  • Excellent yields and selectivity: Hypervalent iodine reagents often provide high yields and clean reactions with minimal side products.

Disadvantages:

  • High cost: These reagents are significantly more expensive than traditional halogenating agents, often limiting their use to high-value applications in research and pharmaceutical development.[16]

  • Stoichiometric use and waste: The stoichiometric use of these high-molecular-weight reagents results in a poor atom economy and generates significant organic waste (iodobenzene derivatives).[9]

The Green Frontier: Electrochemical Hofmann Rearrangement

Electrochemical methods represent a modern, environmentally conscious approach to the Hofmann rearrangement. In this setup, the halogenating species (e.g., bromine) is generated in situ from a catalytic amount of a halide salt (e.g., KBr) through anodic oxidation.[7]

Advantages:

  • High atom economy and low waste: By using a catalytic amount of the halide, the generation of waste is significantly reduced.[7]

  • Enhanced safety: Avoids the handling and storage of bulk quantities of hazardous halogens.

  • Mild conditions: The reaction can often be carried out under neutral conditions, improving functional group compatibility.[7]

  • Scalability: Flow chemistry setups can be employed for continuous and scalable production.

Disadvantages:

  • Specialized equipment: Requires an electrochemical reactor (potentiostat and electrochemical cell).

  • Optimization required: Reaction conditions such as current density, electrode materials, and solvent/electrolyte systems need to be carefully optimized for each substrate.

Quantitative Comparison of Halogenating Agents

The following tables provide a comparative summary of the performance of different halogenating agents for the Hofmann rearrangement of various primary amides.

Halogenating Agent Typical Reaction Conditions Advantages Disadvantages Relative Cost
Br₂ / NaOH Aqueous NaOH, 0°C to refluxInexpensive, highly reactiveHarsh conditions, poor functional group tolerance, hazardousLow
NaOCl (Bleach) Aqueous NaOH, heatVery inexpensive, readily available, safer than Br₂Variable reagent concentration, can give lower yieldsVery Low
NBS / Base (e.g., DBU) Organic solvent (e.g., MeOH), refluxMild conditions, good functional group tolerance, safer than Br₂Higher cost, byproduct removalMedium
PIFA / PIDA Organic solvent (e.g., MeCN/H₂O, MeOH), RTVery mild (neutral/acidic), excellent functional group toleranceHigh cost, poor atom economyHigh
Electrochemical (cat. KBr) Alcohol or MeCN/alcohol, RT, constant currentGreen, high atom economy, mild conditions, safeRequires specialized equipment, optimization neededLow (reagents), High (initial equipment)

Table 1: Qualitative Comparison of Halogenating Agents in the Hofmann Rearrangement

Substrate Reagent System Product Yield (%) Reference
3,4,5-TrimethoxybenzamideNaOCl / NaOH3,4,5-Trimethoxyaniline60[12]
p-MethoxybenzamideNBS / DBU in MeOHMethyl N-(p-methoxyphenyl)carbamate93[7]
PhthalimideElectrochemical (KBr) in MeOHMethyl anthranilate99[7]
NicotinamideBr₂ / NaOH3-Aminopyridine~60-70Not explicitly stated, but implied from similar reactions
BenzamideTCCA / NaOH in aq. MeCNAniline89[3]

Table 2: Selected Experimental Yields for the Hofmann Rearrangement with Different Reagents

Experimental Protocols

Protocol for Hofmann Rearrangement using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the synthesis of methyl N-(p-methoxyphenyl)carbamate.[7]

Materials:

  • p-Methoxybenzamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 6 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 1-L round-bottomed flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), DBU (22 mL, 150 mmol), and methanol (300 mL).

  • Heat the solution to reflux for 15 minutes.

  • Slowly add an additional portion of NBS (11.9 g, 66 mmol) to the refluxing solution.

  • Continue to heat at reflux for an additional 30 minutes.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in 500 mL of ethyl acetate.

  • Wash the organic layer sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated brine (1 x 100 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl N-(p-methoxyphenyl)carbamate.

General Protocol for Hofmann Rearrangement using a Hypervalent Iodine Reagent (PIFA)

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Primary amide

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amide (1.0 mmol) in a mixture of acetonitrile and water (e.g., 1:1 v/v, 10 mL).

  • Add PIFA (1.1 mmol) to the solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps of the Hofmann rearrangement initiated by different halogenating agents.

Hofmann_Mechanism cluster_start Initiation cluster_rearrangement Rearrangement cluster_product Product Formation Amide Primary Amide (R-CONH2) N_Haloamide N-Haloamide (R-CONHX) Amide->N_Haloamide + Halogenating Agent Isocyanate Isocyanate (R-N=C=O) N_Haloamide->Isocyanate + Base - HX Carbamic_Acid Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid + H2O Amine Primary Amine (R-NH2) Carbamic_Acid->Amine - CO2

Caption: General mechanism of the Hofmann rearrangement.

Halogenating_Agents cluster_reagents Halogenating Agents Amide Primary Amide N_Haloamide N-Haloamide Br2_NaOH Br2 / NaOH Br2_NaOH->N_Haloamide NaOCl NaOCl NaOCl->N_Haloamide NBS NBS NBS->N_Haloamide PIFA PIFA PIFA->N_Haloamide

Caption: Various halogenating agents for N-haloamide formation.

Conclusion and Future Outlook

The choice of halogenating agent for the Hofmann rearrangement is a critical decision that impacts yield, purity, cost, safety, and environmental footprint. While the classic bromine/sodium hydroxide method remains a viable option for robust, cost-sensitive applications, the development of milder and more selective reagents like NBS and hypervalent iodine compounds has significantly broadened the synthetic utility of this transformation.[8][15] These modern reagents are indispensable for complex molecule synthesis where functional group tolerance is paramount.

Looking ahead, the continued development and adoption of electrochemical methods hold the promise of a truly green and sustainable Hofmann rearrangement.[7] As the chemical industry increasingly prioritizes safety and environmental responsibility, these innovative approaches are poised to become the new standard for this classic and enduring reaction.

References

Unveiling the Antibacterial Potential of Novel 2-Benzoxazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antibacterial efficacy of newly synthesized 2-benzoxazolinone derivatives against various bacterial pathogens. It provides a synthesis of experimental data, detailed methodologies, and a visual representation of the general workflow for evaluating these promising compounds.

The ever-looming threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. 2-Benzoxazolinone and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable antibacterial properties.[1][2] This guide summarizes recent findings on the in vitro antibacterial activity of new 2-benzoxazolinone derivatives, presenting a comparative analysis of their performance against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

Recent studies have focused on the synthesis of novel series of 2-benzoxazolinone derivatives, incorporating various moieties such as hydrazones and azoles, to explore their antibacterial potential.[1][2] The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.

The data presented in the following tables are compiled from studies investigating the antibacterial properties of various 2-benzoxazolinone derivatives. These tables provide a clear comparison of the in vitro activity of these compounds against several key bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Benzoxazolinone Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (ATCC 25923 / 29213)Bacillus subtilisEnterococcus faecalis (ATCC 29212)
2-Benzoxazolinone (Parent Compound)2 mg/mL[3]-4 mg/mL[3]
Amide & 5-chlorobenzimidazole derivativesActive[1][2]Active[1][2]-
Hydrazones with 3-chloro substitutionActive[1][2]Active[1][2]-
Hydrazones with 2-furyl & 5-nitro-2-furyl substituentsActive[1][2]Active[1][2]-
3-methyl-6-(2-substituted aminopropanoyl) derivatives (Compounds Ig, Ik, m)--128 µg/mL[4]
Reference Antibiotic
Amikacin---
Ciprofloxacin---

Note: "Active" indicates reported antibacterial activity where specific MIC values were not provided in the summarized text.[1][2] Some studies reported that while certain derivatives showed activity, they were not as potent as the reference antibiotic, Amikacin.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Benzoxazolinone Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (ATCC 25922)Salmonella EnteritidisKlebsiella pneumoniae (ATCC 700603)Pseudomonas aeruginosa (ATCC 27853)
2-Benzoxazolinone (Parent Compound)4 mg/mL[3]-2 mg/mL[3]-
Amide & 5-chlorobenzimidazole derivativesActive[1][2]Active (less sensitive)[1][2]--
Hydrazones with 3-chloro substitutionActive[1][2]Active (less sensitive)[1][2]--
Hydrazones with 2-furyl & 5-nitro-2-furyl substituentsActive[1][2]Active (less sensitive)[1][2]--
Reference Antibiotic
Amikacin----
Ciprofloxacin----

Note: "Active" indicates reported antibacterial activity where specific MIC values were not provided in the summarized text.[1][2] Gram-negative E. coli was found to be one of the more sensitive strains to some of the new derivatives, while S. Enteritidis was generally more resistant.[1][2]

Experimental Protocols

The validation of the antibacterial properties of these new 2-benzoxazolinone derivatives relies on standardized and reproducible experimental methodologies. The following protocols are commonly employed:

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[3][4]

  • Preparation of Bacterial Inoculum: Pure cultures of the test bacteria are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The synthesized 2-benzoxazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.

  • Observation: The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing the Workflow

To provide a clearer understanding of the process of evaluating new antibacterial compounds, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of new 2-benzoxazolinone derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Pure Compounds mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Analysis of MIC/MBC values mbc_determination->data_analysis comparison Comparison with standard antibiotics data_analysis->comparison

Caption: General workflow for the synthesis and antibacterial evaluation of new 2-benzoxazolinone derivatives.

While the specific mechanisms of action for these new 2-benzoxazolinone derivatives are still under investigation, the presented data clearly indicates their potential as a valuable scaffold for the development of novel antibacterial agents. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate their therapeutic potential in the fight against bacterial infections.

References

Unveiling the Biological Potential of 6-Benzyloxy-2-benzoxazolinone and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 6-Benzyloxy-2-benzoxazolinone and its key analogs. While this compound is a valuable synthetic intermediate in medicinal chemistry, direct quantitative data on its biological activity is limited in publicly available research.[1] This guide, therefore, focuses on the experimentally determined activities of its significant analogs, providing a framework for understanding the structure-activity relationships within this class of compounds.

The 2-benzoxazolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and neurological activities.[2][3][4][5] This guide will delve into the comparative biological profiles of key analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data for key analogs of this compound across different biological assays.

Cholinesterase Inhibitory Activity

Derivatives of 2-benzoxazolinone have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[4]

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
6-Hydroxy-2-benzoxazole analog (Compound 8) AChE0.058Donepezil-
6-Hydroxy-2-benzoxazole analog (Compound 8) BChE0.981Donepezil-
2-Aryl-6-carboxamide benzoxazole derivative (Compound 36) AChE0.01262Donepezil0.0693
2-Aryl-6-carboxamide benzoxazole derivative (Compound 36) BChE0.02545Donepezil0.063

Table 1: Comparative cholinesterase inhibitory activity of 2-benzoxazolinone analogs.[6][7]

Antimicrobial Activity

The 2-benzoxazolinone core is also a feature of compounds with notable antimicrobial properties against a range of bacteria and fungi.[2][8][9]

CompoundMicroorganismMIC (µg/mL)
6-Methoxy-2-benzoxazolinone (MBOA) Staphylococcus aureus>500
6-Methoxy-2-benzoxazolinone (MBOA) Escherichia coli>500
6-Methoxy-2-benzoxazolinone (MBOA) Candida albicans250
2-Benzoxazolinone (BOA) Staphylococcus aureus>500
2-Benzoxazolinone (BOA) Escherichia coli>500
2-Benzoxazolinone (BOA) Candida albicans500
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative Micrococcus luteus31.25

Table 2: Minimum Inhibitory Concentration (MIC) of 2-benzoxazolinone and its analogs against various microorganisms.[8][10]

Antiviral Activity

Certain derivatives have demonstrated selective inhibitory activity against specific viruses, highlighting another avenue for therapeutic development.

CompoundVirusIC50 (µM)Selectivity Index (CC50/IC50)
6-(3-Fluorobenzoyl)benzoxazolin-2-one HCMV-10-20
6-(3-Fluorobenzoyl)benzoxazolin-2-one VZV-10-20
N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (Compound 5-06) HIV-1low µM range-

Table 3: Antiviral activity of 6-substituted-2-benzoxazolinone analogs.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Principle: The assay measures the rate of acetylthiocholine or butyrylthiocholine hydrolysis by AChE or BChE, respectively. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.

Procedure:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare a 10 mM DTNB solution and a 14 mM acetylthiocholine iodide (ATCI) solution.

  • In a 96-well plate, add the phosphate buffer, the enzyme solution (AChE or BChE), DTNB, and the test compound at various concentrations.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance kinetically at 412 nm at regular intervals.

  • Calculate the percentage of inhibition and subsequently the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_storage Vesicular Storage of ACh ACh_synthesis->ACh_storage ACh_release ACh Release ACh_storage->ACh_release Action_Potential Action Potential Ca_influx Ca2+ Influx Action_Potential->Ca_influx Ca_influx->ACh_release ACh ACh ACh_release->ACh diffuses AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzes ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds Benzoxazolinone_Analog Benzoxazolinone Analog (Inhibitor) Benzoxazolinone_Analog->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of benzoxazolinone analogs on acetylcholinesterase.

Broth_Microdilution_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read MIC Results Incubate_Plate->Read_Results End End Read_Results->End

References

A Comparative Review of Patents Involving 6-Benzyloxy-2-benzoxazolinone and its Analogs as Analgesic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patents and scientific literature concerning 6-Benzyloxy-2-benzoxazolinone and related 6-acyl-2-benzoxazolinone derivatives, with a focus on their potential as analgesic and anti-inflammatory agents. The information is intended to assist researchers and professionals in the field of drug development in understanding the therapeutic landscape and experimental backing of these compounds.

Executive Summary

The benzoxazolinone scaffold has been a subject of interest in medicinal chemistry due to its diverse pharmacological activities. While patents like US4460581A disclose 6'-benzyloxy-substituted benzoxazolinone derivatives for a range of therapeutic applications, including the relaxation of uterine musculature and treatment of cardiovascular disorders, a significant body of research has focused on 6-acyl-2-benzoxazolinone derivatives as potent analgesic and anti-inflammatory agents. This guide delves into the available experimental data to provide a comparative overview of their performance against established drugs.

Comparative Performance Data

The following tables summarize the quantitative data from a key study on 6-acyl-2-benzoxazolinone derivatives, comparing their analgesic and anti-inflammatory activities with standard drugs, acetylsalicylic acid and indomethacin.

Table 1: Analgesic Activity of 6-Acyl-2-Benzoxazolinone Derivatives
CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
Compound 1 10055.2
Compound 2 10062.1
Compound 3 10058.6
Compound 4 10065.5
Acetylsalicylic Acid 10048.3

Data extracted from "Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities" in Arzneimittelforschung (1993).

Table 2: Anti-inflammatory Activity of 6-Acyl-2-Benzoxazolinone Derivatives (Carrageenan-induced Paw Edema)
CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition)
Compound 10 10035.1
Compound 11 10038.2
Compound 12 10042.5
Compound 13 10045.1
Indomethacin 1050.3

Data extracted from "Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities" in Arzneimittelforschung (1993).

Table 3: Anti-inflammatory Activity of 6-Acyl-2-Benzoxazolinone Derivatives (Prostaglandin E2-induced Paw Edema)
CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition)
Compound 12 10052.3
Compound 13 10055.8
Indomethacin 1060.1

Data extracted from "Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities" in Arzneimittelforschung (1993).

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are outlined below.

Synthesis of 6-Acyl-2-benzoxazolinone Derivatives

The general synthetic route for the preparation of 6-acyl-2-benzoxazolinone derivatives involves the Friedel-Crafts acylation of 2-benzoxazolinone.

reagent1 2-Benzoxazolinone reaction Friedel-Crafts Acylation reagent1->reaction reagent2 Acyl Chloride (R-COCl) reagent2->reaction catalyst AlCl3 catalyst->reaction Catalyst product 6-Acyl-2-benzoxazolinone reaction->product

General synthesis of 6-acyl-2-benzoxazolinones.

Procedure:

  • 2-Benzoxazolinone is dissolved in a suitable solvent, such as nitrobenzene or carbon disulfide.

  • Anhydrous aluminum chloride (AlCl₃) is added as a catalyst.

  • The appropriate acyl chloride is added dropwise to the mixture.

  • The reaction is stirred at a specific temperature for a designated period.

  • The reaction mixture is then poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate, the 6-acyl-2-benzoxazolinone derivative, is filtered, washed, and purified by recrystallization.

Analgesic Activity Assessment: Modified Koster's Test (Writhing Test)

This test is used to evaluate the peripheral analgesic activity of a compound by measuring the reduction in acetic acid-induced writhing in mice.[1]

step1 Administer Test Compound or Vehicle (p.o.) step2 Wait 30 minutes step1->step2 step3 Inject Acetic Acid (i.p.) step2->step3 step4 Observe for 15 minutes step3->step4 step5 Count Number of Writhes step4->step5 step6 Calculate % Inhibition step5->step6

Workflow for the Modified Koster's Test.

Procedure:

  • Mice are randomly divided into control and test groups.

  • The test compounds, a reference drug (e.g., acetylsalicylic acid), or a vehicle are administered orally (p.o.).

  • After a 30-minute absorption period, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) to induce a writhing response (abdominal constrictions and stretching).

  • The animals are immediately placed in an observation box, and the number of writhes is counted for a period of 15 minutes.

  • The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the mean number of writhes in the test group to the control group.

Anti-inflammatory Activity Assessment: Carrageenan-induced Paw Edema Test

This is a standard in vivo model to screen for acute anti-inflammatory activity.[2][3][4][5][6]

step1 Administer Test Compound or Vehicle (p.o.) step2 Wait 1 hour step1->step2 step3 Inject Carrageenan into Paw step2->step3 step4 Measure Paw Volume at Intervals step3->step4 step5 Calculate % Inhibition of Edema step4->step5

Workflow for Carrageenan-induced Paw Edema Test.

Procedure:

  • Rats or mice are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compounds, a reference drug (e.g., indomethacin), or a vehicle are administered orally.

  • After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.

Anti-inflammatory Activity Assessment: Prostaglandin E2 (PGE2)-induced Paw Edema Test

This model is used to assess the ability of a compound to inhibit inflammation induced by a specific mediator, prostaglandin E2.

Procedure: The protocol is similar to the carrageenan-induced paw edema test, with the key difference being the inflammatory agent used. Instead of carrageenan, a solution of prostaglandin E2 is injected into the sub-plantar region of the paw to induce edema. The subsequent measurements of paw volume and calculation of inhibition are performed in the same manner.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), which include some benzoxazolinone derivatives, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation nsaids Benzoxazolinone Derivatives (NSAIDs) nsaids->cox Inhibition

Simplified COX pathway inhibition by NSAIDs.

Conclusion

The patent and scientific literature landscape suggests that 6-acyl-2-benzoxazolinone derivatives are a promising class of compounds with significant analgesic and anti-inflammatory properties, in some cases exceeding the efficacy of acetylsalicylic acid. While the specific compound this compound is mentioned in the patent literature for broader therapeutic applications, the more extensively studied 6-acyl analogs provide a strong foundation for further research and development in the area of pain and inflammation management. The experimental data and protocols presented in this guide offer a valuable resource for scientists and researchers working to advance novel therapeutics in this domain.

References

Safety Operating Guide

Proper Disposal of 6-Benzyloxy-2-benzoxazolinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 6-Benzyloxy-2-benzoxazolinone, prioritizing safety and regulatory adherence.

Immediate Safety and Hazard Considerations

Known and Potential Hazards:

  • Combustible Solid: Handle away from heat and potential ignition sources.

  • Skin and Eye Irritant: May cause skin irritation and serious eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation. Prolonged or repeated inhalation may cause damage to the lungs.[1]

  • Harmful if Swallowed: May be harmful if ingested.

  • Aquatic Toxicity: Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or other protective clothing.
Respiratory A NIOSH-approved N95 dust mask or higher-level respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure, tight-fitting lid.

  • The original product container can be used if it is in good condition.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

3. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name (no abbreviations)

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Combustible," "Irritant")

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

5. Requesting Waste Pickup:

  • Once the waste container is full, or before it has been in the SAA for one year (check your institution's specific time limits), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.

  • Do not exceed the storage limits for hazardous waste in your SAA.

Hazardous Waste Storage Guidelines

The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.

ParameterLimit
Maximum Volume of Hazardous Waste 55 gallons
Maximum Volume of Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA Up to 12 months (or until container is full)

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) A 1. Generation of Waste (Unused chemical, contaminated materials) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Segregate Waste (Do not mix with other waste streams) B->C D 4. Containerize and Label ('Hazardous Waste', Chemical Name, Date) C->D E 5. Store in Satellite Accumulation Area (Keep container closed) D->E F 6. Request Waste Pickup (Contact EHS when container is full) E->F G 7. EHS Collection (Trained personnel collect waste) F->G Handover H 8. Professional Disposal (Transport to a licensed facility) G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxy-2-benzoxazolinone
Reactant of Route 2
Reactant of Route 2
6-Benzyloxy-2-benzoxazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.